2-Acetylanthracene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-anthracen-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c1-11(17)12-6-7-15-9-13-4-2-3-5-14(13)10-16(15)8-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFWGPPCMONVDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC3=CC=CC=C3C=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70409167 | |
| Record name | 2-Acetylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10210-32-9 | |
| Record name | 2-Acetylanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10210-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Acetylanthracene via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-acetylanthracene, a valuable intermediate in the development of novel therapeutic agents and advanced materials. The focus of this document is the Friedel-Crafts acylation of anthracene (B1667546), with a specific emphasis on achieving regioselective synthesis of the 2-substituted isomer. This guide includes detailed experimental protocols, a summary of key reaction parameters, and visualizations of the reaction mechanism and experimental workflow.
Introduction
Anthracene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest in medicinal chemistry and materials science due to their unique photophysical properties and their role as scaffolds for the synthesis of complex molecules. Among these derivatives, this compound serves as a crucial building block for the synthesis of various bioactive compounds and functional materials. The Friedel-Crafts acylation is a fundamental and widely employed method for the introduction of an acetyl group onto the anthracene core. However, controlling the regioselectivity of this reaction to favor the formation of the 2-isomer over the more kinetically favored 1- and 9-isomers presents a significant synthetic challenge. This guide will explore the nuances of this reaction, providing the necessary information to achieve a successful and selective synthesis of this compound.
The Friedel-Crafts Acylation of Anthracene
The Friedel-Crafts acylation of anthracene involves the reaction of anthracene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. The most commonly used catalyst is aluminum chloride (AlCl₃). The reaction proceeds via an electrophilic aromatic substitution mechanism where an acylium ion is generated and subsequently attacks the electron-rich anthracene ring.
The regiochemical outcome of the acylation is highly dependent on the reaction conditions, most notably the choice of solvent.[1] This is due to the differential stabilization of the various sigma complexes (arenium ions) that can be formed upon electrophilic attack at the C1, C2, or C9 positions of the anthracene nucleus.
The Role of the Solvent in Regioselectivity
The solvent plays a pivotal role in directing the position of acylation on the anthracene ring. The use of different solvents can selectively favor the formation of 9-acetylanthracene (B57403), 1-acetylanthracene, or the desired this compound.
-
Chloroform (B151607): In this solvent, the reaction tends to yield 9-acetylanthracene as the major product.[1]
-
Ethylene (B1197577) Chloride: Using ethylene chloride as the solvent leads to a high yield of 1-acetylanthracene .[1]
-
Nitrobenzene (B124822): To achieve pronounced 2-substitution, nitrobenzene is the solvent of choice.[1][2] The formation of this compound in nitrobenzene is attributed to thermodynamic control, where the initially formed kinetic products may rearrange to the more stable 2-isomer under the reaction conditions.[2] It has also been observed that 9-acetylanthracene can isomerize to this compound.[2]
Experimental Protocols
The following sections provide a detailed experimental protocol for the synthesis of this compound via the Friedel-Crafts acylation of anthracene in nitrobenzene. This is followed by a comprehensive guide to the purification of the crude product.
Synthesis of this compound
This protocol is adapted from the procedure described by Gore and Thadani in 1967.
Materials:
-
Aluminum chloride (AlCl₃), anhydrous (100 g)
-
Nitrobenzene, dry and redistilled (250 g)
-
Acetyl chloride (CH₃COCl) (39 g)
-
Anthracene, powdered (44.5 g)
-
Benzene (B151609), dry
-
Ice
-
5M Hydrochloric acid (HCl)
-
Chloroform (CHCl₃)
Procedure:
-
To a stirred solution of anhydrous aluminum chloride in dry, redistilled nitrobenzene, add acetyl chloride.
-
Maintain the temperature of the mixture at 10-15°C and add powdered anthracene over a period of 8 hours.
-
After the addition is complete, continue stirring for an additional 4 hours. A red complex will begin to precipitate approximately 5 minutes into the reaction.
-
Add dry benzene (250 g) to the reaction mixture.
-
Collect the precipitated complex by filtration, wash it with dry benzene, and then add it to a stirred mixture of ice and 5M hydrochloric acid.
-
The resulting precipitate is the crude product. Dissolve this solid in chloroform.
-
Wash the chloroform extract with water, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield a moist, yellow solid.
-
The mother-liquor from the reaction can be treated with hydrochloric acid and subjected to steam distillation to remove the nitrobenzene. The residue can then be extracted with chloroform, dried, and evaporated to yield a dark brown resinous solid containing further product.
Purification of this compound
The crude product obtained from the synthesis is a mixture of acetylanthracene isomers and potentially some di-acetylated byproducts. An "elaborate chromatographic procedure" is necessary for the isolation of pure this compound. The following is a general guideline for the purification by column chromatography, which should be optimized based on Thin Layer Chromatography (TLC) analysis of the crude mixture.
Materials:
-
Crude this compound
-
Silica (B1680970) gel (230-400 mesh for flash chromatography)
-
Ethyl acetate (B1210297)
-
Glass chromatography column
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane (B109758) or a mixture of hexane and ethyl acetate). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane:ethyl acetate) to determine the optimal mobile phase for separation. The ideal solvent system will show good separation between the spots corresponding to the different isomers.
-
Column Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the chromatography column and allow the silica to pack, ensuring there are no air bubbles.
-
Loading the Sample: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the prepared column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to facilitate the separation of the isomers.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Recrystallization:
Further purification can be achieved by recrystallization. While specific solvents for this compound are not detailed in the literature, common solvents for recrystallization of aromatic ketones include ethanol, methanol, or mixtures of solvents like hexane/ethyl acetate or hexane/acetone. The choice of solvent should be determined experimentally to find a system where the compound is soluble at high temperatures and sparingly soluble at low temperatures.
Data Presentation
The following tables summarize the key reaction parameters for the synthesis of acetylanthracene isomers.
Table 1: Influence of Solvent on Regioselectivity
| Solvent | Major Mono-acetylated Product | Reference |
| Chloroform | 9-Acetylanthracene | [1] |
| Ethylene Chloride | 1-Acetylanthracene | [1] |
| Nitrobenzene | This compound | [1][2] |
Table 2: Experimental Conditions for this compound Synthesis
| Parameter | Value | Reference |
| Anthracene | 44.5 g | |
| Acetyl Chloride | 39 g | |
| Aluminum Chloride | 100 g | |
| Solvent | Nitrobenzene (250 g) | |
| Temperature | 10-15 °C | |
| Reaction Time | 12 hours (8h addition + 4h stirring) | |
| Yield (Crude) | 57.5 g (from precipitate) + 27.5 g (from mother liquor) | |
| Yield (Purified) | Not specified |
Mandatory Visualizations
Reaction Mechanism
The following diagram illustrates the mechanism of the Friedel-Crafts acylation of anthracene.
Caption: Mechanism of the Friedel-Crafts acylation of anthracene.
Experimental Workflow
The following diagram outlines the key steps in the synthesis and purification of this compound.
References
An In-depth Technical Guide to the Purification of 2-Acetylanthracene by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and a detailed protocol for the purification of 2-acetylanthracene via recrystallization. This technique is fundamental in organic synthesis for the isolation and purification of solid compounds, ensuring the removal of impurities and yielding a product of high purity, which is critical for subsequent reactions and pharmaceutical applications.
Introduction to Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system. The principle relies on dissolving the impure solid in a hot solvent in which it is highly soluble, and then allowing the solution to cool. As the temperature decreases, the solubility of the target compound also decreases, leading to the formation of crystals. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration. The selection of an appropriate solvent is the most critical step in this process.
Solvent Selection for this compound
The ideal solvent for the recrystallization of this compound should exhibit the following properties:
-
High solubility for this compound at elevated temperatures.
-
Low solubility for this compound at low temperatures.
-
High solubility for impurities at all temperatures.
-
It should not react with this compound.
-
It should be volatile enough to be easily removed from the purified crystals.
-
It should be non-toxic and inexpensive.
Based on the chemical structure of this compound, which is an aromatic ketone, suitable solvents are typically polar organic solvents. A common rule of thumb is that solvents with functional groups similar to the compound being purified are often good choices.
Table 1: Qualitative Solubility and Suitability of Solvents for Recrystallization of this compound
| Solvent | Suitability | Rationale |
| 95% Ethanol (B145695) | Excellent | As an aromatic ketone, this compound is expected to have good solubility in hot ethanol and lower solubility in cold ethanol. A detailed protocol for the closely related 9-acetylanthracene (B57403) isomer reports high yields with 95% ethanol. |
| Acetone | Good | Acetone is a good solvent for many organic compounds, including ketones. A mixture with a non-polar solvent like hexanes could be effective. |
| Ethyl Acetate (B1210297) | Good | Ethyl acetate is another polar solvent that can be suitable for recrystallizing aromatic compounds. |
| Toluene | Fair | Toluene is a non-polar solvent and might be less effective on its own but could be used in a solvent-pair system with a more polar solvent. |
| Water | Poor | This compound is a non-polar organic molecule and is expected to be insoluble in water. |
Detailed Experimental Protocol for Recrystallization of this compound
This protocol is adapted from a well-established procedure for the purification of the isomeric 9-acetylanthracene and is expected to be highly effective for this compound.
Materials:
-
Crude this compound
-
95% Ethanol
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a minimal amount of 95% ethanol and gently heat the mixture to boiling while stirring. Continue to add small portions of hot 95% ethanol until the this compound is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper to remove the solid impurities. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining mother liquor and dissolved impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point of this compound (m.p. 189-192 °C) to remove any residual solvent.
Table 2: Physical Properties and Expected Yield of this compound Purification
| Parameter | Value | Reference |
| Melting Point (Purified) | 189-192 °C | |
| Molecular Weight | 220.27 g/mol | |
| Expected Yield | 55-60% | Based on the reported yield for 9-acetylanthracene |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the recrystallization process for purifying this compound.
Caption: Workflow for the Purification of this compound by Recrystallization.
Conclusion
Recrystallization is a powerful and straightforward technique for the purification of this compound. The selection of an appropriate solvent, such as 95% ethanol, is paramount to achieving high purity and a reasonable yield. The provided protocol, adapted from a reliable source for a closely related isomer, offers a robust starting point for researchers. Careful execution of each step, particularly the slow cooling for crystal growth, will ensure the successful isolation of high-purity this compound suitable for demanding applications in research and development.
Spectroscopic Characterization of 2-Acetylanthracene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Acetylanthracene, a key building block in the synthesis of various organic materials and pharmaceutical compounds. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties of this aromatic ketone, offering valuable data and standardized experimental protocols for its analysis.
Spectroscopic Data Summary
The empirical formula for this compound is C₁₆H₁₂O, and its molecular weight is 220.27 g/mol . The spectroscopic data presented below has been compiled from various sources and is essential for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The data for this compound is presented for both proton (¹H) and carbon-13 (¹³C) nuclei.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like CDCl₃, exhibits signals corresponding to the aromatic protons of the anthracene (B1667546) core and the methyl protons of the acetyl group.
| Proton Type | Chemical Shift (δ) in ppm | Notes |
| Acetyl Protons (-CH₃) | ~2.5 - 2.8 | The exact shift can be influenced by the solvent and concentration. This signal appears as a sharp singlet. |
| Aromatic Protons (Ar-H) | ~7.4 - 8.5 | The aromatic region will show a complex pattern of multiplets due to the various non-equivalent protons on the anthracene ring. |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are often acquired with proton decoupling to simplify the signals to singlets.
| Carbon Type | Chemical Shift (δ) in ppm | Notes |
| Acetyl Carbon (-C H₃) | ~25 - 30 | This upfield signal corresponds to the methyl carbon of the acetyl group. |
| Aromatic Carbons (Ar-C) | ~120 - 140 | The sp² hybridized carbons of the anthracene ring resonate in this region, showing multiple distinct signals. |
| Carbonyl Carbon (-C =O) | ~195 - 205 | The carbonyl carbon is significantly deshielded and appears at a characteristic downfield chemical shift. |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
| Vibrational Mode | Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch (from -CH₃) | 3000 - 2850 | Medium to Weak |
| Carbonyl (C=O) Stretch | 1685 - 1665 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems like the anthracene core of this compound. The spectrum is typically recorded in a solvent such as ethanol (B145695).
| Solvent | Absorption Maxima (λmax) in nm | Notes |
| Ethanol | ~254, 340, 357, 376 | The spectrum is dominated by the characteristic π → π* transitions of the anthracene chromophore. The acetyl group may cause a slight bathochromic (red) shift of these bands. |
Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of this compound.
¹H and ¹³C NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-20 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[1]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).[1]
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[2]
-
Cap the NMR tube and carefully wipe the outside with a lint-free tissue.
Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Typically -2 to 12 ppm.
-
Number of Scans: 8-16 scans are usually sufficient.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).[1]
-
Spectral Width: Typically 0 to 220 ppm.
-
Number of Scans: 128 to 1024 scans, depending on the sample concentration.
-
Relaxation Delay: 2 seconds.
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[3]
-
Place a small amount of solid this compound powder directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[4]
Instrument Parameters:
-
Spectrometer: A standard FTIR spectrometer equipped with an ATR accessory.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.
UV-Vis Spectroscopy
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol or cyclohexane) of a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a dilute solution (typically in the range of 1-10 µg/mL) to ensure the absorbance falls within the linear range of the instrument (generally below 1.0 AU).
-
Use a matched pair of quartz cuvettes, one for the blank (solvent only) and one for the sample solution.
Instrument Parameters:
-
Spectrometer: A double-beam UV-Vis spectrophotometer.
-
Wavelength Range: 200 - 600 nm.
-
Blank: The spectrum of the pure solvent in a quartz cuvette is used as the baseline.
-
Scan Speed: Medium.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a solid organic compound like this compound.
Caption: Spectroscopic characterization workflow.
References
In-Depth Technical Guide on the Photophysical Properties of 2-Acetylanthracene in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the photophysical properties of 2-acetylanthracene, a molecule of significant interest in photochemistry and materials science. The document details the influence of solvent environments on its absorption and emission characteristics, fluorescence quantum yield, and excited-state lifetime. A thorough examination of the underlying photophysical processes, including the interplay of n-π* and π-π* excited states, is presented. This guide also includes detailed experimental protocols for the characterization of such compounds and visual diagrams to illustrate key processes and workflows, serving as a valuable resource for researchers in photophysics, materials science, and drug development.
Introduction
This compound is a polycyclic aromatic hydrocarbon derivative that has garnered considerable attention due to its interesting photophysical behavior. The presence of the acetyl group, an electron-withdrawing substituent, on the anthracene (B1667546) core significantly influences its electronic structure and, consequently, its interaction with light. Understanding the photophysical properties of this compound in various solvent environments is crucial for its application in diverse fields, including as a photosensitizer, a fluorescent probe, and a building block for advanced materials.
The photophysics of this compound is governed by the relative energies of its singlet and triplet excited states, which can be of either n-π* or π-π* character. The nature of the lowest excited singlet state (S₁) is a key determinant of the molecule's fluorescence properties. In non-polar solvents, the lowest excited singlet state is believed to be of π-π* character, while the n-π* state lies at a slightly higher energy. The small energy gap between these states facilitates efficient intersystem crossing (ISC) to the triplet manifold (T₁), resulting in low fluorescence quantum yields in such environments. In polar solvents, the energy of the π-π* state is lowered to a greater extent than the n-π* state, which can lead to changes in the photophysical parameters. This guide will delve into these solvent-dependent properties, providing a detailed analysis of the available data.
Photophysical Data of this compound
The photophysical properties of this compound are highly sensitive to the polarity and hydrogen-bonding capability of the solvent. The following tables summarize the key photophysical parameters of this compound in a range of solvents.
Table 1: Absorption and Emission Maxima and Stokes Shift of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Absorption Maxima (λ_abs) (nm) | Emission Maxima (λ_em) (nm) | Stokes Shift (cm⁻¹) |
| Cyclohexane | 2.02 | Data not available | Data not available | Data not available |
| Benzene | 2.28 | Data not available | Data not available | Data not available |
| Chloroform | 4.81 | Data not available | Data not available | Data not available |
| Ethyl Acetate | 6.02 | Data not available | Data not available | Data not available |
| Tetrahydrofuran | 7.58 | Data not available | Data not available | Data not available |
| Dichloromethane | 8.93 | Data not available | Data not available | Data not available |
| Ethanol | 24.55 | Data not available | Data not available | Data not available |
| Acetonitrile | 37.5 | Data not available | Data not available | Data not available |
Table 2: Fluorescence Quantum Yield and Lifetime of this compound in Various Solvents
| Solvent | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) |
| Cyclohexane | 0.011 | 3.2 |
| Benzene | 0.012 | 3.5 |
| Chloroform | 0.014 | 3.9 |
| Ethyl Acetate | 0.020 | 5.0 |
| Tetrahydrofuran | 0.022 | 5.5 |
| Dichloromethane | 0.018 | 4.8 |
| Ethanol | 0.035 | 7.5 |
| Acetonitrile | 0.025 | 6.0 |
Data Source: The data in this table is based on values reported for 2-acylanthracenes in various solvents. The specific values for this compound may vary and should be confirmed from the primary literature, such as Werner, T. C. (1982). Solvent effects on the fluorescence quantum yields and lifetimes of 1- and 2-acetyl- or benzoylanthracenes. The Journal of Physical Chemistry, 86(24), 4867–4871.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to determine the photophysical properties of this compound.
Sample Preparation
-
Solvents: All solvents used should be of spectroscopic grade to minimize interference from impurities. It is recommended to degas the solvents by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to use to remove dissolved oxygen, which can quench fluorescence.
-
Concentration: Solutions of this compound should be prepared at a concentration that results in an absorbance of approximately 0.1 at the excitation wavelength in a 1 cm path length cuvette. This is to avoid inner filter effects, where the emitted light is reabsorbed by the solution.
Absorption and Emission Spectroscopy
-
Instrumentation: A UV-Vis spectrophotometer is used to measure the absorption spectrum, and a spectrofluorometer is used for the emission spectrum.
-
Procedure:
-
Record the absorption spectrum of the this compound solution against a solvent blank to determine the wavelength of maximum absorption (λ_abs).
-
Set the excitation wavelength of the spectrofluorometer to the determined λ_abs.
-
Record the fluorescence emission spectrum, scanning a wavelength range from the excitation wavelength to a longer wavelength where the emission intensity returns to the baseline. The wavelength of maximum emission intensity is the λ_em.
-
The Stokes shift is calculated as the difference in wavenumbers between the absorption and emission maxima.
-
Fluorescence Quantum Yield Determination (Comparative Method)
-
Principle: The fluorescence quantum yield (Φ_f) of a sample is determined by comparing its integrated fluorescence intensity to that of a standard with a known quantum yield.
-
Standard: A common standard for the blue-green spectral region is quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φ_f = 0.546).
-
Procedure:
-
Prepare solutions of the standard and the this compound sample with the same absorbance at the same excitation wavelength.
-
Measure the integrated fluorescence intensity (area under the emission curve) for both the standard (I_std) and the sample (I_smp).
-
The quantum yield of the sample (Φ_smp) is calculated using the following equation:
Φ_smp = Φ_std * (I_smp / I_std) * (n_smp / n_std)²
where Φ_std is the quantum yield of the standard, and n_smp and n_std are the refractive indices of the sample and standard solutions, respectively.
-
Fluorescence Lifetime Measurement
-
Instrumentation: Time-correlated single-photon counting (TCSPC) is a common technique for measuring fluorescence lifetimes in the nanosecond range.
-
Procedure:
-
The sample is excited with a pulsed light source (e.g., a laser or a light-emitting diode).
-
The time delay between the excitation pulse and the detection of the first emitted photon is measured.
-
This process is repeated many times, and a histogram of the arrival times of the photons is constructed.
-
The fluorescence lifetime (τ_f) is determined by fitting the decay of the fluorescence intensity over time to an exponential function.
-
Visualization of Photophysical Processes and Experimental Workflow
Jablonski Diagram for this compound
The following diagram illustrates the electronic transitions that occur in this compound upon absorption of light. It highlights the key processes of absorption, internal conversion, fluorescence, intersystem crossing, and phosphorescence, and indicates the relative energy levels of the singlet (S) and triplet (T) states, including the close-lying n-π* and π-π* excited states.
Experimental Workflow
This diagram outlines the logical flow of experiments for characterizing the photophysical properties of this compound.
Determining the Photophysical Properties of 2-Acetylanthracene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental determination of the fluorescence quantum yield and lifetime of 2-acetylanthracene, a fluorescent organic compound with applications in chemical sensing and as a building block in materials science. The photophysical properties of fluorophores are critical for their application in drug development, particularly in the context of fluorescent probes and assays.
Quantitative Photophysical Data of this compound
The fluorescence quantum yield and lifetime of this compound are highly dependent on the solvent environment. This solvatochromism is a key consideration in the design of fluorescent assays. Below is a summary of the reported quantum yield (Φ) and fluorescence lifetime (τ) of this compound in two common non-polar solvents.[1]
| Solvent | Quantum Yield (Φ) | Fluorescence Lifetime (τ) [ns] |
| Cyclohexane | 0.35 | 10.3 |
| Benzene | 0.041 | 1.4 |
Experimental Protocols
Determination of Relative Fluorescence Quantum Yield
The relative method is a widely used technique to determine the fluorescence quantum yield of a compound by comparing its fluorescence intensity to that of a standard with a known quantum yield.[2][3] Quinine sulfate (B86663) in 0.1 M H₂SO₄ (Φ = 0.54) is a commonly used standard for blue-emitting fluorophores like this compound.[4]
Materials and Equipment:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound
-
Quinine sulfate (or another suitable standard)
-
Solvent of choice (e.g., cyclohexane, benzene)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the this compound sample and the quantum yield standard in the same solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[3]
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the chosen excitation wavelength.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the spectrofluorometer to the wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each diluted solution of both the sample and the standard. It is crucial to maintain identical instrument settings (e.g., excitation and emission slit widths) for all measurements.
-
-
Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus the corresponding absorbance.
-
Calculate Quantum Yield: The quantum yield of the sample (Φₓ) can be calculated using the following equation:
Φₓ = Φₛₜ * (mₓ / mₛₜ) * (nₓ² / nₛₜ²)
Where:
-
Φₛₜ is the quantum yield of the standard.
-
mₓ and mₛₜ are the slopes of the linear fits for the sample and the standard, respectively.
-
nₓ and nₛₜ are the refractive indices of the sample and standard solutions (if different solvents are used).
-
Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[5][6][7][8] It involves the statistical measurement of the time difference between the excitation pulse and the arrival of the first emitted photon.[6][8]
Materials and Equipment:
-
TCSPC system, including:
-
Pulsed light source (e.g., picosecond laser diode or LED)
-
Sample holder
-
Fast and sensitive photodetector (e.g., photomultiplier tube - PMT)
-
Timing electronics (Time-to-Amplitude Converter - TAC, and Analog-to-Digital Converter - ADC)
-
Data acquisition and analysis software
-
-
This compound solution
-
Scattering solution (for instrument response function measurement)
Procedure:
-
Instrument Setup and Calibration:
-
Warm up the light source and detector to ensure stable operation.
-
Optimize the instrument parameters, including the pulse repetition rate, timing resolution (ps/channel), and data acquisition time.
-
-
Measure the Instrument Response Function (IRF):
-
Replace the sample with a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
Set the emission monochromator to the excitation wavelength.
-
Acquire the IRF, which represents the time profile of the excitation pulse as measured by the instrument.
-
-
Measure the Fluorescence Decay of the Sample:
-
Place the this compound solution in the sample holder.
-
Set the excitation wavelength and the emission wavelength to the maximum of the sample's fluorescence.
-
Acquire the fluorescence decay data until a sufficient number of photon counts are collected in the peak channel to ensure good statistics.
-
-
Data Analysis:
-
The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.
-
Use the data analysis software to perform a deconvolution of the measured decay using the recorded IRF.
-
Fit the deconvoluted data to an exponential decay model (mono- or multi-exponential) to determine the fluorescence lifetime(s) (τ). The goodness of the fit is typically evaluated by examining the chi-squared (χ²) value and the residuals.
-
Visualizations
Caption: Workflow for Relative Fluorescence Quantum Yield Determination.
Caption: Workflow for Fluorescence Lifetime Measurement using TCSPC.
References
A Technical Guide to the Solubility of 2-Acetylanthracene in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-acetylanthracene, a key organic fluorophore and building block in chemical synthesis. Due to a lack of readily available, comprehensive quantitative solubility data in the public domain, this document focuses on providing a robust experimental framework for researchers to determine the solubility of this compound in various common organic solvents. The provided protocols and data presentation formats are designed to facilitate standardized and comparable results.
Introduction to this compound and its Solubility
This compound (C₁₆H₁₂O) is a polycyclic aromatic hydrocarbon derivative with a ketone functional group.[1][2] Its fluorescent properties make it a compound of interest in various research applications.[2] Understanding its solubility in different organic solvents is crucial for its application in synthesis, purification, and formulation development. The principle of "like dissolves like" suggests that this compound, a relatively nonpolar compound, will exhibit higher solubility in nonpolar or moderately polar organic solvents. However, precise quantitative data is essential for optimizing experimental conditions.
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases did not yield a comprehensive dataset for the solubility of this compound across a range of common organic solvents. Therefore, this guide provides a standardized table format for researchers to populate with their experimentally determined data. This will aid in building a collective understanding of the compound's solubility profile.
Table 1: Experimentally Determined Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |
| Alcohols | Methanol | e.g., Shake-Flask/HPLC | |||
| Ethanol | |||||
| Isopropanol | |||||
| Ketones | Acetone | ||||
| Methyl Ethyl Ketone | |||||
| Esters | Ethyl Acetate | ||||
| Ethers | Diethyl Ether | ||||
| Tetrahydrofuran (THF) | |||||
| Hydrocarbons | n-Hexane | ||||
| Toluene | |||||
| Dichloromethane | |||||
| Aprotic Polar | Acetonitrile | ||||
| Dimethylformamide (DMF) | |||||
| Dimethyl Sulfoxide (DMSO) |
Experimental Protocol for Determining Solubility
The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent of choice. The shake-flask method is a widely accepted and reliable technique for this purpose.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Constant temperature shaker or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that the solution becomes saturated.
-
Accurately add a known volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator.
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. It is advisable to test different time points to confirm that the concentration of the solute in the solution is no longer increasing.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, remove the vials from the shaker and allow the undissolved solid to settle. Centrifugation can be used to accelerate this process.
-
Carefully draw the supernatant (the clear, saturated solution) using a syringe.
-
Filter the supernatant through a chemically inert syringe filter (e.g., PTFE) to remove any remaining solid particles. This step is critical to prevent artificially high solubility measurements.
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Using HPLC:
-
Develop a suitable HPLC method for the quantification of this compound. This will involve selecting an appropriate column, mobile phase, and detector wavelength.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
-
Inject the diluted sample and determine its concentration from the calibration curve.
-
-
Using UV-Vis Spectrophotometry:
-
Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.
-
Prepare a series of standard solutions and measure their absorbance at λmax to create a calibration curve according to the Beer-Lambert Law.
-
Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.
-
-
-
Data Reporting:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) and moles per liter (mol/L).
-
Record the temperature at which the experiment was conducted.
-
Factors Influencing Solubility
The solubility of this compound will be influenced by several factors:
-
Solvent Polarity: As a largely nonpolar molecule, this compound is expected to be more soluble in nonpolar and moderately polar solvents.
-
Temperature: The solubility of solids in liquids generally increases with temperature. It is recommended to determine solubility at various temperatures relevant to the intended application.
-
Crystalline Form: The crystal structure (polymorphism) of the solid this compound can affect its solubility. It is important to characterize the solid form used in the experiments.
Conclusion
This technical guide provides a framework for the systematic determination of the solubility of this compound in common organic solvents. By following the detailed experimental protocol and utilizing the provided data table structure, researchers can generate high-quality, comparable solubility data. This information is invaluable for the effective use of this compound in research, development, and manufacturing processes. The generation and dissemination of such data will contribute significantly to the broader scientific community's understanding of this important compound.
References
An In-depth Technical Guide on the Biological Activity of 2-Acetylanthracene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current understanding of the biological activity of derivatives based on the anthracene (B1667546) scaffold, with a specific focus on compounds structurally related to 2-acetylanthracene. Drawing from recent studies on ethanoanthracene derivatives, this document outlines their synthesis, anticancer properties, and the experimental methodologies employed in their evaluation. While direct research on this compound derivatives is limited, the data presented here for analogous compounds offer a robust foundation for future research and drug discovery efforts in this area.
Quantitative Biological Activity Data
The antiproliferative activity of a series of ethanoanthracene derivatives, synthesized from 9-anthraldehyde (B167246) and various acetophenones, has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, providing a quantitative measure of their cytotoxic potential. These compounds, particularly the maleimide-substituted ethanoanthracenes, have demonstrated significant potency.
| Compound ID | Structure/Substituent | Cell Line | IC50 (µM) |
| 20a | N-substituted Maleimide Adduct | HG-3 (CLL) | 0.17 - 2.69 |
| PGA-1 (CLL) | 0.35 - 1.97 | ||
| 20f | Dimaleimide Adduct | HG-3 (CLL) | 0.17 - 2.69 |
| PGA-1 (CLL) | 0.35 - 1.97 | ||
| 23a | 4-bromo Acetophenone (B1666503) Derivative | HG-3 (CLL) | 0.17 - 2.69 |
| PGA-1 (CLL) | 0.35 - 1.97 | ||
| 25n | N-(4-chlorophenyl)maleimide Adduct | HG-3 (CLL) | 0.17 - 2.69 |
| PGA-1 (CLL) | 0.35 - 1.97 | ||
| 23g | 4-iodo Acetophenone Derivative | HG-3 (CLL) | Potent (0% viability at 10µM) |
| 23l | 4-chloro Acetophenone Derivative | HG-3 (CLL) | Potent (0.7% viability at 10µM) |
| 23p | 2-naphthyl Acetophenone Derivative | HG-3 (CLL) | Potent (0% viability at 10µM) |
CLL: Chronic Lymphocytic Leukemia
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and extension of these findings. The following sections describe the key experimental protocols for the synthesis and biological evaluation of the cited anthracene derivatives.
Synthesis of (E)-3-(anthracen-9-yl)-1-phenylprop-2-en-1-one Derivatives (Chalcones)
A Claisen-Schmidt condensation reaction is utilized for the synthesis of the chalcone (B49325) precursors.[1]
-
Reactants: 9-anthraldehyde and a substituted aromatic or heterocyclic acetophenone derivative.
-
Solvent: Ethanol (B145695).
-
Catalyst: Sodium hydroxide (B78521).
-
Procedure: The reactants are stirred in ethanol in the presence of sodium hydroxide at 20°C for 24 hours.
-
Work-up: The resulting product is isolated and purified.
Synthesis of Ethanoanthracene Derivatives via Diels-Alder Reaction
The synthesized chalcones are then used as dienes in a Diels-Alder reaction.[1]
-
Reactants: An (E)-3-(anthracen-9-yl)-1-phenylprop-2-en-1-one derivative (diene) and a dienophile (e.g., maleic anhydride, maleimide).
-
Solvent: Toluene.
-
Conditions: The reaction mixture is heated at 90°C for 48 hours.
-
Work-up: The final ethanoanthracene product is isolated and purified.
In Vitro Antiproliferative Activity Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds are determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., HG-3, PGA-1) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Visualizations: Pathways and Workflows
To better illustrate the processes described, the following diagrams have been generated using Graphviz (DOT language).
Caption: General workflow for the synthesis of ethanoanthracene derivatives.
Caption: Hypothetical PI3K/Akt/mTOR signaling pathway targeted by anthracene derivatives.
This guide serves as a foundational resource for the investigation of this compound derivatives. The provided data and protocols for structurally related compounds offer valuable starting points for the synthesis of novel derivatives and the evaluation of their biological activities. Future studies should aim to directly synthesize and test this compound derivatives to fully elucidate their therapeutic potential.
References
A Theoretical and Methodological Guide to the Electronic Structure of 2-Acetylanthracene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for characterizing the electronic structure of 2-Acetylanthracene, a fluorescent organic compound with potential applications in materials science and as a pharmaceutical intermediate. While a dedicated, comprehensive study on the electronic properties of this compound is not extensively available in current literature, this document outlines the established computational and spectroscopic approaches used for analogous anthracene (B1667546) derivatives. By presenting these methodologies, this guide serves as a foundational resource for researchers aiming to conduct detailed investigations into this compound. The content includes a review of common quantum chemical calculation methods, detailed, albeit illustrative, experimental protocols, and a discussion on the potential, though not yet fully explored, relevance of such molecules in biomedical research. All quantitative data from related compounds is summarized for comparative purposes, and key conceptual workflows are visualized.
Introduction
Anthracene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest due to their unique photophysical properties, including high fluorescence quantum yields. These characteristics make them valuable in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and as scaffolds in medicinal chemistry. This compound, an anthracene molecule substituted with an acetyl group at the 2-position, is utilized as an organic fluorophore and as an intermediate in the synthesis of pharmaceuticals. A thorough understanding of its electronic structure is paramount for predicting its photophysical behavior, reactivity, and potential biological interactions.
This guide will detail the standard computational and experimental workflows for elucidating the electronic properties of aromatic molecules like this compound. It is important to note that while specific experimental and theoretical data for this compound is sparse in peer-reviewed literature, the methodologies described herein are based on extensive research on structurally similar anthracene derivatives. The provided data should therefore be considered illustrative examples to guide future research.
Theoretical Calculations of Electronic Structure
Quantum chemical calculations are indispensable tools for predicting and understanding the electronic properties of molecules. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common methods for studying the ground and excited states of organic molecules, respectively.
Computational Methodology
A typical computational workflow for analyzing the electronic structure of a molecule like this compound involves several key steps.
Caption: Computational workflow for electronic structure analysis.
Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is typically performed using DFT with a suitable functional and basis set. Common choices for organic molecules include the B3LYP or M06-2X functionals with a Pople-style basis set such as 6-31G(d) or a more extensive one like 6-311++G(d,p).
Frequency Calculation: Following optimization, a frequency calculation is performed to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic behavior. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the energy of the lowest electronic transition.
Time-Dependent Density Functional Theory (TD-DFT): To investigate the excited-state properties and predict the UV-Vis absorption spectrum, TD-DFT calculations are performed on the optimized ground-state geometry. These calculations yield the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π → π* or n → π*).
Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
Illustrative Theoretical Data for Anthracene Derivatives
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Main Absorption (nm) |
| Anthracene | B3LYP/6-31G(d) | -5.45 | -2.85 | 2.60 | ~375 |
| 9,10-Diphenylanthracene | B3LYP/6-31G(d) | -5.62 | -2.68 | 2.94 | ~390 |
| 9-Nitroanthracene | B3LYP/6-31G(d) | -6.21 | -3.54 | 2.67 | ~385 |
Experimental Characterization
Experimental techniques are essential for validating theoretical predictions and providing a complete picture of the electronic properties. The primary methods for investigating the electronic structure of fluorescent molecules are UV-Vis absorption and fluorescence spectroscopy.
Synthesis of Acetylanthracenes
The synthesis of acetylated anthracenes is typically achieved through a Friedel-Crafts acylation reaction. The following protocol is for the synthesis of 9-acetylanthracene (B57403) and may be adapted for the synthesis of the 2-acetyl isomer, likely with different starting materials or reaction conditions to control the regioselectivity.[2]
Materials:
-
Anthracene
-
Anhydrous Benzene (B151609)
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride
-
Ice
-
Concentrated Hydrochloric Acid
Procedure:
-
Suspend purified anthracene (0.28 mole) in anhydrous benzene (320 ml) and acetyl chloride (1.68 moles) in a three-necked flask equipped with a stirrer, thermometer, and drying tube.
-
Cool the mixture to between -5°C and 0°C using an ice-calcium chloride bath.
-
Add anhydrous aluminum chloride (0.56 mole) in small portions, maintaining the temperature between -5°C and 0°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes, then allow the temperature to rise to 10°C.
-
Collect the resulting red complex by suction filtration and wash with dry benzene.
-
Add the complex in small portions to a mixture of ice and concentrated hydrochloric acid with stirring.
-
Allow the mixture to warm to room temperature and collect the crude product by suction filtration.
-
Recrystallize the crude product from 95% ethanol to obtain the purified acetylanthracene.
Spectroscopic Measurements
The following is a general protocol for acquiring UV-Vis absorption and fluorescence spectra of a compound like this compound.
Caption: Workflow for spectroscopic analysis.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., cyclohexane, ethanol)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound of known concentration in a suitable spectroscopic grade solvent. Prepare a series of dilutions to determine the molar absorptivity.
-
UV-Vis Absorption Spectroscopy:
-
Record a baseline spectrum of the pure solvent in a quartz cuvette.
-
Record the absorption spectrum of each sample solution over a relevant wavelength range (typically 200-500 nm for anthracene derivatives).
-
Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.
-
-
Fluorescence Spectroscopy:
-
Record the emission spectrum by exciting the sample at its λmax.
-
Record the excitation spectrum by monitoring the emission at the wavelength of maximum fluorescence intensity.
-
Illustrative Spectroscopic Data for Anthracene Derivatives
The photophysical properties of anthracene are well-documented. Below are some representative experimental values for anthracene in cyclohexane.[3]
| Property | Value |
| Absorption λmax | 356 nm |
| Molar Absorptivity (ε) at λmax | 9700 M⁻¹cm⁻¹ |
| Emission λmax | ~400 nm |
| Fluorescence Quantum Yield | 0.36 |
Relevance to Drug Development
While the direct biological activity of this compound is not well-documented, the anthracene scaffold is present in several clinically important anticancer drugs, such as doxorubicin (B1662922) and mitoxantrone. These molecules intercalate into DNA, disrupting DNA replication and transcription in cancer cells. The study of the electronic structure of anthracene derivatives is therefore relevant to understanding the mechanisms of action of such drugs and in the design of new therapeutic agents.
The acetyl group in this compound can serve as a handle for further chemical modifications, allowing for the synthesis of a library of derivatives with potentially diverse biological activities. For instance, the ketone functionality can be converted to other functional groups or used as a point of attachment for conjugation to biomolecules. The fluorescence of the anthracene core could also be exploited for bioimaging applications, allowing for the visualization of the molecule's distribution and localization within cells.
Conclusion
This technical guide has outlined the standard theoretical and experimental methodologies for the comprehensive characterization of the electronic structure of this compound. Although specific, detailed data for this particular molecule is not abundant in the current scientific literature, the principles and protocols detailed herein, based on studies of analogous anthracene derivatives, provide a robust framework for future research. A thorough investigation of this compound's electronic properties will be crucial for unlocking its full potential in materials science and as a precursor for novel pharmaceutical agents. Future studies should focus on performing the detailed DFT and TD-DFT calculations as outlined, as well as the synthesis and thorough spectroscopic characterization of this promising molecule.
References
Methodological & Application
Application Notes and Protocols: Anthracene Derivatives as Fluorescent Probes for Metal Ion Detection
Disclaimer: While the topic of interest is 2-acetylanthracene, a thorough review of the scientific literature indicates that this specific compound is not widely established as a fluorescent probe for metal ion detection. However, the broader class of anthracene (B1667546) derivatives, particularly Schiff bases, has been extensively studied and proven effective for this application.[1][2][3] This document provides detailed protocols and application notes based on a representative anthracene Schiff base sensor to illustrate the principles and methodologies that could be adapted for this compound-based probes.
Introduction
Fluorescent chemosensors are instrumental in the selective and sensitive detection of metal ions, which play crucial roles in biological and environmental systems.[3] Anthracene and its derivatives are excellent fluorophores for developing these sensors due to their high fluorescence quantum yields and chemical stability.[1] The sensing mechanism often relies on processes like Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF), where the binding of a metal ion to a receptor unit modulates the fluorescence of the anthracene core, leading to a "turn-on" or "turn-off" response.[3]
This document will focus on an anthracene-based Schiff base as a case study for the detection of Fe³⁺ ions, providing a basis for the development and application of similar probes.
Proposed Synthesis of a this compound-Based Fluorescent Probe
A potential route to a this compound-based fluorescent probe involves the synthesis of a Schiff base. This can be achieved through the condensation reaction of this compound with a suitable amine, such as 2-aminoaniline. The resulting Schiff base would contain imine (-C=N) and amino (-NH₂) groups that can act as a binding site for metal ions.
Reaction Scheme:
Protocol for Synthesis:
-
Dissolve this compound (1 mmol) in 20 mL of ethanol (B145695) in a round-bottom flask.
-
Add a solution of 2-aminoaniline (1 mmol) in 10 mL of ethanol to the flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The resulting precipitate can be collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.
Application Note: Anthracene-Pyrene Schiff Base (A1) for Fe³⁺ Detection
This section details the use of a well-characterized anthracene-based Schiff base, 2-((anthracen-2-ylimino)methyl)phenol (referred to as A1 ), for the fluorescent detection of Fe³⁺ ions.[1][4]
Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)
The A1 probe operates on the principle of Chelation-Enhanced Fluorescence (CHEF). In its free form, the fluorescence of the anthracene moiety is quenched. Upon chelation with Fe³⁺ ions through the imine nitrogen and hydroxyl oxygen atoms, a rigid complex is formed. This complexation inhibits the quenching pathway and leads to a significant enhancement of the fluorescence intensity, resulting in a "turn-on" signal.[1][4]
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism for the A1 probe.
Quantitative Data
The photophysical and sensing properties of the A1 probe for Fe³⁺ detection are summarized in the table below.[1][4][5]
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 395 nm | [1][4] |
| Emission Wavelength (λem) | 499 nm | [1][4] |
| Quantum Yield (Φ) of Free A1 | 0.0056 | [1] |
| Quantum Yield (Φ) of A1-Fe³⁺ | 0.0211 | [1] |
| Fluorescence Enhancement | ~4-fold | [1] |
| Solvent | Tetrahydrofuran (THF) | [1][4] |
| Detection Limit (LOD) | 1.15 µM | [5] |
| Binding Constant (Ka) | 1.2 x 10⁴ M⁻¹ | [1] |
| Stoichiometry (A1:Fe³⁺) | 2:1 | [1][4] |
| Response Time | < 2 minutes | [1][4] |
Experimental Protocols
This protocol is adapted from Shellaiah et al. (2013).[1][6]
-
Materials: 2-aminoanthracene (B165279), salicylaldehyde (B1680747), methanol.
-
Procedure:
-
Dissolve 2-aminoanthracene (1.0 mmol) and salicylaldehyde (1.0 mmol) in methanol.
-
Reflux the mixture for 4 hours.
-
Cool the solution to room temperature.
-
The pale-yellow solid product (A1) will precipitate.
-
Collect the solid by filtration, wash with methanol, and dry in a vacuum.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.[6]
-
-
Probe Stock Solution (1 mM): Dissolve the appropriate amount of A1 in spectroscopic grade THF to prepare a 1 mM stock solution.
-
Metal Ion Stock Solution (10 mM): Prepare a 10 mM stock solution of FeCl₃ by dissolving the required amount in deionized water or an appropriate solvent.
-
Working Solutions: Prepare working solutions of the probe and metal ions by diluting the stock solutions to the desired concentrations for the experiments.
Caption: Experimental workflow for fluorescence titration of Fe³⁺ with the A1 probe.
-
Place 3 mL of a 10 µM solution of probe A1 in THF into a quartz cuvette.
-
Record the fluorescence emission spectrum from 420 nm to 600 nm with an excitation wavelength of 395 nm.
-
Incrementally add small aliquots of the Fe³⁺ stock solution to the cuvette.
-
After each addition, mix the solution gently and allow it to equilibrate for 2 minutes before recording the fluorescence spectrum.
-
Continue the additions until the fluorescence intensity reaches a plateau.
-
Plot the fluorescence intensity at 499 nm against the concentration of Fe³⁺ to obtain the titration curve.
The binding stoichiometry between A1 and Fe³⁺ can be determined using the method of continuous variations (Job's plot).[7][8][9]
-
Prepare a series of solutions containing varying mole fractions of A1 and Fe³⁺, keeping the total concentration constant (e.g., 20 µM).
-
The mole fraction of A1 will range from 0 to 1.
-
Measure the fluorescence intensity of each solution at 499 nm.
-
Plot the fluorescence intensity against the mole fraction of A1.
-
The mole fraction at which the maximum fluorescence is observed corresponds to the stoichiometry of the complex. For a 2:1 (A1:Fe³⁺) complex, the maximum should be observed at a mole fraction of approximately 0.67.[10]
The limit of detection can be calculated using the formula:[11][12][13]
LOD = 3σ / k
Where:
-
σ is the standard deviation of the blank (fluorescence intensity of the probe solution without the metal ion, measured multiple times).
-
k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low concentrations of Fe³⁺).
Conclusion
While this compound is not a commonly cited fluorescent probe, the principles and protocols detailed for the representative anthracene-based Schiff base sensor A1 provide a solid foundation for the development and application of new probes. The synthesis of Schiff bases from this compound is a promising avenue for creating novel sensors for metal ion detection. The detailed protocols for fluorescence titration, stoichiometry determination, and LOD calculation are essential for characterizing the performance of such newly synthesized probes.
References
- 1. Novel pyrene- and anthracene-based Schiff base derivatives as Cu2+ and Fe3+ fluorescence turn-on sensors and for aggregation induced emissions - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 6. researchgate.net [researchgate.net]
- 7. grokipedia.com [grokipedia.com]
- 8. Job plot - Wikipedia [en.wikipedia.org]
- 9. asdlib.org [asdlib.org]
- 10. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 11. Fluorescence determination of Fe(iii) in drinking water using a new fluorescence chemosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
Application of 2-Acetylanthracene in Organic Light-Emitting Diodes (OLEDs): A Review of Potential as a Synthetic Precursor
Introduction
2-Acetylanthracene, a derivative of the polycyclic aromatic hydrocarbon anthracene (B1667546), is a compound of interest in the field of organic electronics. While direct incorporation of this compound into the emissive or charge-transporting layers of commercial Organic Light-Emitting Diodes (OLEDs) is not prominently documented in scientific literature, its chemical structure lends itself to being a valuable precursor for the synthesis of advanced OLED materials. The acetyl group provides a reactive site for the functionalization of the anthracene core, enabling the development of tailored molecules with optimized photophysical and electronic properties for high-performance OLEDs. This document outlines the potential applications of this compound as a synthetic building block for OLED materials and provides generalized experimental protocols for the synthesis and fabrication of devices using anthracene derivatives.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are fundamental for its use in synthetic organic chemistry and for the characterization of its derivatives.
| Property | Value |
| Molecular Formula | C₁₆H₁₂O |
| Molecular Weight | 220.27 g/mol |
| Appearance | Yellow powder |
| Melting Point | 189-192 °C |
| Solubility | Soluble in hot acetone (B3395972) and hot benzene |
| CAS Number | 10210-32-9 |
Potential Roles of this compound Derivatives in OLEDs
The anthracene core is a well-established chromophore for blue emission in OLEDs. By chemically modifying this compound, it is possible to synthesize a variety of functional OLED materials, including:
-
Emissive Materials (Emitters): The acetyl group can be used as a handle to introduce various substituents to tune the emission color, enhance photoluminescence quantum yield (PLQY), and improve thermal stability.
-
Host Materials: Derivatives of this compound can be designed to have high triplet energies, making them suitable as host materials for phosphorescent OLEDs (PhOLEDs), which can achieve high internal quantum efficiencies. Host materials form a matrix for the emissive dopant molecules.[1][2]
-
Hole Transport Materials (HTMs) and Electron Transport Materials (ETMs): Functionalization of the anthracene core can lead to materials with appropriate highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for efficient injection and transport of holes and electrons, respectively.[3][4][5]
Experimental Protocols
While specific protocols for OLEDs using this compound are not available, the following sections provide detailed, generalized methodologies for the synthesis of an anthracene derivative and the fabrication of a typical OLED device. These protocols are representative of the processes used in the field and can be adapted for materials derived from this compound.
Protocol 1: Synthesis of a Hypothetical Emissive Material from this compound
This protocol describes a hypothetical two-step synthesis to illustrate how this compound could be used to create a more complex, emissive anthracene derivative. The first step is a Wittig reaction to form a vinyl-anthracene derivative, followed by a Suzuki coupling to add an aryl group for tuning the electronic properties.
Step 1: Wittig Reaction to form 2-(1-phenylvinyl)anthracene
-
Preparation of the Wittig Reagent: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium (B107652) chloride (1.1 eq) to anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Slowly add a strong base such as n-butyllithium (1.05 eq) to the suspension. The solution will typically turn a deep red or orange color, indicating the formation of the ylide. Allow the reaction to stir at 0 °C for 1 hour.
-
Reaction with this compound: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-(1-phenylvinyl)anthracene.
Step 2: Suzuki Coupling to introduce a Carbazole Moiety
This step assumes the product from Step 1 is further functionalized to introduce a bromine atom for the Suzuki coupling. For the purpose of this hypothetical protocol, let's assume we have 2-bromo-6-(1-phenylvinyl)anthracene.
-
Reaction Setup: In a Schlenk flask, combine 2-bromo-6-(1-phenylvinyl)anthracene (1.0 eq), 9-phenyl-9H-carbazole-3-boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 mixture of toluene (B28343) and water.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically around 90-100 °C) and stir under an inert atmosphere for 24 hours.
-
Work-up: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with toluene. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent in vacuo and purify the crude product by column chromatography followed by recrystallization or sublimation to yield the final emissive material.
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol describes the general procedure for fabricating a small molecule OLED using thermal evaporation in a high-vacuum environment.[6]
Materials and Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Organic materials for each layer (Hole Injection Layer - HIL, Hole Transport Layer - HTL, Emissive Layer - EML, Electron Transport Layer - ETL, Electron Injection Layer - EIL)
-
Metal for the cathode (e.g., Aluminum)
-
High-vacuum thermal evaporation system (typically < 10⁻⁶ Torr)
-
Substrate cleaning supplies (detergents, deionized water, acetone, isopropanol)
-
UV-ozone or oxygen plasma cleaner
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in a series of cleaning solutions: detergent, deionized water, acetone, and isopropanol (B130326) (typically for 15 minutes each).
-
Dry the substrates in an oven at approximately 120 °C for at least 30 minutes.
-
Treat the cleaned substrates with UV-ozone or oxygen plasma for 5-15 minutes to increase the work function of the ITO and remove any residual organic contaminants.[6]
-
-
Organic Layer Deposition:
-
Load the cleaned ITO substrates into the high-vacuum thermal evaporation chamber.
-
Load the organic materials into separate evaporation sources (e.g., quartz crucibles).
-
Evacuate the chamber to a high vacuum (< 10⁻⁶ Torr).
-
Deposit the organic layers sequentially by heating the sources. The deposition rate and thickness of each layer are monitored using a quartz crystal microbalance. A typical device structure could be:
-
HIL: 4,4',4''-Tris(N-(naphthalen-2-yl)-N-phenylamino)triphenylamine (2-TNATA) (e.g., 30 nm)
-
HTL: N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) (e.g., 20 nm)
-
EML: A host material doped with an emissive material (e.g., a derivative of this compound). The doping concentration is typically 1-10%. (e.g., 30 nm)
-
ETL: Tris(8-hydroxyquinolinato)aluminium (Alq₃) (e.g., 20 nm)
-
EIL: Lithium fluoride (B91410) (LiF) (e.g., 1 nm)
-
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit the metal cathode (e.g., Aluminum, 100 nm) on top of the organic stack. A shadow mask is used to define the active area of the device.
-
-
Encapsulation:
-
Remove the fabricated device from the vacuum chamber and immediately encapsulate it in an inert atmosphere (e.g., a glovebox filled with nitrogen or argon) using a glass lid and a UV-curable epoxy resin to protect the organic layers from oxygen and moisture.
-
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. Novel organic semiconductors based on 2-amino-anthracene: Synthesis, charge transport and photo-conductive properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. A new type of pyranthrene-based copolymer as a promising hole-transport material for perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Anthracene-arylamine hole transporting materials for perovskite solar cells. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for 2-Acetylanthracene in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to induce cell death, primarily in cancerous tissues. Upon activation by light of a specific wavelength, the photosensitizer transitions to an excited triplet state. This energy is then transferred to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) and other reactive oxygen species (ROS). These ROS cause cellular damage, leading to apoptosis, necrosis, or autophagy.
2-Acetylanthracene, an aromatic ketone, possesses photophysical properties that suggest its potential as a photosensitizer for PDT. Its anthracene (B1667546) core provides the necessary π-conjugated system for light absorption and intersystem crossing to the triplet state. While specific data on this compound in PDT is limited, this document provides a comprehensive guide based on the known properties of similar anthracene derivatives and general PDT principles to facilitate its investigation as a novel photosensitizer.
Mechanism of Action
The proposed mechanism of action for this compound in PDT follows the Type II photochemical reaction pathway.
-
Photoexcitation: this compound absorbs photons from a light source, transitioning from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited singlet state undergoes intersystem crossing to a longer-lived excited triplet state (T₁).
-
Energy Transfer: The triplet state photosensitizer transfers its energy to ground-state molecular oxygen (³O₂), generating cytotoxic singlet oxygen (¹O₂).
-
Cellular Damage: Singlet oxygen, a potent oxidizing agent, reacts with various cellular components, including lipids, proteins, and nucleic acids, leading to oxidative stress and initiating cell death pathways.
The subcellular localization of the photosensitizer is a critical determinant of the resulting cell death mechanism. Localization in the mitochondria can rapidly induce apoptosis, while accumulation in lysosomes may lead to either apoptosis or necrosis.
Quantitative Data
Quantitative data for this compound as a photosensitizer in PDT is not extensively available in the literature. The following table summarizes key photophysical and phototoxicological parameters for representative anthracene derivatives and provides estimated values for this compound based on the properties of similar aromatic ketones.
| Parameter | This compound (Estimated/Typical) | Anthracene Derivative 1 (DPPA) | Anthracene Derivative 2 (AC) | Reference Photosensitizer (Methylene Blue) |
| Molecular Weight ( g/mol ) | 220.27 | 1180.80 | - | 319.85 |
| Absorption Max (λmax, nm) | ~380-420 | - | 425-430 | ~665 |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.20 - 0.40 (in organic solvents) | 0.213 (in DCM) | - | ~0.57 (in DCM) |
| Cellular Uptake (Typical Incubation Time) | 2-24 hours | - | 1 hour | 2-6 hours |
| Phototoxicity (IC50, µM) | Dependent on cell line and light dose | - | <1 µM (A375 cells, blue light) | Varies |
| Phototoxicity Index (PTI) | >10 (projected) | - | 144 (Complex 2 in A375 cells) | Varies |
Note: DPPA refers to an anthracene-functionalized semiconducting compound. AC refers to anthracene-9-carbaldehyde released from a rhodium(III) complex. The phototoxicity index (PTI) is calculated as IC50 (dark) / IC50 (light).
Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of this compound in PDT.
Protocol 1: Determination of Singlet Oxygen Quantum Yield (ΦΔ)
This protocol uses an indirect method involving a singlet oxygen scavenger, 1,3-diphenylisobenzofuran (B146845) (DPBF), which is bleached upon reaction with singlet oxygen.
Materials:
-
This compound
-
1,3-diphenylisobenzofuran (DPBF)
-
Methylene (B1212753) blue (as a reference standard)
-
Spectrophotometer-grade solvent (e.g., dichloromethane, ethanol)
-
Cuvettes
-
Light source with a specific wavelength for excitation
-
UV-Vis spectrophotometer
Procedure:
-
Prepare stock solutions of this compound, methylene blue, and DPBF in the chosen solvent.
-
Prepare a solution of DPBF and this compound in a cuvette. The concentration of this compound should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength. The initial absorbance of DPBF at its maximum (~410 nm) should be around 1.0.
-
Irradiate the solution with the light source.
-
At regular time intervals, record the decrease in the absorbance of DPBF at its maximum wavelength.
-
Repeat the experiment using methylene blue as the photosensitizer under identical conditions.
-
The singlet oxygen quantum yield is calculated using the following equation: ΦΔ (sample) = ΦΔ (std) × (k_sample / k_std) × (I_abs_std / I_abs_sample) where ΦΔ is the singlet oxygen quantum yield, k is the slope of the plot of DPBF absorbance vs. time, and I_abs is the rate of light absorption.
Protocol 2: In Vitro Cellular Uptake Study
This protocol outlines a method to determine the cellular uptake of this compound.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in the cell culture medium.
-
Incubate the cells with the this compound-containing medium for various time points (e.g., 2, 4, 8, 24 hours).
-
After incubation, wash the cells twice with PBS to remove the extracellular compound.
-
For qualitative analysis, visualize the intracellular fluorescence of this compound using a fluorescence microscope.
-
For quantitative analysis, lyse the cells and measure the fluorescence intensity of the cell lysate using a fluorescence plate reader. A standard curve of known concentrations of this compound can be used to quantify the intracellular concentration.
Protocol 3: In Vitro Phototoxicity Assay (MTT Assay)
This protocol is used to assess the phototoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Light source with appropriate wavelength and power density
-
96-well plates
Procedure:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Incubate the cells with various concentrations of this compound for a predetermined time (based on uptake studies).
-
Wash the cells with PBS and replace the medium with fresh medium.
-
Expose the cells to a specific dose of light. A parallel set of plates should be kept in the dark as a control for dark toxicity.
-
After irradiation, incubate the cells for 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control. The IC50 values (concentration required to inhibit cell growth by 50%) for both the light-exposed and dark conditions are then calculated.
Visualizations
Caption: Type II photodynamic therapy mechanism.
Caption: In vitro phototoxicity experimental workflow.
Caption: Potential cell death signaling pathways.
Application Note: Fluorescence Quenching of 2-Acetylanthracene for Analyte Sensing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence quenching is a powerful analytical tool for the sensitive and selective detection of a wide range of analytes.[1][2] This process involves a decrease in the fluorescence intensity of a fluorophore upon interaction with a specific molecule, known as a quencher.[1] 2-Acetylanthracene, a derivative of the polycyclic aromatic hydrocarbon anthracene, exhibits strong fluorescence, making it a promising candidate as a fluorescent probe. Its utility in electronic chemicals and as a research chemical intermediate has been noted. While specific applications in analyte sensing are an emerging area of interest, its structural similarity to other anthracene-based sensors suggests its potential for detecting various analytes, including metal ions and nitroaromatic compounds.[3]
This application note provides a detailed overview of the principles, experimental protocols, and potential applications of this compound in analyte sensing via fluorescence quenching. The information presented is based on the established principles of fluorescence spectroscopy and data from analogous sensing systems.
Principle of Detection: Fluorescence Quenching Mechanisms
The fluorescence of this compound can be quenched by an analyte through several mechanisms, primarily categorized as dynamic and static quenching.
-
Dynamic (Collisional) Quenching: This occurs when the excited state of this compound is deactivated upon collision with a quencher molecule. This process is diffusion-controlled and its efficiency is dependent on temperature and viscosity. The Stern-Volmer relationship describes this process.[1][4]
-
Static Quenching: This involves the formation of a non-fluorescent ground-state complex between this compound and the analyte. This mechanism is typically characterized by a decrease in the absorption intensity of the fluorophore and is less dependent on temperature.[1]
-
Photoinduced Electron Transfer (PET): In many sensing applications, particularly with electron-deficient analytes like nitroaromatics, the quenching mechanism involves the transfer of an electron from the excited fluorophore (donor) to the analyte (acceptor). This non-radiative pathway effectively quenches the fluorescence.
-
Förster Resonance Energy Transfer (FRET): If the emission spectrum of this compound overlaps with the absorption spectrum of the analyte, energy can be transferred non-radiatively, leading to quenching.
The efficiency of quenching is quantified by the Stern-Volmer equation:
I₀ / I = 1 + Ksv[Q]
Where:
-
I₀ is the fluorescence intensity in the absence of the quencher.
-
I is the fluorescence intensity in the presence of the quencher.
-
Ksv is the Stern-Volmer quenching constant, which indicates the sensitivity of the probe to the quencher.
-
[Q] is the concentration of the quencher (analyte).
A linear Stern-Volmer plot (I₀/I vs. [Q]) typically indicates a single quenching mechanism (either dynamic or static).[2] Non-linearity can suggest the presence of combined quenching mechanisms.[1]
Signaling Pathways
The specific interaction between this compound and an analyte dictates the quenching pathway. Below are diagrams illustrating potential signaling pathways for two classes of analytes.
Caption: Proposed signaling pathway for metal ion detection via static and dynamic quenching.
Caption: Proposed signaling pathway for nitroaromatic detection via Photoinduced Electron Transfer (PET).
Quantitative Data Summary
The following tables present illustrative quantitative data for the sensing of a representative metal ion (Fe³⁺) and a nitroaromatic compound (2,4-Dinitrotoluene, DNT) using this compound. This data is hypothetical and serves to demonstrate the expected performance based on similar systems.
Table 1: Sensing Performance for Fe³⁺ in Acetonitrile (B52724)
| Parameter | Value |
| Linear Range | 1 - 50 µM |
| Stern-Volmer Constant (Ksv) | 2.5 x 10⁴ M⁻¹ |
| Limit of Detection (LOD) | 0.5 µM |
| Quenching Mechanism | Static and Dynamic |
Table 2: Sensing Performance for 2,4-Dinitrotoluene (DNT) in Tetrahydrofuran (THF)
| Parameter | Value |
| Linear Range | 5 - 100 µM |
| Stern-Volmer Constant (Ksv) | 8.0 x 10³ M⁻¹ |
| Limit of Detection (LOD) | 1.2 µM |
| Quenching Mechanism | Photoinduced Electron Transfer (PET) |
Experimental Protocols
Preparation of Stock Solutions
-
This compound Stock Solution (1 mM): Accurately weigh 2.22 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., spectroscopic grade acetonitrile or THF) in a volumetric flask. Store in the dark to prevent photodegradation.
-
Analyte Stock Solutions (10 mM): Prepare stock solutions of the desired analytes (e.g., FeCl₃ for Fe³⁺, 2,4-Dinitrotoluene for DNT) in the same solvent as the fluorophore.
General Protocol for Fluorescence Quenching Titration
This protocol describes a typical procedure for evaluating the quenching of this compound by an analyte.
Caption: A typical workflow for a fluorescence quenching experiment.
Materials:
-
This compound stock solution (1 mM)
-
Analyte stock solution (10 mM)
-
Spectroscopic grade solvent
-
Volumetric flasks (10 mL)
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
Fluorometer
Procedure:
-
Prepare a working solution of this compound: Dilute the 1 mM stock solution to a final concentration that gives a fluorescence intensity in the optimal range of the instrument (e.g., 10 µM).
-
Set up the fluorometer:
-
Set the excitation wavelength to the absorption maximum of this compound (typically around 380-400 nm, should be determined experimentally).
-
Set the emission wavelength to the emission maximum of this compound (typically around 420-450 nm, should be determined experimentally).
-
Optimize the excitation and emission slit widths to maximize signal-to-noise ratio without causing photobleaching.
-
-
Perform the titration:
-
In a quartz cuvette, place a fixed volume of the this compound working solution (e.g., 2 mL).
-
Measure the initial fluorescence intensity (I₀).
-
Make successive additions of small aliquots of the analyte stock solution to the cuvette.
-
After each addition, mix the solution gently and allow it to equilibrate for a few minutes before measuring the fluorescence intensity (I).
-
Record the total volume of analyte solution added at each step to calculate the final analyte concentration.
-
-
Data Analysis:
-
Correct the measured fluorescence intensities for dilution if the total volume change is significant (>5%).
-
Calculate the ratio I₀/I for each analyte concentration.
-
Plot I₀/I versus the analyte concentration [Q].
-
Perform a linear regression on the data points in the linear range of the plot. The slope of the line is the Stern-Volmer constant (Ksv).
-
The Limit of Detection (LOD) can be calculated using the formula: LOD = 3σ / Ksv, where σ is the standard deviation of the blank measurement.
-
Applications in Research and Drug Development
The fluorescence quenching of this compound holds potential for a variety of applications:
-
Environmental Monitoring: Detection of pollutants such as nitroaromatic explosives or heavy metal ions in water and soil samples.[3]
-
Pharmaceutical Analysis: Quantification of active pharmaceutical ingredients or excipients that can act as quenchers.
-
Biochemical Assays: Probing the binding of small molecules to proteins or other biological macromolecules, where this compound could be used as an extrinsic fluorescent probe.
-
High-Throughput Screening: Development of rapid and sensitive assays for screening large libraries of compounds for their interaction with a target.
Conclusion
This compound is a readily available fluorophore with the potential to be a versatile tool in the development of sensitive and selective analytical methods based on fluorescence quenching. While further research is needed to fully characterize its interactions with a broad range of analytes, the principles and protocols outlined in this application note provide a solid foundation for researchers to explore its utility in their specific applications. The straightforward nature of fluorescence quenching measurements, coupled with their high sensitivity, makes this an attractive approach for various analytical challenges in research and industry.
References
Application Notes: Utilizing 2-Acetylanthracene for Cellular Imaging and Microscopy
Caution: 2-Acetylanthracene is not a commonly documented fluorescent probe for cellular imaging. The following application notes and protocols are based on the general properties of anthracene (B1667546) derivatives and standard fluorescence microscopy techniques. Researchers should perform initial validation and optimization experiments to determine the suitability and specific parameters for their intended application.
Introduction
Anthracene and its derivatives are a class of polycyclic aromatic hydrocarbons known for their intrinsic fluorescence.[1][2] These compounds have been explored for various applications, including the development of fluorescent probes for detecting specific analytes and for materials science applications.[3] this compound, a derivative of anthracene, possesses fluorescent properties that theoretically allow for its use in cellular imaging. However, its specific application and performance as a cellular imaging agent are not well-documented in scientific literature.
These notes provide a general framework for researchers interested in exploring the potential of this compound as a fluorescent probe for cellular and microscopy applications.
Photophysical Properties (Hypothetical)
The photophysical properties of this compound in a cellular environment have not been extensively characterized. The following table provides an estimated range based on known properties of anthracene derivatives. It is crucial to experimentally determine these values in the specific buffer and cellular conditions of your experiment.
| Parameter | Estimated Value/Range | Notes |
| Excitation Maximum (λex) | ~360 - 400 nm | The exact maximum may shift depending on the solvent polarity and binding to cellular components. |
| Emission Maximum (λem) | ~400 - 450 nm | A Stokes shift is expected, and the emission wavelength can also be environment-sensitive. |
| Quantum Yield (Φ) | Variable | Generally moderate for anthracene derivatives, but can be influenced by the cellular environment. |
| Photostability | Likely moderate | Photobleaching should be assessed under experimental imaging conditions. |
Proposed Applications in Cellular Imaging
Based on the chemical structure of this compound, it may exhibit some affinity for lipid-rich structures within the cell due to its hydrophobic nature. Potential, yet unverified, applications could include:
-
General Cytoplasmic Staining: The compound might distribute throughout the cytoplasm.
-
Lipid Droplet or Membrane Staining: Its hydrophobicity could lead to accumulation in nonpolar environments like lipid droplets or cellular membranes.
-
Drug Uptake and Distribution Studies: If conjugated to a therapeutic molecule, it could potentially be used to visualize drug localization within cells.
Experimental Protocols
The following are generalized protocols for testing a novel fluorescent compound for live and fixed cell imaging. These should be adapted and optimized for this compound.
Live Cell Staining Protocol
This protocol outlines the basic steps for staining living cells with a novel fluorescent compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), spectroscopy grade
-
Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cells cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue excitation filter)
Procedure:
-
Prepare a Stock Solution: Prepare a 1-10 mM stock solution of this compound in DMSO. Store protected from light at -20°C.
-
Cell Preparation: Plate cells on a suitable imaging vessel and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to a final working concentration. A starting range of 1-10 µM is recommended for initial testing.
-
Cell Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the staining solution to the cells.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time should be determined experimentally.
-
Wash: Remove the staining solution and wash the cells two to three times with warm PBS or fresh culture medium.
-
Imaging: Add fresh, pre-warmed culture medium or PBS to the cells and image immediately using a fluorescence microscope.
Fixed Cell Staining Protocol
This protocol is for staining cells that have been chemically fixed.
Materials:
-
Items from the live cell staining protocol
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Mounting medium
Procedure:
-
Cell Preparation and Fixation: Culture cells as for live cell imaging. Remove the culture medium, wash with PBS, and then fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Wash: Wash the cells three times with PBS.
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with a permeabilization buffer for 10 minutes at room temperature. Wash three times with PBS.
-
Staining: Prepare the this compound staining solution in PBS (working concentration to be optimized, e.g., 1-10 µM). Add the solution to the fixed cells and incubate for 20-60 minutes at room temperature, protected from light.
-
Wash: Wash the cells three times with PBS.
-
Mounting and Imaging: Mount the coverslip with an appropriate mounting medium and image with a fluorescence microscope.
Visualization and Diagrams
General Experimental Workflow
The following diagram illustrates a general workflow for evaluating a novel fluorescent probe for cellular imaging.
Hypothetical Signaling Pathway Interaction
If this compound were to act as a probe for a specific cellular process, its interaction could be visualized. The following is a hypothetical diagram showing how a probe might interact with a signaling pathway. There is no current evidence that this compound functions in this manner.
Safety and Handling
This compound is a chemical compound and should be handled with appropriate laboratory safety precautions. Wear personal protective equipment (gloves, lab coat, safety glasses). Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Recommendations for Drug Development Professionals
For drug development applications, the primary use of a novel fluorophore like this compound would be as a tag to visualize the subcellular localization and trafficking of a drug candidate. This would require chemical modification to conjugate this compound to the drug molecule. The general protocols provided here would then be applicable for tracking the fluorescently labeled conjugate. Additionally, assessing the cytotoxicity of the probe itself is crucial to ensure that observed cellular effects are due to the drug and not the fluorescent tag. A standard cytotoxicity assay, such as an MTT or live/dead cell assay, should be performed.[4]
References
Application Notes and Protocols for 2-Acetylanthracene-Based Chemosensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and utilization of 2-acetylanthracene-based chemosensors. This document includes detailed protocols for the synthesis of these sensors and their application in the detection of various analytes, primarily metal ions. The underlying signaling mechanisms are also elucidated with clear diagrams.
Introduction to this compound-Based Chemosensors
This compound serves as a versatile platform for the design of fluorescent chemosensors due to its inherent photophysical properties. The acetyl group at the 2-position provides a convenient handle for synthetic modification, allowing for the introduction of various receptor moieties. These modifications enable the selective detection of a wide range of analytes, including metal ions and anions, through mechanisms such as Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET). The anthracene (B1667546) core acts as the fluorophore, providing a strong fluorescence signal that can be modulated upon analyte binding.
Synthesis of this compound-Based Chemosensors
A common and effective strategy for synthesizing this compound-based chemosensors is through the formation of a Schiff base. This involves the condensation reaction between this compound and a primary amine containing a specific receptor unit for the target analyte.
2.1. General Protocol for the Synthesis of a this compound Schiff Base Chemosensor for Zn²⁺ Detection
This protocol describes the synthesis of a Schiff base sensor by reacting this compound with 2-amino-2-methyl-1-propanol, a known chelating agent for zinc ions.
Materials:
-
This compound
-
2-Amino-2-methyl-1-propanol
-
Ethanol (B145695) (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filter paper and funnel
Procedure:
-
Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 30 mL of absolute ethanol. Stir the solution at room temperature until the solid is completely dissolved.
-
Addition of Amine: To the stirred solution, add 1.2 mmol of 2-amino-2-methyl-1-propanol.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the Schiff base formation.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will precipitate out of the solution.
-
Isolation of Product: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying and Characterization: Dry the product in a vacuum oven. The structure and purity of the synthesized chemosensor should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Protocols for Analyte Detection
The most common method for evaluating the performance of these chemosensors is through fluorescence titration experiments.
3.1. General Protocol for Fluorescence Titration for Metal Ion Sensing
This protocol outlines the steps to determine the sensitivity and selectivity of a this compound-based chemosensor for a specific metal ion.
Materials and Equipment:
-
Synthesized this compound-based chemosensor
-
Stock solution of the chemosensor (e.g., 1.0 x 10⁻³ M in a suitable solvent like acetonitrile (B52724) or ethanol)
-
Stock solutions of various metal perchlorate (B79767) or nitrate (B79036) salts (e.g., 1.0 x 10⁻² M in the same solvent)
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Preparation of Sensor Solution: Prepare a solution of the chemosensor at a specific concentration (e.g., 1.0 x 10⁻⁵ M) in the chosen solvent by diluting the stock solution.
-
Initial Fluorescence Measurement: Transfer 3 mL of the sensor solution into a quartz cuvette and record its fluorescence emission spectrum. The excitation wavelength should be set at the absorption maximum of the anthracene fluorophore (typically around 365 nm).
-
Titration with Analyte: Add incremental amounts of the metal ion stock solution (e.g., 1-10 µL aliquots) to the cuvette containing the sensor solution.
-
Fluorescence Measurements after Each Addition: After each addition of the metal ion, gently mix the solution and record the fluorescence emission spectrum.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.
-
Selectivity Studies: To assess the selectivity of the sensor, repeat the titration experiment with other relevant metal ions under the same conditions and compare the fluorescence responses.
-
Determination of Detection Limit (LOD) and Binding Constant (Ka): The LOD can be calculated based on the signal-to-noise ratio (typically 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve). The binding constant can be determined by fitting the titration data to a suitable binding isotherm model, such as the Benesi-Hildebrand equation.
Quantitative Data Presentation
The performance of various this compound-based chemosensors for metal ion detection is summarized in the table below.
| Chemosensor Structure | Analyte | Solvent | Limit of Detection (LOD) | Binding Constant (Kₐ) | Reference |
| Schiff base with 2-aminoethanol | Zn²⁺ | Ethanol | 2.5 x 10⁻⁷ M | 1.8 x 10⁴ M⁻¹ | Fictional Example |
| Schiff base with ethylenediamine | Cu²⁺ | Acetonitrile | 5.0 x 10⁻⁸ M | 3.2 x 10⁵ M⁻¹ | Fictional Example |
| Hydrazone derivative | Fe³⁺ | Methanol | 1.2 x 10⁻⁷ M | 8.5 x 10⁴ M⁻¹ | Fictional Example |
| Schiff base with aniline | Al³⁺ | DMSO | 8.0 x 10⁻⁸ M | 5.6 x 10⁵ M⁻¹ | Fictional Example |
Note: The data in this table is illustrative and based on typical values found in the literature for similar chemosensors. Actual values will vary depending on the specific molecular design and experimental conditions.
Signaling Pathways and Experimental Workflows
The sensing mechanisms of this compound-based chemosensors are primarily based on Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET).
5.1. Chelation-Enhanced Fluorescence (CHEF) Signaling Pathway
In the CHEF mechanism, the fluorescence of the anthracene fluorophore is initially quenched due to processes like photoinduced electron transfer from a lone pair of electrons on a heteroatom in the receptor. Upon binding of a metal ion, the lone pair of electrons becomes involved in coordination, which inhibits the quenching process and leads to a significant enhancement of fluorescence ("turn-on" response).
Caption: Chelation-Enhanced Fluorescence (CHEF) signaling pathway.
5.2. Photoinduced Electron Transfer (PET) Signaling Pathway
In a PET-based sensor, the receptor and the fluorophore are electronically separated by a spacer. In the "off" state, an electron is transferred from the receptor (donor) to the excited fluorophore (acceptor), quenching its fluorescence. Upon analyte binding, the redox potential of the receptor is altered, preventing this electron transfer and restoring the fluorescence of the fluorophore.
Caption: Photoinduced Electron Transfer (PET) signaling pathway.
5.3. Experimental Workflow for Chemosensor Development
The development of a this compound-based chemosensor follows a logical workflow from synthesis to application.
Caption: Experimental workflow for chemosensor development.
Application in Anion Sensing
While the majority of this compound-based chemosensors are designed for cation detection, the platform can be adapted for anion sensing. This typically involves the incorporation of hydrogen-bond donor moieties, such as urea (B33335) or amide groups, into the receptor. The interaction of these groups with anions through hydrogen bonding can modulate the electronic properties of the anthracene fluorophore, leading to a change in its fluorescence. For instance, a Schiff base of this compound with an amine containing a urea functionality could potentially serve as a selective sensor for anions like fluoride (B91410) or acetate. The sensing mechanism would likely involve a change in the intramolecular charge transfer (ICT) character or the disruption of a PET process upon anion binding.
Conclusion
This compound provides a robust and tunable platform for the development of fluorescent chemosensors. The straightforward synthesis of Schiff base derivatives allows for the incorporation of a wide variety of receptor units, enabling the selective detection of numerous analytes. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, materials science, and drug development, facilitating the design and implementation of novel sensing systems.
Application Notes and Protocols: Aggregation-Induced Emission (AIE) Properties of a 2-Acetylanthracene Derivative Analogue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent in an aggregated state. This unique property overcomes the common issue of aggregation-caused quenching (ACQ) observed in many traditional fluorophores, making AIE luminogens (AIEgens) ideal candidates for a wide range of applications, including bioimaging, chemical sensing, and drug delivery. Anthracene (B1667546), a well-known polycyclic aromatic hydrocarbon, has been a versatile scaffold for the development of AIEgens due to its rigid structure and tunable photophysical properties.
This document provides detailed application notes and protocols for studying the AIE properties of a representative anthracene derivative, focusing on its potential applications in biological research and drug development. Due to the limited availability of specific quantitative data and detailed protocols for 2-acetylanthracene AIEgens in the public domain, this document will utilize the well-characterized anthracene-based Schiff base derivative, (4-(anthracen-9-ylmethylene) amino)-5-phenyl-4H-1,2,4-triazole-3-thiol (AT2), as a representative analogue.[1][2][3] The principles and protocols described herein are broadly applicable to other novel AIE-active this compound derivatives.
Mechanism of Aggregation-Induced Emission
The AIE phenomenon in molecules like the AT2 derivative is primarily attributed to the restriction of intramolecular motions (RIM) in the aggregated state. In dilute solutions, the molecule exists in a conformationally flexible state, and upon photoexcitation, the absorbed energy is readily dissipated through non-radiative pathways, such as intramolecular rotation and vibration of the phenyl and anthracene rings. This leads to very weak or no fluorescence.
However, upon aggregation, for instance, in a poor solvent or in the solid state, the molecules are forced into close proximity. This physical constraint hinders the intramolecular rotations and vibrations. With the non-radiative decay channels blocked, the excited molecules are forced to release their energy through radiative pathways, resulting in a significant enhancement of fluorescence emission.[1][2]
Data Presentation: Photophysical Properties of a Representative Anthracene AIEgen (AT2)
The following table summarizes the key photophysical properties of the representative anthracene-based AIEgen, AT2, in both its dissolved and aggregated states. This data highlights the significant fluorescence enhancement upon aggregation, a hallmark of AIE.[1][2][3]
| Property | Condition | Value |
| Maximum Absorption Wavelength (λabs) | Ethanol | 418 nm |
| Maximum Emission Wavelength (λem) | Ethanol (fw: 0%) | ~520 nm |
| Ethanol/Water (fw: 97.5%) | ~580 nm | |
| Stokes Shift | Ethanol (fw: 0%) | ~102 nm |
| Ethanol/Water (fw: 97.5%) | ~162 nm | |
| Fluorescence Quantum Yield (ΦF) | Ethanol (fw: 0%) | Low (not specified) |
| Ethanol/Water (fw: 97.5%) | Significantly Enhanced | |
| AIE Enhancement Factor | - | Not explicitly quantified, but significant visual and spectral enhancement observed. |
Note: "fw" refers to the fraction of water in the ethanol/water mixture. The data for AT2 is used as a representative example.[1][2]
Experimental Protocols
Protocol 1: Synthesis of a Representative Anthracene-Based AIEgen (AT2 Analogue)
This protocol describes a general one-pot synthesis method for a Schiff base derivative of anthracene, analogous to the reported synthesis of AT2.[1][2]
Materials:
-
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 9-anthraldehyde (1.0 eq) and 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (1.0 eq) in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane (B92381) and ethyl acetate (B1210297). The formation of the product will be indicated by the appearance of a new spot with a different Rf value from the starting materials.
-
Work-up: Once the reaction is complete (as indicated by TLC, typically after several hours), allow the reaction mixture to cool to room temperature.
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to obtain the pure Schiff base derivative.
-
Characterization: Characterize the final product using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Preparation and Characterization of AIE Nanoparticles
This protocol details the preparation of AIE nanoparticles using the nanoprecipitation method, which is a common technique for forming organic nanoparticles.[4]
Materials:
-
Synthesized Anthracene AIEgen (e.g., AT2 analogue)
-
Tetrahydrofuran (THF), HPLC grade
-
Deionized water
-
Vortex mixer
-
Sonicator bath
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the AIEgen in THF at a concentration of 1 mM.
-
Nanoprecipitation:
-
In a small vial, add a specific volume of deionized water (e.g., 900 µL).
-
While vigorously vortexing or sonicating the water, rapidly inject a small volume of the AIEgen stock solution in THF (e.g., 100 µL) into the water. The final mixture will have a high water fraction (e.g., 90%).
-
The hydrophobic AIEgen will precipitate out of the solution and form nanoparticles. The solution should become visibly fluorescent under a UV lamp.
-
-
Characterization:
-
Size and Zeta Potential: Characterize the size distribution and zeta potential of the prepared nanoparticles using Dynamic Light Scattering (DLS).
-
Morphology: Visualize the morphology and size of the nanoparticles using Transmission Electron Microscopy (TEM). To prepare a TEM sample, a drop of the nanoparticle suspension is placed on a carbon-coated copper grid and allowed to air dry.
-
Protocol 3: Cell Imaging with AIE Probes
This protocol provides a general procedure for staining and imaging live cells using the prepared AIE nanoparticles.
Materials:
-
Live cells (e.g., HeLa, MCF-7) cultured on glass-bottom dishes or coverslips
-
AIE nanoparticle suspension (prepared as in Protocol 2)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM)
-
Confocal laser scanning microscope (CLSM)
-
Incubator (37 °C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells on glass-bottom dishes or coverslips and allow them to adhere and grow for 24 hours in a CO2 incubator.
-
Probe Incubation:
-
Remove the cell culture medium from the dishes.
-
Wash the cells gently with pre-warmed PBS.
-
Add fresh, pre-warmed cell culture medium containing the desired concentration of AIE nanoparticles (e.g., 5-20 µM). The optimal concentration should be determined experimentally.
-
Incubate the cells with the AIE probe for a specific period (e.g., 30-60 minutes) at 37 °C in a CO2 incubator.
-
-
Washing:
-
Remove the medium containing the AIE probe.
-
Wash the cells three times with pre-warmed PBS to remove any unbound nanoparticles.
-
-
Imaging:
-
Add fresh PBS or cell culture medium to the cells.
-
Image the stained cells using a confocal laser scanning microscope. Use an appropriate excitation wavelength (e.g., 405 nm or 488 nm) and collect the emission in the corresponding channel (e.g., 500-600 nm, depending on the specific AIEgen).
-
Mandatory Visualizations
Diagram 1: Aggregation-Induced Emission (AIE) Mechanism
Caption: Mechanism of Aggregation-Induced Emission (AIE).
Diagram 2: Experimental Workflow for AIE Nanoparticle Preparation and Cell Imaging
References
Application Notes and Protocols for Two-Photon Bioimaging using 2-Acetylanthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Data
The photophysical properties of 2-Acetylanthracene are crucial for its application as a two-photon probe. The following table summarizes key quantitative data. Data for the two-photon absorption cross-section is estimated based on related anthracene (B1667546) derivatives, as specific measurements for this compound are not widely published.
| Property | Value | Solvent/Conditions | Reference |
| Molecular Formula | C₁₆H₁₂O | - | [5] |
| Molecular Weight | 220.27 g/mol | - | |
| One-Photon Absorption (λ_abs_max) | ~360-380 nm | Organic Solvents | Inferred from anthracene derivatives |
| One-Photon Emission (λ_em_max) | ~400-450 nm | Organic Solvents | Inferred from anthracene derivatives |
| Two-Photon Excitation (λ_2P_ex_max) | ~720-760 nm | Estimated | [1] |
| Two-Photon Emission (λ_2P_em_max) | ~400-450 nm | Inferred to be same as one-photon emission | [1][6] |
| Quantum Yield (Φ_f) | 0.2 - 0.4 | Ethanol | Estimated based on anthracene[7] |
| Fluorescence Lifetime (τ_f) | 2 - 5 ns | Various Solvents | [8][9] |
| Two-Photon Absorption Cross-Section (σ₂) | 10 - 50 GM | Estimated | [10][11] |
Note: The quantitative data, especially for two-photon properties, should be experimentally verified for the specific conditions of your experiment. GM = Goeppert-Mayer units (10⁻⁵⁰ cm⁴ s / photon).
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for cellular staining.
Materials:
-
This compound powder (CAS 10210-32-9)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Weigh out a precise amount of this compound powder in a microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a stock solution concentration of 1-10 mM.
-
Vortex the tube thoroughly until the powder is completely dissolved.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Live Cell Staining with this compound
Objective: To stain live cells with this compound for subsequent two-photon microscopy.
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides suitable for microscopy
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Culture cells to a confluence of 60-80%.
-
Prepare a working solution of this compound by diluting the stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.
-
Replace the PBS with fresh, pre-warmed complete cell culture medium. The cells are now ready for imaging.
Protocol 3: Two-Photon Microscopy of this compound-Stained Cells
Objective: To acquire two-photon excited fluorescence images of cells stained with this compound.
Materials:
-
Cells stained with this compound (from Protocol 2)
-
Two-photon microscope equipped with a tunable femtosecond laser (e.g., Ti:Sapphire)
-
High numerical aperture (NA) objective lens (e.g., 60x or 100x, water or oil immersion)
-
Appropriate emission filters (e.g., 400-500 nm bandpass)
Procedure:
-
Turn on the two-photon microscope and allow the laser to warm up for at least 30 minutes to ensure stable output.
-
Place the sample on the microscope stage.
-
Locate the cells of interest using brightfield or differential interference contrast (DIC) imaging.
-
Tune the laser to the optimal two-photon excitation wavelength for this compound (approximately 720-760 nm).
-
Switch to fluorescence imaging mode.
-
Adjust the laser power and detector gain to obtain a good signal-to-noise ratio while minimizing photobleaching and phototoxicity.
-
Acquire images. For 3D imaging, acquire a z-stack of images.
Protocol 4: Assessment of Phototoxicity
Objective: To evaluate the potential phototoxicity of this compound under two-photon excitation.
Materials:
-
Cells stained with this compound
-
Two-photon microscope
-
Cell viability assay kit (e.g., MTT, LDH, or live/dead staining kit)
-
Control cells (unstained)
Procedure:
-
Prepare two sets of this compound-stained cells and one set of unstained control cells.
-
Expose one set of stained cells to the desired two-photon imaging conditions (laser power, scan speed, duration). This is the "exposed" group.
-
Keep the second set of stained cells under the same conditions but without laser exposure. This is the "unexposed stained" group.
-
Keep the unstained cells under the same conditions without laser exposure. This is the "unstained control" group.
-
Following the exposure period, incubate all cell groups for a period of time (e.g., 1, 6, or 24 hours) to allow for any cytotoxic effects to manifest.
-
Perform a cell viability assay on all three groups according to the manufacturer's instructions.
-
Compare the viability of the "exposed" group to the "unexposed stained" and "unstained control" groups to determine the level of phototoxicity.
Visualizations
Caption: Workflow for bioimaging with this compound.
Caption: Jablonski diagram for two-photon excitation.
Signaling Pathway Considerations
Currently, there is no established signaling pathway that is directly modulated or reported by this compound itself. Its primary application in bioimaging is as a fluorescent label to visualize cellular structures or to be conjugated to other molecules (e.g., drugs, antibodies, or specific ligands) to track their localization and dynamics within cells or tissues.
Future research could involve designing and synthesizing derivatives of this compound that are sensitive to specific ions, pH, or enzymatic activity, thereby enabling the imaging of specific signaling events. For instance, modification of the acetyl group or the anthracene ring could introduce sensitivity to cellular microenvironments.
The following diagram illustrates a hypothetical scenario where a modified this compound derivative could be used to report on a generic signaling pathway.
Caption: Hypothetical pathway imaging with a modified probe.
References
- 1. Fluorescent Probes for Two-Photon Microscopy—Note 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Two-Photon Excitation Microscopy for the Study of Living Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C16H12O | CID 5175067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Two-photon fluorescence absorption and emission spectra of dyes relevant for cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. api.creol.ucf.edu [api.creol.ucf.edu]
Application Notes and Protocols: Solvent Effects on the Fluorescence Emission Spectrum of 2-Acetylanthracene
These application notes provide a comprehensive overview and detailed protocols for investigating the influence of solvent polarity on the fluorescence emission spectrum of 2-Acetylanthracene. This document is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development who are interested in understanding and utilizing the solvatochromic properties of fluorescent molecules.
Introduction
This compound is a derivative of anthracene, a well-known polycyclic aromatic hydrocarbon with characteristic fluorescence properties. The acetyl group at the 2-position introduces a carbonyl moiety, which can significantly influence the molecule's electronic distribution in its ground and excited states. This substitution can lead to interesting photophysical behaviors, including sensitivity of its fluorescence emission to the surrounding solvent environment, a phenomenon known as solvatochromism.
When a fluorophore like this compound absorbs a photon, it is promoted to an excited electronic state. The polarity of the surrounding solvent molecules can influence the stability of this excited state. In polar solvents, solvent molecules can reorient around the excited fluorophore, a process called solvent relaxation. This relaxation lowers the energy of the excited state, leading to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum. The magnitude of this shift is often correlated with the polarity of the solvent. This property makes this compound a potential candidate for use as a fluorescent probe to characterize the polarity of microenvironments, such as in biological systems or polymer matrices.
This document provides quantitative data on the photophysical properties of this compound in different solvents, detailed experimental protocols for conducting solvatochromism studies, and visual workflows to guide the experimental and analytical processes.
Data Presentation
The following table summarizes the key photophysical parameters of this compound in solvents of varying polarity. For reference, data for the parent molecule, anthracene, is also included to highlight the effect of the acetyl substitution.
Table 1: Photophysical Properties of this compound and Anthracene in Various Solvents
| Compound | Solvent | Dielectric Constant (ε) | Refractive Index (n) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f) |
| This compound | Cyclohexane (B81311) | 2.02 | 1.427 | ~385 | ~410 | ~1580 | 0.11[1] |
| Toluene | 2.38 | 1.497 | ~386 | ~418 | ~2040 | - | |
| Dichloromethane | 8.93 | 1.424 | ~388 | ~435 | ~2890 | - | |
| Ethanol (B145695) | 24.55 | 1.361 | ~387 | ~445 | ~3480 | 0.08[1] | |
| Acetonitrile | 37.5 | 1.344 | ~388 | ~455 | ~3950 | - | |
| Anthracene | Cyclohexane | 2.02 | 1.427 | 356, 375 | 381, 403 | ~1780 | 0.30 |
| Ethanol | 24.55 | 1.361 | 357, 376 | 382, 404 | ~1790 | 0.27[2] |
Note: Some data for this compound in solvents other than cyclohexane and ethanol are estimated based on typical solvatochromic shifts for similar aromatic ketones. Experimental verification is recommended.
Experimental Protocols
This section provides detailed protocols for the systematic investigation of solvent effects on the fluorescence of this compound.
Objective: To prepare a series of this compound solutions in various solvents with consistent concentrations for spectroscopic analysis.
Materials:
-
This compound (high purity, ≥98%)
-
Spectroscopic grade solvents (e.g., Cyclohexane, Toluene, Dichloromethane, Ethanol, Acetonitrile)
-
Volumetric flasks (10 mL and 25 mL)
-
Analytical balance
-
Micropipettes
Procedure:
-
Prepare a Stock Solution: Accurately weigh a small amount (e.g., 2.2 mg) of this compound. Dissolve it in a known volume (e.g., 10 mL) of a suitable solvent in which it is highly soluble (e.g., dichloromethane) to prepare a stock solution of known concentration (e.g., 1 mM).
-
Prepare Working Solutions: For each solvent to be tested, pipette a small volume of the stock solution (e.g., 100 µL) into a 10 mL volumetric flask. Dilute to the mark with the respective spectroscopic grade solvent to obtain a final concentration in the micromolar range (e.g., 10 µM). Ensure the absorbance of the final solution at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Solvent Blank: Prepare a blank sample for each solvent by filling a cuvette with the pure solvent.
Objective: To acquire the absorption and fluorescence emission spectra of this compound in each solvent.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Absorption Spectra: a. Record the absorption spectrum of each this compound solution from 300 nm to 500 nm using the corresponding solvent blank as a reference. b. Identify the wavelength of maximum absorption (λ_abs).
-
Fluorescence Emission Spectra: a. Set the excitation wavelength of the spectrofluorometer to the λ_abs determined in the previous step. b. Record the fluorescence emission spectrum of each solution over a suitable wavelength range (e.g., 390 nm to 600 nm). c. Identify the wavelength of maximum fluorescence emission (λ_em).
Objective: To determine the fluorescence quantum yield of this compound in different solvents relative to a known standard.[3][4][5][6][7]
Materials:
-
Fluorescence standard with a known quantum yield (e.g., Quinine sulfate (B86663) in 0.1 M H₂SO₄, Φ_f = 0.546; or Anthracene in cyclohexane, Φ_f = 0.30)
-
Solutions of this compound and the standard in the same solvent (if possible) or solvents with known refractive indices.
Procedure:
-
Prepare a Series of Dilutions: Prepare a series of solutions of both the this compound sample and the standard in the chosen solvent(s) with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure Absorbance and Fluorescence: a. Measure the absorbance of each solution at the excitation wavelength. b. Measure the integrated fluorescence intensity (the area under the emission curve) for each solution, ensuring identical instrument settings for both the sample and the standard.
-
Data Analysis: a. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. b. Determine the slope of the linear fit for each plot. c. Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (n_sample² / n_standard²)
where n is the refractive index of the solvent.
Objective: To analyze the solvatochromic data using the Lippert-Mataga equation to understand the change in dipole moment upon excitation.[8][9][10]
Procedure:
-
Calculate Stokes Shift: For each solvent, calculate the Stokes shift in wavenumbers (cm⁻¹) using the following equation:
Δν̃ = (1 / λ_abs) - (1 / λ_em) (where λ is in cm)
or more conveniently:
Δν̃ (cm⁻¹) = 10⁷ × [(1 / λ_abs (nm)) - (1 / λ_em (nm))]
-
Calculate the Solvent Polarity Function (Orientation Polarizability, Δf): For each solvent, calculate the orientation polarizability using the Lippert-Mataga equation:
Δf = [(ε - 1) / (2ε + 1)] - [(n² - 1) / (2n² + 1)]
where ε is the dielectric constant and n is the refractive index of the solvent.
-
Construct the Lippert-Mataga Plot: Plot the Stokes shift (Δν̃) as a function of the orientation polarizability (Δf).
-
Analyze the Plot: A linear relationship between Δν̃ and Δf suggests that the solvent effects are primarily due to dipole-dipole interactions. The slope of the plot is proportional to the square of the change in the dipole moment between the ground and excited states (Δµ)².
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the theoretical relationship governing the solvatochromic behavior of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. omlc.org [omlc.org]
- 3. chem.uci.edu [chem.uci.edu]
- 4. researchgate.net [researchgate.net]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. agilent.com [agilent.com]
- 7. jasco-global.com [jasco-global.com]
- 8. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Functionalized 2-Acetylanthracene for Targeted Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and functionalization of 2-acetylanthracene, a versatile building block for the development of targeted therapeutics and advanced fluorescent probes. The protocols outlined below detail the synthesis of this compound and its subsequent conversion into functional derivatives, including chalcones with potential anticancer activity and fluorescent probes for cellular imaging.
Synthesis of this compound
The regioselective synthesis of this compound is achieved through the Friedel-Crafts acylation of anthracene (B1667546). The choice of solvent is critical to direct the acylation to the 2-position. Using nitrobenzene (B124822) as a solvent favors the formation of the desired 2-isomer.
Experimental Protocol: Friedel-Crafts Acylation of Anthracene
Materials:
-
Anthracene
-
Acetyl chloride (AcCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (anhydrous)
-
5% Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Dichloromethane (DCM)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve anthracene (1 eq) in anhydrous nitrobenzene under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add anhydrous aluminum chloride (2.5 eq) to the stirred solution.
-
To this suspension, add acetyl chloride (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 5% HCl to decompose the aluminum chloride complex.
-
Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the nitrobenzene by steam distillation or under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford pure this compound.
-
Further purification can be achieved by recrystallization from ethanol.
Targeted Application I: Anticancer Agents - Synthesis of this compound Chalcones
Chalcones, a class of compounds characterized by an α,β-unsaturated ketone system, have shown promising anticancer activities.[1] this compound can serve as a key precursor for the synthesis of novel chalcones. The Claisen-Schmidt condensation of this compound with various aromatic aldehydes yields the corresponding chalcone (B49325) derivatives.
Experimental Protocol: Synthesis of a this compound Chalcone Derivative
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Sodium hydroxide (B78521) (NaOH)
-
Dilute Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1 eq) and the substituted aromatic aldehyde (1.1 eq) in ethanol in a round-bottom flask.
-
To this solution, add an aqueous solution of NaOH (e.g., 20-40%) dropwise while stirring at room temperature.
-
Continue stirring the reaction mixture for 2-4 hours. The formation of a precipitate indicates product formation. Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl until the solution is neutral.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data: Cytotoxicity of Anthracene and Chalcone Derivatives
The following table summarizes the in vitro anticancer activity of representative anthracene and chalcone derivatives against various cancer cell lines.
| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| MHY412 | Anthracene Derivative | MCF-7/Adr (Doxorubicin-resistant Breast Cancer) | 0.15 | [2] |
| MHY412 | Anthracene Derivative | MCF-7 (Breast Cancer) | 0.26 | [2] |
| Compound 5 | Anthracene-9,10-dione Derivative | CaSki (Cervical Cancer) | 0.3 | [3] |
| Chalcone B3 | Chalcone Derivative | Hela (Cervical Cancer) | 3.204 | [1] |
| Chalcone B3 | Chalcone Derivative | MCF-7 (Breast Cancer) | 3.849 | [1] |
| Chalcone 2l | Chalcone Derivative | SiHa (Cervical Cancer) | 1.25 | |
| Chalcone 2l | Chalcone Derivative | K562 (Leukemia) | 1.30 | |
| Chalcone 2l | Chalcone Derivative | B16 (Melanoma) | 1.39 |
Signaling Pathway: Proposed Mechanism of Anticancer Activity
Many anthracene derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[2][4] A proposed signaling pathway involves the modulation of key regulatory proteins.
Caption: Proposed signaling pathway for anticancer activity.
Targeted Application II: Fluorescent Probes
The inherent fluorescence of the anthracene core makes this compound an excellent starting material for the synthesis of fluorescent probes for various biological applications, including cellular imaging. Functionalization of the acetyl group allows for the introduction of recognition moieties for specific analytes or targeting ligands for specific cellular compartments.
Experimental Protocol: Synthesis of a this compound-Based Fluorescent Probe
This protocol describes a general method for converting this compound into a Schiff base fluorescent probe.
Materials:
-
This compound
-
An amine-containing recognition moiety (e.g., 2-amino-thiophenol for metal ion sensing)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 eq) and the amine-containing recognition moiety (1.1 eq) in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the pure fluorescent probe.
Quantitative Data: Photophysical Properties of Anthracene-Based Fluorescent Probes
The photophysical properties of fluorescent probes are crucial for their application. The following table presents representative data for anthracene-based fluorescent probes.
| Probe Type | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Quantum Yield (Φ) | Reference |
| Pyrimidine-based two-photon probe | ~380 | ~480 | 0.71-0.79 (in toluene/chloroform) | [5] |
| Fluorene-based probe | ~370 | ~410 | >0.7 | [6] |
| Spirocyclic Xanthene-based probe | ~550 | ~580 | 0.12 - 0.41 | [7] |
| Fluorene-labeled deoxyuridine | ~350 | ~420 | Varies with solvent polarity | [8] |
Experimental Workflow: Synthesis and Application of Functionalized this compound
The following diagram illustrates the overall workflow from the synthesis of this compound to its functionalization and application.
References
- 1. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel anthracene derivative, MHY412, induces apoptosis in doxorubicin-resistant MCF-7/Adr human breast cancer cells through cell cycle arrest and downregulation of P-glycoprotein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anthracene-9, 10-dione derivatives induced apoptosis in human cervical cancer cell line (CaSki) by interfering with HPV E6 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anthracenedione Derivatives as Anticancer Agents Isolated from Secondary Metabolites of the Mangrove Endophytic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile synthesis of a two-photon fluorescent probe based on pyrimidine 2-isothiocyanate and its application in bioimaging - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Photophysical Study of 2′-Deoxyuridines Labeled with Fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 2-Acetylanthracene via Friedel-Crafts Acylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 2-Acetylanthracene. The focus is on optimizing the Friedel-Crafts acylation reaction to achieve high yields and desired regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary products formed during the Friedel-Crafts acylation of anthracene (B1667546)?
The Friedel-Crafts acylation of anthracene typically yields a mixture of mono- and di-acetylated products. The position of acetylation is highly dependent on reaction conditions, especially the solvent used. The main mono-acetylated isomers are 9-acetylanthracene (B57403), 1-acetylanthracene, and this compound.[1]
Q2: How can I selectively synthesize this compound over other isomers?
Achieving high selectivity for this compound is a common challenge. There are two primary strategies:
-
Solvent Selection: The use of nitrobenzene (B124822) as a solvent under certain conditions promotes substitution at the 2-position.[1][2]
-
Isomerization: this compound is the thermodynamically most stable isomer.[3] Therefore, it can be formed by the isomerization of the kinetically favored 9-acetylanthracene or the 1-acetylanthracene isomer, for example, by treatment with polyphosphoric acid (PPA).[2][3]
Q3: What is the role of the Lewis acid catalyst, such as aluminum chloride (AlCl₃)?
The Lewis acid catalyst is essential for activating the acylating agent (e.g., acetyl chloride or acetic anhydride). It complexes with the acylating agent to generate a highly electrophilic acylium ion (CH₃CO⁺), which is then attacked by the electron-rich anthracene ring to initiate the substitution reaction.[1][4]
Q4: Is polysubstitution a significant side reaction, and how can it be minimized?
Yes, polysubstitution, particularly diacetylation, can be a significant issue, leading to byproducts like 1,5- and 1,8-diacetylanthracene.[1] To favor mono-acylation, it is crucial to carefully control the reaction conditions. Key strategies include:
-
Using a 1:1 molar ratio of anthracene to the acylating agent.[1]
-
Avoiding excessively high temperatures and long reaction times, as polysubstitution is more likely under harsh conditions.[1]
-
Controlling the catalyst concentration, as a large excess can promote further acylation.[1]
Troubleshooting Guide
Problem: Low or No Yield of Desired Product
| Possible Cause | Suggested Solution | Citation |
| Catalyst Inactivity | The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents and fresh or purified reagents. Any moisture will deactivate the catalyst. | [5] |
| Insufficient Catalyst | Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the ketone product forms a stable complex with it, effectively removing the catalyst from the reaction. Consider increasing the catalyst loading. | [5] |
| Incomplete Reaction | The reaction may not have gone to completion. Try increasing the reaction time or temperature moderately. Monitor the reaction's progress using Thin Layer Chromatography (TLC). | [1] |
| Poor Quality Reagents | Impurities in the anthracene, acylating agent, or solvent can interfere with the reaction. Use purified reagents. | [5] |
| Product Loss During Workup | The hydrolysis of the reaction complex should be performed at low temperatures (e.g., pouring the mixture onto ice and acid) to prevent product degradation. Optimize purification methods like recrystallization or column chromatography. | [1] |
Problem: Poor Regioselectivity (The major product is not this compound)
| Possible Cause | Suggested Solution | Citation |
| Incorrect Solvent Choice | The solvent has a profound effect on the position of acylation. To favor the formation of this compound, nitrobenzene is the recommended solvent. | [1][2] |
| Kinetic vs. Thermodynamic Control | 9-Acetylanthracene is often the kinetically controlled product (formed fastest), while this compound is the thermodynamically controlled (most stable) product. If you have a mixture of isomers, you can attempt an acid-catalyzed rearrangement (e.g., with PPA) to convert the 1- and 9-isomers to the more stable 2-isomer. | [3] |
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in Anthracene Acylation
| Solvent | Major Mono-acetylated Product | Major Di-acetylated Byproduct(s) | Citation |
| Chloroform (B151607) | 9-Acetylanthracene | 1,5-Diacetylanthracene | [1] |
| Ethylene (B1197577) Chloride | 1-Acetylanthracene | Mixture of 1,5- and 1,8-Diacetylanthracene | [1][6][7] |
| Nitrobenzene | This compound | Diacetylation is not typically observed under conditions that favor 2-substitution. | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Acylation (Thermodynamic Control)
Disclaimer: This protocol is a guideline based on established principles. Researchers should consult original literature and perform a thorough risk assessment.
Materials:
-
Anthracene
-
Acetyl chloride (AcCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (anhydrous)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Suitable solvent for extraction (e.g., dichloromethane)
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride drying tube, dissolve anthracene (1.0 eq) in anhydrous nitrobenzene under an inert atmosphere (e.g., argon).
-
Cool the solution to 0-5°C in an ice bath.
-
To the stirred solution, add anhydrous aluminum chloride (AlCl₃) (approx. 1.1 - 1.3 eq) portion-wise, ensuring the temperature remains below 10°C.
-
Slowly add acetyl chloride (1.0 eq) dropwise from the dropping funnel, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated, requires optimization) for several hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, followed by brine, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The high boiling point of nitrobenzene may require vacuum distillation for removal.
-
Purify the crude product by column chromatography or recrystallization from a suitable solvent to isolate this compound.
Protocol 2: Isomerization of 9-Acetylanthracene to this compound
This protocol describes a conceptual pathway for isomerization. Specific conditions such as temperature and reaction time must be optimized.
Materials:
-
9-Acetylanthracene (can be synthesized using chloroform as a solvent)[1]
-
Polyphosphoric acid (PPA)
Procedure:
-
Combine 9-acetylanthracene and polyphosphoric acid in a round-bottom flask.
-
Heat the mixture with stirring at a temperature between 80-120°C.[3]
-
Monitor the conversion of the starting material to this compound by TLC.
-
After the reaction is complete, cool the mixture and carefully add it to ice water to hydrolyze the PPA.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer to remove any residual acid, dry it over an anhydrous sulfate, and remove the solvent under reduced pressure.
-
Purify the resulting crude product to obtain pure this compound.
Visualizations
Caption: General experimental workflow for Friedel-Crafts acylation of anthracene.
Caption: Troubleshooting decision tree for low-yield Friedel-Crafts acylation.
Caption: Influence of solvent on the regioselectivity of anthracene acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cris.huji.ac.il [cris.huji.ac.il]
- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Acetylation of anthracene by the Friedel‐crafts reaction using ethylene chloride as the solvent | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overcoming Solubility Challenges of 2-Acetylanthracene in Aqueous Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Acetylanthracene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the significant challenge of its poor solubility in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in water a concern?
This compound is a polycyclic aromatic hydrocarbon (PAH) with a chemical formula of C₁₆H₁₂O.[1][2] It is a solid, crystalline powder at room temperature.[3] Its planar, aromatic structure leads to strong intermolecular π-π stacking, making it highly hydrophobic and practically insoluble in water.[3][4][5] This poor aqueous solubility is a major hurdle for its use in biological and pharmaceutical research, where aqueous environments are standard. For instance, in drug delivery systems or cellular assays, the compound must be adequately dissolved in an aqueous medium to ensure bioavailability and accurate results.
Q2: What are the common strategies to improve the aqueous solubility of this compound?
Several techniques can be employed to enhance the solubility of hydrophobic compounds like this compound in aqueous solutions. These methods primarily focus on disrupting the intermolecular forces of the compound and increasing its interaction with water molecules. The most common strategies include:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within a cyclodextrin host.
-
Surfactant-mediated Solubilization: Incorporating the compound into surfactant micelles.
-
Nanoparticle Formulation: Reducing the particle size to the nanometer range to increase the surface area for dissolution.
Troubleshooting Guides
Issue 1: My this compound is not dissolving in my aqueous buffer.
Cause: this compound is a highly hydrophobic molecule with extremely low water solubility.
Solutions:
-
Co-solvent System: The use of a water-miscible organic co-solvent is a common first approach. Ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) are frequently used. While no specific quantitative data for this compound in these mixtures is readily available, data for the parent compound, anthracene (B1667546), shows a significant increase in solubility with the addition of a small amount of ethanol to water.[6]
Experimental Protocol: Co-solvency Method
-
Prepare a stock solution of this compound in a pure, water-miscible organic solvent (e.g., 10 mM in DMSO).
-
For your working solution, add the stock solution dropwise to your aqueous buffer while vortexing or stirring vigorously to ensure rapid mixing and prevent precipitation.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to increase the percentage of the co-solvent in your final solution. Be mindful that high concentrations of organic solvents can be toxic to cells.
-
-
Cyclodextrin Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is more water-soluble.[7][8][9] β-cyclodextrin and its more soluble derivative, hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[7][10]
Experimental Protocol: Preparation of a this compound-β-Cyclodextrin Inclusion Complex (Kneading Method)
-
Determine the desired molar ratio of this compound to β-cyclodextrin (a 1:1 ratio is a good starting point).
-
Weigh the appropriate amounts of both substances.
-
Place the β-cyclodextrin in a mortar and add a small amount of a water-ethanol mixture to form a thick paste.
-
Gradually add the this compound powder to the paste while continuously grinding with the pestle for at least 30-60 minutes.
-
The resulting paste is then dried, for example, in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The resulting powder is the inclusion complex, which should exhibit improved solubility in aqueous media.
Logical Workflow for Solubility Enhancement
Caption: Logical workflow for selecting and optimizing a solubilization strategy.
-
Issue 2: The use of organic co-solvents is affecting my biological assay.
Cause: Organic solvents like DMSO can have cytotoxic effects or interfere with cellular processes at higher concentrations.
Solutions:
-
Surfactant-based Solubilization: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can solubilize nonpolar compounds like this compound. Non-ionic surfactants like Tween® 80 are generally considered less harsh on biological systems than ionic surfactants.[11][12][13]
Experimental Protocol: Solubilization using Tween® 80
-
Prepare a stock solution of Tween® 80 in your aqueous buffer (e.g., 10% w/v).
-
Prepare a concentrated stock solution of this compound in a minimal amount of a volatile organic solvent like acetone.
-
Add the this compound solution to the Tween® 80 solution while stirring. The final concentration of Tween® 80 should be well above its CMC (approximately 0.0013-0.0015% w/v).
-
Gently heat the mixture (e.g., to 40-50°C) and stir until the organic solvent has evaporated and the this compound is fully incorporated into the micelles, resulting in a clear or slightly hazy solution.
-
This stock solution can then be diluted in the aqueous buffer for your experiment.
-
-
Nanoparticle Formulation: Creating a nanoparticle dispersion of this compound can significantly improve its dissolution rate and apparent solubility in aqueous media. A common method is solvent shifting or precipitation.[14][15]
Experimental Protocol: Preparation of this compound Nanoparticles by Solvent Shifting
-
Prepare a saturated solution of this compound in a good solvent (e.g., acetone).
-
Rapidly inject a small volume of this solution into a large volume of vigorously stirring water (the anti-solvent).
-
The rapid change in solvent polarity will cause the this compound to precipitate out as nanoparticles.
-
The resulting nanoparticle dispersion can be stabilized by the addition of a small amount of a suitable surfactant.
Data on Solubilization Methods for Anthracene (as a proxy)
-
| Solubilization Method | Agent | Solvent | Observed Effect on Solubility | Reference |
| Co-solvency | Ethanol | Water | Increased solubility with increasing ethanol concentration | [6] |
| Surfactant Micellization | Tween® 80 | Water | Enhances degradation, implying increased solubilization | [11] |
| Nanoparticle Formation | - | Acetone/Water | Formation of stable nanoparticle dispersions | [14] |
Applications in Biological Research and Relevant Signaling Pathways
This compound and other anthracene derivatives are often utilized as fluorescent probes in biological imaging due to their intrinsic fluorescence.[16] Their planar structure also allows them to intercalate with DNA, making them useful tools for studying DNA-protein interactions. Furthermore, some anthracene derivatives have been investigated for their potential as anticancer agents, as they can modulate various cellular signaling pathways.[17][18]
Potential Signaling Pathways Modulated by Anthracene Derivatives:
Anthracene-based compounds have been shown to influence key signaling pathways involved in cancer progression, such as:
-
NF-κB Pathway: This pathway is crucial in regulating inflammatory responses, cell survival, and proliferation. Some flavonoids with structures that can be conceptually related to PAHs have been shown to inhibit NF-κB signaling.[17]
-
PI3K/Akt Pathway: This is a central pathway that governs cell growth, proliferation, and survival.[19]
-
Bcl-2 Family Proteins: These proteins are key regulators of apoptosis (programmed cell death).[17]
Illustrative Diagram of a Potential Experimental Workflow for Cellular Imaging
Caption: A simplified workflow for using this compound as a fluorescent probe.
References
- 1. This compound | C16H12O | CID 5175067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-アセチルアントラセン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 9-Acetylanthracene [chembk.com]
- 4. This compound | 10210-32-9 [chemicalbook.com]
- 5. Anthracene, 2-methyl- [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes [mdpi.com]
- 8. oatext.com [oatext.com]
- 9. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclodextrin Solubility Table [sigmaaldrich.com]
- 11. Enhancement and analysis of Anthracene degradation by Tween 80 in LMS-HOBt - PMC [pmc.ncbi.nlm.nih.gov]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. site.physics.georgetown.edu [site.physics.georgetown.edu]
- 15. researchgate.net [researchgate.net]
- 16. scbt.com [scbt.com]
- 17. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Modulation of signal transduction pathways by natural compounds in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Improving the Photostability of 2-Acetylanthracene-Based Fluorophores
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of 2-Acetylanthracene-based fluorophores. The focus is on mitigating photobleaching and enhancing signal stability during fluorescence-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[1][2] This phenomenon is caused by the interaction of the fluorophore with light, especially high-intensity excitation light, which results in a gradual fading of the fluorescent signal during imaging experiments.[1][3] Photobleaching can significantly impact experimental outcomes by causing a poor signal-to-noise ratio and leading to inaccurate data, especially in quantitative analyses where a decrease in signal might be misinterpreted as a biological event.[1][3]
Q2: My this compound signal is fading very quickly. What are the likely causes?
A2: Rapid signal decay is a hallmark of photobleaching. The primary factors contributing to this are:
-
High Excitation Light Intensity: The more photons a fluorophore is exposed to, the faster it will photobleach.[2][4]
-
Prolonged Exposure Time: Continuous illumination accelerates the degradation of the fluorophore.[2][4]
-
Presence of Molecular Oxygen: In the excited triplet state, fluorophores can react with molecular oxygen to produce reactive oxygen species (ROS) that, in turn, can destroy the fluorophore.[5] This is a significant pathway for photobleaching.[5]
-
Local Environment: The solvent, pH, and presence of other molecules can influence the photostability of the fluorophore.[6][7]
Q3: How can I distinguish between photobleaching and a genuine biological event that causes a decrease in fluorescence?
A3: To differentiate between these two possibilities, you can perform a control experiment. Image a sample under identical conditions (light intensity, exposure time, etc.) but without the biological stimulus you are investigating. If the fluorescence signal fades in this control sample, it is indicative of photobleaching.[1]
Q4: Are there chemical modifications to this compound that can improve its photostability?
A4: Yes, structural modifications to the anthracene (B1667546) core can enhance photostability. Introducing certain functional groups can alter the electronic properties of the molecule and reduce its susceptibility to photodegradation. For instance, creating derivatives with specific substituents can improve properties like brightness and photostability.[8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of fluorescence signal during imaging. | High Excitation Light Intensity: The illumination power is too high, causing accelerated photobleaching.[2][4] | * Reduce the laser power or lamp intensity to the lowest level that provides an adequate signal-to-noise ratio.[2][10] * Use neutral density filters to attenuate the excitation light.[3][10] |
| Prolonged Exposure Time: The sample is being illuminated for too long.[2][4] | * Minimize the duration of exposure by using the shortest possible acquisition time per image.[10] * For time-lapse experiments, increase the interval between image acquisitions.[10] * When locating the region of interest, use a lower light intensity or transmitted light to minimize photobleaching before capturing the final image.[3] | |
| Presence of Oxygen: Molecular oxygen in the sample medium is reacting with the excited fluorophore.[5] | * Use a commercially available antifade mounting medium containing oxygen scavengers.[11] * For live-cell imaging, consider using imaging media with reduced oxygen levels or supplemented with antioxidants.[12] | |
| Low initial fluorescence intensity. | Suboptimal Imaging Buffer: The solvent or buffer composition may be quenching the fluorescence. | * The fluorescence quantum yield and lifetime of acetylanthracenes are solvent-dependent.[13] Experiment with different solvents to find one that maximizes fluorescence. Protic solvents, for instance, can enhance the fluorescence quenching of anthracene by certain molecules.[14] |
| Incorrect Filter Set: The excitation and emission filters are not well-matched to the spectral properties of the this compound fluorophore. | * Ensure your microscope's filter cubes are appropriate for the excitation and emission maxima of your specific fluorophore derivative.[15] | |
| High background noise or autofluorescence. | Nonspecific Staining: The fluorophore conjugate is binding to unintended targets. | * Optimize your staining protocol, including blocking steps and antibody concentrations. |
| Cellular Autofluorescence: The cells or tissue naturally fluoresce in the same spectral region as your probe. | * Image an unstained control sample to determine the level of autofluorescence. * If possible, choose a this compound derivative with emission in a spectral region with lower autofluorescence. | |
| Observed phototoxicity in live-cell imaging. | Generation of Reactive Oxygen Species (ROS): The interaction of the excited fluorophore with oxygen can produce ROS, which are harmful to cells.[2][16] | * Reduce excitation light intensity and exposure time.[10][12] * Use singlet oxygen quenchers or antioxidants in the imaging medium.[12][17] Examples include Trolox, ascorbic acid, and n-propyl gallate.[11][18][19] |
Quantitative Data Summary
The photophysical properties of fluorophores are critical for their performance. Below is a summary of key parameters for anthracene and its derivatives.
Table 1: Photophysical Properties of Anthracene and its Derivatives in Different Solvents.
| Compound | Solvent | Fluorescence Quantum Yield (Φ) | Fluorescence Lifetime (τ) in ns |
| Anthracene | Ethanol | 0.27[20] | 4.9[21] |
| Anthracene | Cyclohexane | 0.30 | 5.2[21] |
| 9-Cyanoanthracene | Cyclohexane | 0.98 | 13.9[21] |
| 9,10-Diphenylanthracene | Cyclohexane | 0.90 | 8.3[21] |
Note: The properties of this compound itself can vary based on the specific derivative and experimental conditions.
Table 2: Common Antifade Reagents and Their Properties.
| Antifade Reagent | Key Features | Considerations |
| n-Propyl gallate (NPG) | Widely used antioxidant.[19] Nontoxic and suitable for live-cell imaging.[11] | Can exhibit anti-apoptotic properties.[11] Requires heating to dissolve.[11] |
| p-Phenylenediamine (PPD) | Highly effective antifading agent.[11] | Can cause weak and diffuse fluorescence after storage.[11] May react with and damage cyanine (B1664457) dyes.[11] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Less toxic than PPD.[11] Preferred for some live-cell applications.[11] | Less effective at preventing fading compared to PPD.[11] May have anti-apoptotic effects.[11] |
| Trolox | A vitamin E derivative that acts as an antioxidant. Effective at reducing blinking and bleaching. | Its efficacy can be enhanced when partially oxidized to Trolox-quinone.[19] |
| Ascorbic Acid (AA) | A common antioxidant used to scavenge radicals.[18] | The optimal concentration needs to be determined empirically as it can also promote photoreduction.[19] |
Experimental Protocols
Protocol 1: Assessing Photostability by Measuring Photobleaching Rate
Objective: To quantify the rate of photobleaching of a this compound-based fluorophore under specific imaging conditions.
Materials:
-
Sample labeled with the this compound fluorophore
-
Fluorescence microscope with a camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare your sample as you would for a typical imaging experiment.
-
Microscope Setup:
-
Turn on the microscope and the fluorescence light source. Allow the lamp to warm up if necessary.
-
Select the appropriate filter cube for the this compound fluorophore.
-
Set the excitation light intensity to the level you intend to use for your experiments.
-
-
Image Acquisition:
-
Locate a region of interest in your sample.
-
Set the image acquisition parameters (e.g., exposure time, camera gain).
-
Acquire a time-lapse series of images of the same field of view. For example, capture an image every 10 seconds for a total of 5 minutes. It is crucial to keep the illumination continuous or to control the shutter to expose the sample only during image acquisition, depending on what you want to measure.
-
-
Data Analysis:
-
Open the image series in your image analysis software.
-
Select a region of interest (ROI) within a fluorescently labeled area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Also, measure the mean intensity of a background region where there is no fluorescence.
-
Correct the fluorescence intensity of your ROI at each time point by subtracting the background intensity.
-
Plot the background-corrected fluorescence intensity as a function of time.
-
Fit the data to an exponential decay curve to determine the photobleaching rate constant or the half-life of the fluorophore.
-
Protocol 2: Evaluating the Efficacy of an Antifade Reagent
Objective: To compare the photostability of a this compound fluorophore with and without an antifade reagent.
Materials:
-
Two identical samples labeled with the this compound fluorophore
-
Mounting medium
-
Mounting medium containing the antifade reagent to be tested (e.g., NPG, DABCO, or a commercial formulation)
-
Fluorescence microscope and camera
-
Image analysis software
Procedure:
-
Sample Mounting:
-
Mount one sample using the standard mounting medium (control).
-
Mount the second sample using the mounting medium containing the antifade reagent.
-
-
Imaging and Analysis:
-
For each sample, follow the procedure outlined in Protocol 1 to measure the photobleaching rate. It is critical to use the exact same microscope and acquisition settings for both samples to ensure a fair comparison.
-
-
Comparison:
-
Plot the fluorescence intensity decay curves for both the control and the antifade-treated sample on the same graph.
-
Compare the photobleaching half-lives or rate constants to determine the effectiveness of the antifade reagent. A significant increase in the half-life indicates that the reagent is effectively improving the photostability of the fluorophore.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 3. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Photobleaching [evidentscientific.com]
- 6. assets.ctfassets.net [assets.ctfassets.net]
- 7. researchgate.net [researchgate.net]
- 8. A synergistic strategy to develop photostable and bright dyes with long Stokes shift for nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Structural Studies of Two New Anthracene Derivatives | MDPI [mdpi.com]
- 10. biocompare.com [biocompare.com]
- 11. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 12. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 13. Solvent effects on the fluorescence quantum yields and lifetimes of 1- and 2-acetyl- or benzoylanthracenes. | Semantic Scholar [semanticscholar.org]
- 14. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 15. Which Fluorophores To Use For Your Microscopy Experiment - ExpertCytometry [expertcytometry.com]
- 16. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Simple Method to Enhance the Photostability of the Fluorescence Reporter R6G for Prolonged Single Molecule Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. rsc.org [rsc.org]
- 21. Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Preventing aggregation-caused quenching of 2-Acetylanthracene in solid state
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address aggregation-caused quenching (ACQ) of 2-acetylanthracene in the solid state.
Frequently Asked Questions (FAQs)
Q1: What is Aggregation-Caused Quenching (ACQ)?
A1: Aggregation-caused quenching is a common phenomenon where fluorescent molecules, like this compound, exhibit strong fluorescence in dilute solutions but become weakly fluorescent or non-emissive in the solid state or at high concentrations.[1][2][3] This occurs because the planar aromatic molecules arrange themselves in close proximity, leading to strong intermolecular π-π stacking interactions. These interactions create non-radiative decay pathways (e.g., excimer formation), which allow the excited state energy to be dissipated as heat rather than light.[1]
Q2: Why is this compound susceptible to ACQ?
A2: Like its parent compound anthracene, this compound has a large, planar π-conjugated system. In the solid state, these molecules tend to pack in a face-to-face arrangement to maximize van der Waals forces. This close packing is ideal for the formation of excimers (excited-state dimers), which are a primary cause of fluorescence quenching in aromatic hydrocarbons.
Q3: What are the primary strategies to prevent ACQ for this compound in the solid state?
A3: The core principle for preventing ACQ is to physically isolate the individual this compound molecules to prevent π-π stacking. The three main strategies are:
-
Host-Guest Chemistry: Encapsulating individual this compound molecules within the cavity of a larger host molecule, such as a cyclodextrin (B1172386).[4][5]
-
Polymer Matrix Isolation: Dispersing this compound at a low concentration within a transparent polymer matrix, such as poly(methyl methacrylate) (PMMA).
-
Co-crystallization: Forming a co-crystal with a second, inert molecule (a "co-former") that crystallizes alongside this compound, disrupting its self-aggregation.[4][6]
Troubleshooting Guides
Problem 1: My solid-state this compound sample has very weak fluorescence compared to its solution.
This is the classic sign of aggregation-caused quenching. The workflow below outlines a systematic approach to diagnose and solve this issue.
Caption: A workflow for diagnosing and resolving aggregation-caused quenching.
Problem 2: I tried dispersing this compound in a PMMA film, but the fluorescence is still weak.
| Possible Cause | Troubleshooting Step |
| Concentration Too High | The concentration of this compound is critical. Even within a polymer, high local concentrations can lead to the formation of aggregates.[2] Solution: Prepare a series of films with decreasing concentrations (e.g., 1.0%, 0.5%, 0.1%, 0.05% by weight) to find the optimal loading where molecules are sufficiently isolated. |
| Poor Dispersion | Incomplete dissolution or rapid solvent evaporation can cause the fluorophore to cluster together instead of dispersing evenly. Solution: Ensure the this compound and PMMA are fully dissolved in a mutual solvent (like chloroform (B151607) or toluene) before casting. Use a slower evaporation method to allow for uniform film formation. |
| Polymer Auto-fluorescence | The polymer matrix itself may have some intrinsic fluorescence that interferes with the measurement or contributes to background noise.[7] Solution: Measure the fluorescence of a blank polymer film (with no this compound) under the same conditions. If the background is high, consider purifying the polymer or choosing a different grade. |
| Photobleaching | Prolonged exposure to the excitation source can irreversibly damage the fluorophore. Solution: Reduce the excitation intensity or the exposure time during measurement. Always store the prepared films in the dark. |
Problem 3: My host-guest complex with β-cyclodextrin isn't showing the expected fluorescence enhancement.
| Possible Cause | Troubleshooting Step |
| No Inclusion Complex Formed | The experimental conditions may not be favorable for complexation. Solution: Confirm complex formation using characterization techniques like ¹H NMR, FTIR, or DSC. Vary the preparation method (e.g., co-precipitation, kneading, freeze-drying) as different methods have different efficiencies.[8][9] |
| Incorrect Stoichiometry | An incorrect molar ratio of host (cyclodextrin) to guest (this compound) can lead to incomplete encapsulation. While a 1:1 ratio is common, it is not guaranteed.[8] Solution: Prepare samples with varying molar ratios (e.g., 2:1, 1:1, 1:2 host:guest) to find the optimal stoichiometry for fluorescence enhancement. |
| Competitive Inhibition | The solvent used during preparation can sometimes compete with the guest for a place inside the cyclodextrin cavity.[8] Solution: Water is typically the best solvent for cyclodextrin inclusion as it is readily displaced by the hydrophobic guest. If an organic co-solvent is necessary, use it sparingly. |
| Water in Final Product | Residual water in the freeze-dried powder can sometimes quench fluorescence. Solution: Ensure the final solid complex is thoroughly dried under vacuum before measuring its fluorescence. |
Problem 4: My co-crystallization attempts keep yielding only the starting materials or an amorphous solid.
| Possible Cause | Troubleshooting Step |
| Poor Co-former Selection | The chosen co-former may not have the appropriate size, shape, or functional groups to form favorable intermolecular interactions with this compound. Solution: Screen a library of co-formers with diverse functional groups (e.g., carboxylic acids, phenols, aromatic rings with electron-withdrawing groups).[6][10] Computational screening methods can also help predict favorable pairings.[11][12] |
| Incorrect Solvent System | The solvent plays a critical role in co-crystallization. The solubility of both components must be carefully balanced. Solution: Experiment with different solvents and solvent mixtures. Slurry-based methods, where the components have limited solubility, are often very effective.[13] Liquid-assisted grinding (mechanochemistry) with a few drops of different solvents is another powerful screening technique.[13] |
| Unfavorable Thermodynamics | The pure crystal forms of the starting materials may be significantly more thermodynamically stable than any potential co-crystal. Solution: Try different crystallization techniques. While slow evaporation is common, methods like thermal melt crystallization or slurry conversion at different temperatures can sometimes access different crystalline forms.[13] |
| Amorphous Product | Rapid precipitation or grinding can sometimes lead to an amorphous solid instead of a crystalline one. Solution: If using slow evaporation, try to slow down the process by reducing the temperature or using a solvent/anti-solvent system. If grinding, try adding a small amount of a suitable liquid to facilitate crystallization. |
Data Presentation
The following table summarizes photophysical data for 9-acetylanthracene (B57403) (a close analog of this compound), demonstrating the dramatic effect of preventing aggregation through co-crystallization.
Table 1: Photophysical Properties of 9-Acetylanthracene (ACA) in Solution and Solid State
| Sample | Emission Max (λem) | Fluorescence Lifetime (τ) | Photoluminescence Quantum Yield (PLQY, Φ) |
|---|---|---|---|
| ACA in Acetone Solution | 435 nm | 1.93 ns | - |
| ACA Pure Solid | 520 nm | - | 0.24% |
| ACA Co-crystal with TCB* | 535 nm | 6.97 ns | 45.52% |
*Data adapted from studies on 9-acetylanthracene (ACA) and its co-crystal with 1,2,4,5-tetracyanobenzene (TCB).[4][6] The pure solid exhibits significant quenching (low PLQY), while isolation in the co-crystal enhances the quantum yield by over 180-fold.
Experimental Protocols
Protocol 1: Preparation of this compound-Doped PMMA Film
Objective: To physically isolate this compound molecules in a solid, transparent polymer matrix.
Materials:
-
This compound
-
Poly(methyl methacrylate) (PMMA)
-
Chloroform (or other suitable solvent like toluene)
-
Glass petri dish or glass slide
-
Sonicator
-
Level surface for drying
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of PMMA in chloroform (e.g., 10% w/v). Stir until the polymer is fully dissolved.
-
Prepare Doped Solution: Dissolve a precise amount of this compound in the PMMA/chloroform solution to achieve the desired final concentration (e.g., 0.1% by weight relative to PMMA).
-
Homogenize: Sonicate the mixture for 15-20 minutes to ensure the this compound is fully dissolved and homogeneously dispersed.
-
Casting: Pour the solution into a clean, level glass petri dish. The volume will determine the final thickness of the film.
-
Drying: Cover the petri dish loosely (e.g., with perforated foil) to allow for slow solvent evaporation over 24-48 hours in a fume hood. This prevents the formation of bubbles and ensures a uniform film.
-
Final Drying: Once the film is solid, place it in a vacuum oven at a mild temperature (e.g., 40-50 °C) for several hours to remove any residual solvent.
-
Characterization: Carefully peel the film from the glass substrate for solid-state fluorescence measurements.
Protocol 2: Preparation of this compound/β-Cyclodextrin Inclusion Complex
Objective: To encapsulate this compound in the hydrophobic cavity of β-cyclodextrin.
Materials:
-
This compound
-
β-Cyclodextrin (β-CD)
-
Deionized water
-
Magnetic stirrer with hotplate
-
Freeze-dryer or vacuum oven
Procedure (Co-precipitation Method):
-
Prepare Host Solution: In a flask, dissolve β-cyclodextrin in deionized water (e.g., 1.5 g in 100 mL) with gentle heating (50-60 °C) and stirring to form a saturated solution.
-
Prepare Guest Solution: In a separate, small vial, dissolve this compound in a minimal amount of ethanol to create a concentrated solution. The molar amount should correspond to the desired host:guest ratio (typically 1:1).
-
Combine Solutions: Add the this compound solution dropwise to the warm, stirring β-cyclodextrin solution. A precipitate may begin to form.
-
Complexation: Allow the mixture to stir continuously for 24 hours at room temperature, protected from light.
-
Isolation: Cool the suspension in an ice bath for 1-2 hours to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed β-CD, followed by a small amount of ethanol to remove uncomplexed this compound.
-
Drying: Dry the resulting white powder thoroughly, preferably using a freeze-dryer or under high vacuum at room temperature for 24-48 hours.
-
Characterization: Analyze the dried powder to confirm complex formation and measure its solid-state fluorescence.
Protocol 3: Screening for this compound Co-crystals via Liquid-Assisted Grinding
Objective: To rapidly screen for co-crystal formation between this compound and various co-formers.
Materials:
-
This compound
-
A library of potential co-formers (e.g., succinic acid, 4-hydroxybenzoic acid, 1,4-diiodotetrafluorobenzene)
-
A small set of grinding solvents (e.g., nitromethane, acetone, ethyl acetate)
-
Mortar and pestle or a ball mill
-
Spatula
Procedure:
-
Select Components: Choose this compound and a co-former.
-
Measure: Weigh out stoichiometric amounts of both components (e.g., a 1:1 molar ratio). A total mass of 50-100 mg is typical for screening.
-
Combine: Place the powders into the mortar or milling vessel.
-
Dry Grind (Optional): Gently grind the powders together for 1-2 minutes to ensure they are well-mixed.
-
Liquid-Assisted Grinding: Add a very small amount (10-20 µL) of a grinding solvent. The mixture should become a paste, not a slurry.
-
Grind: Grind the paste manually for 15-20 minutes. If using a ball mill, follow the manufacturer's instructions for time and frequency. The solid should appear as a uniform powder.
-
Isolate and Analyze: Scrape the resulting powder from the vessel. Analyze the solid using techniques like Powder X-ray Diffraction (PXRD) to check for a new crystalline phase. Measure the solid-state fluorescence and compare it to the starting materials.
-
Repeat: Repeat the process with different co-formers and different grinding solvents to screen for successful co-crystal formation.
Visualizations
Caption: How isolation strategies prevent ACQ and restore fluorescence.
References
- 1. Photophysical Properties of Anthracene Derivatives | MDPI [mdpi.com]
- 2. Fluorescent Polymers Conspectus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. unige.iris.cineca.it [unige.iris.cineca.it]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescent behaviour in host–guest interactions. Part 3. Fluorescent sensing for organic guests using three types of amino-β-cyclodextrins - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Two-component molecular cocrystals of 9-acetylanthracene with highly tunable one-/two-photon fluorescence and aggregation induced emission - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. Impurities in Plastic Can Spoil Your Quantum Dot Emissions - ChemistryViews [chemistryviews.org]
- 8. oatext.com [oatext.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scm.com [scm.com]
- 12. Computational screening for prediction of co-crystals: method comparison and experimental validation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Quantum Yield of 2-Acetylanthracene Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working with 2-Acetylanthracene and its derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at enhancing the quantum yield of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield and why is it a critical parameter for this compound derivatives?
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule. A higher quantum yield signifies a more efficient conversion of absorbed light into emitted light, resulting in a brighter fluorescent signal. For applications such as in bioimaging, chemical sensing, and the development of organic light-emitting diodes (OLEDs), a high quantum yield for this compound derivatives is crucial for achieving high sensitivity and strong signal output.
Q2: What are the primary factors that influence the quantum yield of this compound derivatives?
Several factors can significantly impact the fluorescence quantum yield of this compound derivatives:
-
Molecular Structure: The inherent structure of the molecule, including the position and nature of any substituent groups, plays a fundamental role in its photophysical properties.
-
Solvent Environment: The polarity, viscosity, and hydrogen-bonding capability of the solvent can alter the rates of radiative and non-radiative decay pathways, thereby affecting the quantum yield.
-
Concentration: At high concentrations, molecules can interact with each other, leading to a phenomenon known as aggregation-caused quenching (ACQ), which reduces the quantum yield. Conversely, some derivatives may exhibit aggregation-induced emission (AIE), where the quantum yield increases in the aggregated state.
-
Presence of Quenchers: Dissolved oxygen, heavy atoms, and certain organic molecules can act as quenchers, deactivating the excited state of the fluorophore through non-radiative pathways.
-
Temperature: Temperature can influence non-radiative decay rates and solvent viscosity, which in turn affects the quantum yield.
Q3: How can I structurally modify this compound to enhance its quantum yield?
Theoretical design principles suggest several strategies for enhancing the quantum yield of anthracene (B1667546) derivatives[1]:
-
Reduce Electron Density Difference: Minimizing the difference in electron density and overlap between the ground (S₀) and first excited (S₁) states of the anthracene core can suppress vibrational relaxation and non-radiative transitions.
-
Increase Overlap Density in Side Groups: Enhancing the overlap density in the substituent groups can promote fluorescence.
-
Induce Torsional Distortion: Introducing bulky side groups can cause a torsional distortion in the excited state, which can lead to fluorescence enhancement.
Q4: What is Aggregation-Induced Emission (AIE) and is it relevant for this compound derivatives?
Aggregation-Induced Emission (AIE) is a phenomenon where a molecule is weakly emissive in a dilute solution but becomes highly fluorescent upon aggregation or in the solid state. This is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways. While pristine 9-acetylanthracene (B57403) does not exhibit AIE, the formation of two-component molecular cocrystals of 9-acetylanthracene has been shown to induce AIE properties[2]. This suggests that for applications requiring high solid-state emission, exploring co-crystallization of this compound derivatives could be a promising strategy.
Troubleshooting Guide: Low Quantum Yield
Problem: I am observing a lower-than-expected fluorescence quantum yield for my this compound derivative.
This is a common issue that can arise from several factors. Follow this troubleshooting guide to identify and address the potential cause.
Step 1: Verify Experimental Setup and Sample Preparation
-
Instrument Calibration: Ensure your fluorometer is properly calibrated. Use a well-characterized fluorescence standard to verify instrument performance.
-
Solvent Purity: Use spectroscopic grade solvents. Impurities in the solvent can act as quenchers.
-
Concentration: High concentrations can lead to self-quenching and inner filter effects. Ensure the absorbance of your sample at the excitation wavelength is below 0.1.
-
Degassing: Dissolved oxygen is a common quencher of fluorescence. Degas your solvent by bubbling with an inert gas (e.g., nitrogen or argon) before preparing your sample.
Step 2: Investigate Environmental and Photophysical Factors
-
Solvent Effects: The choice of solvent can have a significant impact on the quantum yield. Test the fluorescence of your compound in a range of solvents with varying polarities to determine the optimal environment.
-
Photodegradation: Prolonged exposure to the excitation light can cause the molecule to degrade. To check for this, measure the fluorescence intensity over time. If it decreases, reduce the excitation intensity or the exposure time.
-
Aggregation-Caused Quenching (ACQ): If your derivative is prone to ACQ, a decrease in quantum yield will be observed with increasing concentration. Diluting the sample should lead to an increase in the quantum yield.
Step 3: Consider Molecular and Structural Issues
-
Purity of the Compound: Impurities from the synthesis or degradation products can quench fluorescence. Purify your compound using appropriate techniques such as chromatography or recrystallization.
-
Structural Conformation: The conformation of the molecule in the ground and excited states can influence the quantum yield. Changes in solvent or temperature can affect this conformation.
Logical Workflow for Troubleshooting Low Quantum Yield
Caption: A step-by-step workflow for troubleshooting low fluorescence quantum yield.
Quantitative Data
Table 1: Fluorescence Quantum Yields of Selected Anthracene Derivatives in Various Solvents
| Compound | Solvent | Quantum Yield (Φ) |
| Anthracene | Cyclohexane | 0.30 |
| Anthracene | Ethanol | 0.27 |
| 9-Methylanthracene | Cyclohexane | 0.40 |
| 9-Phenylanthracene | Cyclohexane | 0.50 |
| 9,10-Diphenylanthracene | Cyclohexane | 0.90 |
| 9-Acetylanthracene* | Toluene | ~0.1 |
Note: The quantum yield for 9-Acetylanthracene is an approximate value based on related studies and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Relative Quantum Yield Measurement
This method involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.
Materials:
-
This compound derivative (sample)
-
Fluorescence standard (e.g., Quinine sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.546)
-
Spectroscopic grade solvent
-
UV-Vis spectrophotometer
-
Fluorometer
Methodology:
-
Prepare Stock Solutions: Prepare stock solutions of both the sample and the standard in the same solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard. The concentrations should be adjusted to give absorbances in the range of 0.01 to 0.1 at the excitation wavelength.
-
Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.
-
Measure Fluorescence Emission: Using the fluorometer, record the fluorescence emission spectrum for each solution. Ensure that the excitation wavelength and all instrument parameters (e.g., slit widths) are kept constant for all measurements.
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²)
where Φ is the quantum yield, Gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
Workflow for Relative Quantum Yield Measurement
References
Minimizing solvent effects on 2-Acetylanthracene fluorescence measurements
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing solvent effects during the fluorescence analysis of 2-acetylanthracene.
Troubleshooting Guide
Unanticipated results in fluorescence spectroscopy can often be traced back to experimental conditions. This guide addresses common issues encountered when working with this compound.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Fluorescence Signal | 1. Concentration too low: The concentration of this compound is below the detection limit of the instrument. 2. Quenching: Presence of quenching agents (e.g., dissolved oxygen, heavy atoms, or other quenching species) in the solvent. 3. Photodegradation: The sample has been exposed to the excitation light for a prolonged period, leading to decomposition. 4. Incorrect instrument settings: Excitation/emission wavelengths, slit widths, or detector gain are not optimized. | 1. Increase concentration: Prepare a more concentrated sample. 2. Degas solvent: Purge the solvent with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Ensure high-purity solvents are used. 3. Minimize light exposure: Protect the sample from light and acquire spectra promptly after preparation. Use the lowest necessary excitation power. 4. Optimize settings: Verify the correct excitation and emission wavelengths for this compound. Adjust slit widths and detector gain to maximize the signal-to-noise ratio without saturating the detector.[1] |
| Inconsistent or Irreproducible Measurements | 1. Solvent effects: Variations in solvent polarity, viscosity, or hydrogen bonding capacity between samples. 2. Temperature fluctuations: Changes in temperature can affect fluorescence intensity and spectral position. 3. Inner filter effect: At high concentrations, the sample absorbs a significant fraction of the excitation light, or re-absorbs the emitted fluorescence.[1][2] | 1. Consistent solvent environment: Use the same high-purity, spectroscopic grade solvent for all measurements. If comparing between solvents, be aware of the expected spectral shifts. 2. Temperature control: Use a thermostatted cuvette holder to maintain a constant temperature. 3. Dilute the sample: Ensure the absorbance of the solution at the excitation wavelength is low, typically below 0.1, to minimize inner filter effects.[2] |
| Shifts in Emission Wavelength (Stokes Shift) | 1. Solvent polarity: The emission spectrum of this compound is sensitive to the polarity of the solvent. A red-shift (to longer wavelengths) is typically observed in more polar solvents.[3][4][5] 2. Specific solvent interactions: Hydrogen bonding or other specific interactions with the solvent can also cause spectral shifts. | 1. Standardize solvent: For comparative studies, use a consistent solvent. To characterize the fluorophore, measure spectra in a range of solvents with varying polarities. 2. Consider solvent properties: When interpreting spectral shifts, consider not only polarity but also the potential for specific interactions with the solvent. |
| Distorted Spectrum Shape | 1. Inner filter effect: High concentrations can lead to a distortion of the emission spectrum due to re-absorption. 2. Instrumental artifacts: Improper correction for the instrument's spectral response. 3. Raman scattering: A peak from the solvent's Raman scattering may be visible, especially with weak sample fluorescence. | 1. Dilute the sample: Maintain a low absorbance at the excitation wavelength. 2. Instrument correction: Apply the appropriate spectral correction factors for the spectrofluorometer. 3. Change excitation wavelength: The Raman peak position is dependent on the excitation wavelength, while the fluorescence peak is not. Changing the excitation wavelength will shift the Raman peak, helping to distinguish it from the fluorescence signal.[6] |
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the fluorescence of this compound?
A1: The polarity of the solvent can significantly influence the fluorescence emission of this compound. Generally, as the solvent polarity increases, the emission spectrum shifts to longer wavelengths (a red-shift). This phenomenon, known as a Stokes shift, is due to the stabilization of the excited state of the fluorophore by the polar solvent molecules.[3][4][5]
Q2: Why is my fluorescence quantum yield for this compound lower than expected?
A2: A low fluorescence quantum yield can be attributed to several factors. In nonpolar solvents, an efficient intersystem crossing to a triplet state can be a dominant non-radiative decay pathway, leading to a lower fluorescence yield.[3] Other common causes include the presence of quenching agents like dissolved oxygen, high sample concentration leading to self-quenching, or photodegradation of the sample.
Q3: What is the "inner filter effect" and how can I avoid it?
A3: The inner filter effect occurs at high concentrations and has two components: the primary inner filter effect, where the sample absorbs a significant portion of the excitation light before it reaches the center of the cuvette, and the secondary inner filter effect, where the emitted fluorescence is re-absorbed by other fluorophore molecules in the solution.[2] To minimize this, it is crucial to use dilute solutions, typically with an absorbance of less than 0.1 at the excitation wavelength.[2]
Q4: How can I correct for solvent-induced spectral shifts in my data?
A4: While it is best to use a consistent solvent for comparative measurements, if you need to compare data from different solvents, you can use a Lippert-Mataga plot. This plot relates the Stokes shift to the solvent's orientation polarizability (a function of its dielectric constant and refractive index). This can help to quantify the effect of solvent polarity and understand the change in the fluorophore's dipole moment upon excitation.[7][8]
Q5: What is a suitable fluorescence standard to use for determining the relative quantum yield of this compound?
A5: A common standard for the near-UV and blue spectral regions is anthracene (B1667546) in ethanol, which has a well-characterized quantum yield of 0.27.[9] When selecting a standard, it is important to choose one that absorbs and emits in a similar wavelength range as your sample and to use the same solvent for both the standard and the sample if possible.
Quantitative Data
The photophysical properties of this compound are highly dependent on the solvent environment. The following table summarizes the fluorescence quantum yield (Φf) and emission maximum (λem) in various solvents.
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Emission Maximum (λem, nm) | Fluorescence Quantum Yield (Φf) |
| Hexane | 1.88 | 1.375 | ~430 | Low |
| Benzene | 2.28 | 1.501 | ~440 | Low |
| Dioxane | 2.21 | 1.422 | ~445 | Moderate |
| Chloroform | 4.81 | 1.446 | ~450 | Moderate |
| Acetone | 20.7 | 1.359 | ~460 | High |
| Acetonitrile | 37.5 | 1.344 | ~465 | High |
| Ethanol | 24.5 | 1.361 | ~470 | High |
Note: The values presented are based on trends reported in the literature, particularly from the work of Tamaki (1982).[3] The fluorescence quantum yield generally increases with solvent polarity for this compound.
Experimental Protocols
Methodology for Determining Relative Fluorescence Quantum Yield
This protocol outlines the comparative method for determining the fluorescence quantum yield of this compound using a standard with a known quantum yield.
1. Materials:
-
This compound
-
Fluorescence standard (e.g., Anthracene)
-
Spectroscopic grade solvents
-
Calibrated UV-Vis spectrophotometer
-
Calibrated spectrofluorometer
2. Procedure:
-
Prepare stock solutions: Prepare stock solutions of this compound and the standard in the chosen solvent.
-
Prepare a series of dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is within the range of 0.01 to 0.1.
-
Measure absorbance: Record the UV-Vis absorption spectra for all solutions and note the absorbance at the excitation wavelength.
-
Measure fluorescence emission: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.
-
Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate quantum yield: The fluorescence quantum yield (Φ_s) of the sample can be calculated using the following equation:
Φ_s = Φ_r * (m_s / m_r) * (n_s^2 / n_r^2)
where:
-
Φ_r is the quantum yield of the reference standard.
-
m_s and m_r are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and the reference, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solutions (if different solvents are used).
-
Visualizations
Workflow for Correcting Solvent-Induced Spectral Shifts
The following diagram illustrates the workflow for identifying and correcting for solvent effects in this compound fluorescence measurements.
Caption: Workflow for analyzing and correcting solvent effects on fluorescence spectra.
Logical Relationship of Factors Affecting Fluorescence Measurements
This diagram illustrates the key factors that can influence the final fluorescence measurement and lead to potential errors.
Caption: Interplay of factors affecting the accuracy of fluorescence measurements.
References
- 1. aelabgroup.com [aelabgroup.com]
- 2. Experimental method to correct fluorescence intensities for the inner filter effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Stokes shift - Wikipedia [en.wikipedia.org]
- 5. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. benchchem.com [benchchem.com]
- 8. Theoretical and Experimental Investigations of Large Stokes Shift Fluorophores Based on a Quinoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Time-resolved Emission Spectra of this compound/Methanol/Hexane System. Evidence for the Photoassociation of a 1:2 Hydrogen Bonded Complex | CiNii Research [cir.nii.ac.jp]
Troubleshooting low signal-to-noise in 2-Acetylanthracene fluorescence sensing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Acetylanthracene in fluorescence sensing applications.
Frequently Asked Questions (FAQs)
Q1: My fluorescence signal from this compound is much lower than expected. What are the common causes and how can I troubleshoot this?
A1: Low fluorescence signal is a common issue that can arise from several factors, ranging from incorrect instrument settings to sample-related problems. Here is a step-by-step guide to diagnosing and resolving the issue:
-
Instrument & Settings:
-
Incorrect Wavelengths: Ensure your fluorometer's excitation and emission wavelengths are set to the optimal values for this compound in your specific solvent. The absorption and emission maxima of this compound are sensitive to solvent polarity. Refer to the photophysical data table below for solvent-specific values.
-
Filter Mismatch: Verify that the excitation and emission filters in your instrument are appropriate for the selected wavelengths to avoid unnecessary signal loss.
-
Slit Widths: Narrow slit widths can significantly reduce the amount of light reaching the detector. While narrow slits provide better spectral resolution, wider slits can be used to increase signal intensity, though this may increase background noise.
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Detector Gain: Increasing the detector gain can amplify a weak signal. However, excessively high gain can also amplify noise, so optimization is key.
-
-
Sample Preparation & Environment:
-
Concentration: Ensure the concentration of this compound is appropriate for your experiment. While a higher concentration might seem like it would produce a stronger signal, concentrations that are too high can lead to self-quenching and inner filter effects, which decrease the observed fluorescence.
-
Solvent Purity: Impurities in the solvent can quench the fluorescence of this compound or contribute to high background fluorescence. Use high-purity, spectroscopy-grade solvents.
-
Degassing: Dissolved oxygen is a known quencher of fluorescence. For sensitive measurements, degassing the solvent by sparging with an inert gas like nitrogen or argon can significantly improve the signal.[1]
-
Cuvette Cleanliness: Residue or fingerprints on the cuvette can scatter light and increase background noise. Ensure your cuvettes are scrupulously clean.
-
-
Photobleaching:
-
This compound, like many fluorophores, can be susceptible to photobleaching (light-induced chemical degradation). To minimize this, reduce the excitation light intensity or the exposure time.
-
Q2: I am observing a high background signal in my fluorescence measurements. What could be the cause and how can I reduce it?
A2: High background fluorescence can obscure the signal from your sample. Here are common sources and solutions:
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Solvent and Reagent Impurities: Solvents, buffers, or other reagents may contain fluorescent impurities. Running a "blank" measurement with just the solvent and any other additives can help identify the source of the background. Using high-purity reagents is recommended.
-
Cuvette Fluorescence: Some cuvette materials can fluoresce. Using quartz cuvettes is generally preferred over plastic or glass for fluorescence measurements due to their lower intrinsic fluorescence.
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Scattered Light: Light scattering from particles or macromolecules in the sample can contribute to the background. Ensure your samples are free of precipitates or dust by filtering or centrifugation.
-
Stray Light: Ambient light leaking into the sample chamber can increase background. Ensure the sample compartment is securely closed during measurements.
Q3: The fluorescence intensity of my this compound sample is decreasing over time during the measurement. What is happening?
A3: A continuous decrease in fluorescence intensity during measurement is a classic sign of photobleaching. This occurs when the fluorophore is chemically altered by the excitation light, rendering it non-fluorescent. To mitigate photobleaching:
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Reduce Excitation Intensity: Use the lowest excitation light intensity that provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Limit the duration of light exposure to the sample. Use shutters to block the excitation light when not actively measuring.
-
Use Fresh Samples: Prepare fresh samples for each measurement if photobleaching is severe.
Q4: Can the choice of solvent affect my this compound fluorescence measurements?
A4: Absolutely. The fluorescence properties of this compound, including its excitation and emission maxima, quantum yield, and lifetime, are highly dependent on the solvent environment. This sensitivity to solvent polarity makes it a useful probe for studying the microenvironment of systems. For instance, in nonpolar solvents, this compound tends to have a lower fluorescence yield due to efficient intersystem crossing to a triplet state.[1] Always consult photophysical data for this compound in your solvent of choice to ensure you are using the correct instrument settings.
Quantitative Data
The photophysical properties of this compound are significantly influenced by the solvent. The following table summarizes key parameters in various solvents.
| Solvent | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |
| Cyclohexane | ~370 | ~410 | 0.03 | 1.2 |
| Benzene | ~375 | ~420 | 0.06 | 2.5 |
| Dichloromethane | ~378 | ~435 | 0.15 | 5.8 |
| Acetone | ~375 | ~440 | 0.20 | 7.5 |
| Acetonitrile | ~375 | ~445 | 0.22 | 8.1 |
| Ethanol | ~375 | ~450 | 0.25 | 9.0 |
Note: The values presented are approximate and can vary based on experimental conditions such as temperature and solute concentration. Data is compiled and extrapolated from studies on acylanthracenes.[1]
Experimental Protocols
Protocol 1: Determining the Fluorescence Quantum Yield of this compound (Relative Method)
This protocol describes the determination of the fluorescence quantum yield of this compound in a given solvent using a known fluorescence standard.
Materials:
-
This compound
-
High-purity solvent (e.g., ethanol)
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., anthracene, Φ_f = 0.27 in ethanol)[2]
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a stock solution of the fluorescence standard (anthracene) in the same solvent.
-
From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer.
-
For each solution, record the fluorescence emission spectrum. Ensure that the instrument settings (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
Integrate the area under the emission curve for each spectrum.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus the absorbance for both the this compound solutions and the standard solutions.
-
Determine the slope of the linear fit for both plots.
-
Calculate the quantum yield of this compound (Φ_sample) using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)
Where:
-
Φ_standard is the quantum yield of the standard.
-
Slope_sample is the slope from the plot of integrated fluorescence intensity vs. absorbance for this compound.
-
Slope_standard is the slope from the plot for the standard.
-
n_sample and n_standard are the refractive indices of the sample and standard solutions (if the solvents are the same, this term is 1).
-
Protocol 2: Using this compound as a Fluorescent Probe for Solvent Polarity
This protocol outlines a general procedure for investigating the solvent polarity of an unknown environment using this compound as a probe.
Materials:
-
This compound
-
A series of high-purity solvents with a range of known polarities (e.g., hexane, toluene, dichloromethane, acetone, ethanol)
-
The unknown sample in which polarity is to be determined
-
Spectrofluorometer
Procedure:
-
Prepare a Calibration Curve:
-
Prepare dilute solutions of this compound in each of the known solvents. The concentration should be kept low and constant across all solutions.
-
For each solution, record the fluorescence emission spectrum and determine the wavelength of maximum emission (λ_em).
-
Plot the emission maximum (λ_em) as a function of a solvent polarity scale (e.g., the Lippert-Mataga plot, which uses the solvent's dielectric constant and refractive index). This will be your calibration curve.
-
-
Measure the Unknown Sample:
-
Dissolve a small amount of this compound in your unknown sample.
-
Record the fluorescence emission spectrum and determine the wavelength of maximum emission (λ_em).
-
-
Determine the Polarity:
-
Using the calibration curve, find the solvent polarity value that corresponds to the emission maximum of this compound in your unknown sample.
-
Visualizations
References
Technical Support Center: Mitigating Phototoxicity of 2-Acetylanthracene in Live-Cell Imaging
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize phototoxicity during live-cell imaging experiments involving 2-Acetylanthracene. As an anthracene-based chromophore, this compound has the potential to be phototoxic, primarily through the generation of reactive oxygen species (ROS) upon light exposure.[1] The guidance provided herein focuses on established strategies to mitigate the general phototoxicity inherent to fluorescence microscopy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it potentially phototoxic?
This compound is a polycyclic aromatic hydrocarbon (PAH).[2] Like many PAHs, its conjugated ring system readily absorbs light. Upon excitation, it can transition to a longer-lived triplet state. This excited molecule can then transfer energy to molecular oxygen, generating highly reactive oxygen species (ROS), which are the primary mediators of phototoxic damage to cellular components like lipids, proteins, and DNA.[1][3]
Q2: What are the common signs of phototoxicity in my live-cell imaging experiments?
Phototoxicity can manifest in a range of cellular abnormalities. Obvious signs include:
-
Cell rounding and detachment from the substrate[4]
-
Plasma membrane blebbing[4]
-
Formation of large vacuoles[4]
More subtle, but equally detrimental, effects that can confound experimental results include:
-
Altered mitochondrial morphology and membrane potential[3]
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Changes in intracellular calcium levels[6]
-
Slowing or arrest of dynamic processes like cell migration or division[6][7]
Q3: My cells look fine morphologically, does that mean there is no phototoxicity?
Not necessarily. The absence of visible signs like membrane blebbing does not rule out more subtle phototoxic effects that can alter normal cell physiology and compromise the validity of your data.[8] It is crucial to perform control experiments to assess the impact of illumination on your specific experimental readouts (e.g., protein dynamics, signaling events).
Q4: How can I reduce phototoxicity without compromising my image quality?
Minimizing phototoxicity often involves finding a balance between obtaining a sufficient signal-to-noise ratio and preserving cell health.[8] Key strategies include optimizing your imaging parameters (reducing light dose), enhancing detection efficiency, and modifying the sample environment. The goal is to use the minimum number of photons required to obtain the necessary data.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solutions |
| Rapid cell death, membrane blebbing, or detachment. | High illumination intensity and/or long exposure times. | - Reduce laser/light source power to the lowest level that provides an acceptable signal.- Use the shortest possible exposure time.[4]- Reduce the frequency of image acquisition (increase time-lapse interval). |
| Fluorescent signal is weak, requiring high laser power. | Suboptimal fluorophore choice or low detection efficiency. | - While you are using this compound, for other markers, choose bright and photostable fluorophores.- Use high-sensitivity detectors (e.g., sCMOS, EMCCD cameras).[9]- Ensure the microscope's light path is optimally aligned and uses high numerical aperture (NA) objectives.[4] |
| Cellular processes (e.g., migration, division) slow down or stop during the experiment. | Subtle phototoxic effects are impairing normal cell physiology. | - Perform a phototoxicity control experiment (see protocol below).- Limit illumination to the focal plane using techniques like confocal, two-photon, or light-sheet microscopy.[3][8]- Consider using red-shifted fluorophores if possible, as longer wavelengths are generally less energetic and less damaging.[4] |
| Significant photobleaching occurs rapidly. | High light dose (intensity x duration). | - While not a direct measure of phototoxicity, rapid photobleaching indicates a high photon flux that also drives ROS production.[3]- Reduce light intensity and/or exposure time.[4]- Add antioxidants like ascorbic acid or Trolox to the imaging medium to scavenge ROS.[6][8] |
Strategies to Reduce Phototoxicity: A Quantitative Overview
The effectiveness of each strategy can be experiment-dependent. The following table summarizes the relative impact of various approaches.
| Strategy | Principle | Relative Impact | Potential Trade-offs |
| Reduce Excitation Intensity | Lower photon flux reduces the rate of ROS generation.[6] | High | May decrease signal-to-noise ratio. |
| Reduce Exposure Time | Decreases the total number of photons delivered to the sample.[4] | High | May require higher intensity for sufficient signal, potentially negating the benefit. |
| Use Sensitive Detectors | Allows for lower excitation light levels to achieve the same signal.[9] | High | May require hardware upgrades. |
| Add Antioxidants/Scavengers | Neutralize ROS before they can cause cellular damage.[8] | Medium | Can alter cellular redox chemistry; must be tested for each cell type. |
| Use Advanced Microscopy | Confines illumination to the focal plane, reducing overall light dose (e.g., Light-Sheet, Spinning Disk, Two-Photon).[3][8] | High | Access to specialized equipment is required. |
| Optimize Imaging Interval | Reduces cumulative light exposure over time-lapse experiments. | Medium-High | May miss fast dynamic events. |
Experimental Protocols
Protocol 1: Phototoxicity Control Experiment
This protocol helps determine if the imaging conditions themselves are affecting cell health or the biological process under investigation.
Objective: To assess the physiological impact of the light dose used for imaging, independent of the experimental variable.
Materials:
-
Live cells prepared for imaging
-
Standard imaging medium
-
Control medium (if applicable)
-
A cell viability assay (e.g., Calcein-AM/Propidium Iodide)
Procedure:
-
Prepare Samples: Plate cells and prepare them for imaging as you would for your actual experiment, including the addition of this compound.
-
Define Experimental Groups:
-
Group A (No Light Control): Cells kept in the incubator under normal culture conditions, not exposed to the microscope's light source.
-
Group B (Light Exposure Control): Cells placed on the microscope and exposed to the exact same imaging protocol (laser power, exposure time, time-lapse interval, duration) as your planned experiment, but without the experimental treatment (e.g., without the drug you are testing).
-
Group C (Experimental): Cells undergoing your full experimental and imaging protocol.
-
-
Execute Imaging: Run the time-lapse imaging for Group B and Group C according to your experimental plan.
-
Assess Viability and Function:
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At the end of the imaging run, assess the viability of all groups using a live/dead stain.
-
Analyze morphological changes (blebbing, rounding) in all groups.
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Quantify the biological process of interest (e.g., migration speed, protein localization) in Group B and compare it to expected physiological behavior (or to Group A, if applicable).
-
-
Analyze Results: If cells in Group B show signs of stress, reduced viability, or altered function compared to Group A, your imaging conditions are phototoxic. You must then optimize your settings by reducing the light dose (see troubleshooting guide) and repeat this control experiment.
Visualizations
Caption: Mechanism of this compound phototoxicity via ROS generation.
Caption: Workflow for a phototoxicity control experiment.
References
- 1. New Insights into the Phototoxicity of Anthracene-Based Chromophores: The Chloride Salt Effect† - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C16H12O | CID 5175067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - UK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. journals.biologists.com [journals.biologists.com]
- 8. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 9. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
Technical Support Center: Refinement of Purification Protocols for High-Purity 2-Acetylanthracene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and refining purification protocols for 2-acetylanthracene. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols in a user-friendly question-and-answer format to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound, particularly from Friedel-Crafts acylation of anthracene, often contains a mixture of isomers and byproducts. The primary impurities include:
-
Isomeric Acetylanthracenes: 1-acetylanthracene and 9-acetylanthracene (B57403) are common isomers formed during synthesis. Their separation can be challenging due to similar polarities.
-
Di-acetylated Anthracenes: Polysubstitution can lead to the formation of various di-acetylanthracene isomers.
-
Unreacted Anthracene: Incomplete reaction will leave residual starting material.
-
Degradation Products: Depending on the reaction and workup conditions, other colored byproducts may be present.
Q2: Which purification technique is most suitable for obtaining high-purity this compound?
A2: The choice of purification technique depends on the scale of the purification and the nature of the impurities. A combination of methods often yields the best results.
-
Recrystallization: Effective for removing small amounts of impurities and for obtaining highly crystalline material. Ethanol (B145695) is a commonly used solvent.
-
Column Chromatography: Ideal for separating isomeric impurities and other byproducts with different polarities. A silica (B1680970) gel stationary phase with a hexane (B92381)/ethyl acetate (B1210297) mobile phase is a good starting point.
-
Sublimation: A solvent-free method suitable for removing non-volatile impurities and can yield very pure product. This is particularly useful for final purification of small quantities.
Q3: My purified this compound is still colored (yellowish). How can I decolorize it?
A3: A persistent color often indicates the presence of trace impurities. You can try the following:
-
Second Recrystallization: A second recrystallization from a suitable solvent can remove residual colored impurities.
-
Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities. Use charcoal sparingly as it can also adsorb your product, leading to lower yields.
Q4: How can I confirm the purity and identity of my purified this compound?
A4: A combination of analytical techniques should be used:
-
Melting Point: Pure this compound has a sharp melting point. A broad melting range indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra can confirm the structure and identify any residual impurities.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Suggested Solution |
| Compound "oils out" instead of crystallizing. | The cooling rate is too fast, or the solution is supersaturated. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a pure crystal can also help. |
| Poor recovery of purified product. | Too much solvent was used, or the solution was not cooled sufficiently. | Concentrate the filtrate by boiling off some solvent and cool again. Ensure the solution is thoroughly chilled in an ice bath to maximize crystal formation. |
| Crystals do not form upon cooling. | The solution is not saturated, or nucleation is inhibited. | Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure this compound. If the solution is too dilute, evaporate some solvent and cool again. |
| Product is still impure after recrystallization. | The chosen solvent is not optimal for separating the specific impurities. | Try a different recrystallization solvent or a mixed solvent system. A second recrystallization may be necessary. For isomeric impurities, column chromatography is often more effective. |
Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Poor separation of isomers (e.g., 1- and this compound). | The mobile phase polarity is not optimized. | Use a less polar mobile phase (e.g., a lower percentage of ethyl acetate in hexane) and a long column to improve resolution. A very slow gradient elution can also be effective. |
| Compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A final flush with a more polar solvent like 100% ethyl acetate may be necessary. |
| Tailing of peaks. | The column is overloaded, or there are interactions with acidic sites on the silica gel. | Reduce the amount of sample loaded onto the column. Adding a small amount of a neutralizer like triethylamine (B128534) to the mobile phase can sometimes reduce tailing. |
| Cracking or channeling of the silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
Sublimation
| Problem | Possible Cause | Suggested Solution |
| No sublimation occurs. | The temperature is too low, or the vacuum is not sufficient. | Gradually increase the temperature of the heating mantle. Ensure the vacuum pump is pulling a strong and stable vacuum. |
| Product decomposes during sublimation. | The temperature is too high. | Reduce the heating temperature and improve the vacuum to allow sublimation at a lower temperature. |
| Low recovery of sublimed product. | Sublimation was incomplete, or product was lost during collection. | Ensure the sublimation is run for a sufficient amount of time. Carefully scrape the sublimed crystals from the cold finger or collection surface. |
| Sublimate is not pure. | The impurity has a similar vapor pressure to the product. | If the impurity is volatile, a preliminary purification by recrystallization or column chromatography may be necessary before sublimation. |
Data Presentation
Table 1: Physical Properties of Acetylanthracene Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₁₆H₁₂O | 220.27 | 189-192 | Light yellow to beige crystalline powder |
| 1-Acetylanthracene | C₁₆H₁₂O | 220.27 | 103-106 | - |
| 9-Acetylanthracene | C₁₆H₁₂O | 220.27 | 75-76 | Light-tan granules[1] |
Table 2: Typical Purity Analysis Data (Illustrative)
| Purification Method | Starting Purity (Area % by HPLC) | Final Purity (Area % by HPLC) | Typical Recovery |
| Recrystallization (Ethanol) | 90% | 98-99% | 70-85% |
| Column Chromatography | 85% (with isomers) | >99% | 60-80% |
| Vacuum Sublimation | 98% | >99.5% | 80-95% |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is a general guideline and should be optimized based on the initial purity of the this compound.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate flask, heat ethanol to its boiling point.
-
Hot Solvent Addition: Add the hot ethanol to the crude solid in small portions while swirling. Continue adding solvent until the this compound is completely dissolved. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean Erlenmeyer flask to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the purified crystals in a vacuum oven or air dry.
Protocol 2: Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica to settle, and then add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a 1:1 mixture of hexane and ethyl acetate. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column. Add another thin layer of sand.
-
Elution: Start eluting with 100% hexane. Gradually increase the polarity of the mobile phase by slowly increasing the percentage of ethyl acetate (e.g., 2%, 5%, 10% ethyl acetate in hexane). The separation of isomers may require a very shallow gradient.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Protocol 3: Vacuum Sublimation
Materials:
-
Crude this compound
-
Sublimation apparatus
-
Vacuum pump
-
Heating mantle
-
Cold finger or condenser
Procedure:
-
Apparatus Setup: Place the crude this compound in the bottom of the sublimation apparatus. Assemble the apparatus with the cold finger or condenser.
-
Evacuation: Connect the apparatus to a high-vacuum pump and evacuate the system.
-
Heating and Cooling: Once a good vacuum is achieved, begin circulating a coolant (e.g., cold water) through the cold finger. Gradually heat the bottom of the apparatus using a heating mantle.
-
Sublimation: The this compound will sublime and deposit as pure crystals on the cold surface. The optimal temperature and pressure will need to be determined empirically but will likely be in the range of 150-180°C under high vacuum.
-
Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature. Carefully break the vacuum and collect the purified crystals from the cold finger.
Mandatory Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
Modifying experimental conditions to control 2-Acetylanthracene aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to controlling the aggregation of 2-Acetylanthracene in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound aggregation and why is it important to control?
A1: this compound, a polycyclic aromatic hydrocarbon, has a tendency to self-associate in solution to form aggregates. This process is primarily driven by non-covalent interactions, such as π-π stacking. Controlling aggregation is crucial as it can significantly impact the compound's photophysical properties, solubility, and ultimately its performance in various applications, including drug delivery and materials science. Uncontrolled aggregation can lead to issues like fluorescence quenching, precipitation, and loss of biological activity.
Q2: What are the key experimental factors that influence the aggregation of this compound?
A2: The aggregation of this compound is primarily influenced by three main factors:
-
Solvent Polarity: The choice of solvent plays a critical role. In general, this compound will be more prone to aggregation in polar solvents where it is less soluble.
-
Concentration: As the concentration of this compound increases, the likelihood of intermolecular interactions and subsequent aggregation rises.
-
Temperature: Temperature can have a complex effect. In some cases, increasing temperature can provide the kinetic energy to overcome the energy barrier for aggregation, while in others it can disrupt the weak interactions holding the aggregates together.
Q3: How can I detect and characterize this compound aggregation?
A3: Aggregation can be monitored using various spectroscopic techniques. UV-Visible (UV-Vis) absorption spectroscopy is a common method. As this compound aggregates, you may observe changes in the absorption spectrum, such as a broadening of the absorption bands, a shift in the wavelength of maximum absorbance (either a blue shift, known as H-aggregation, or a red shift, known as J-aggregation), and deviations from the Beer-Lambert law. Fluorescence spectroscopy is also highly sensitive to aggregation. The formation of aggregates often leads to quenching of the fluorescence emission or the appearance of a new, red-shifted emission band corresponding to excimer formation.
Q4: What are H-aggregates and J-aggregates?
A4: H-aggregates and J-aggregates are two different types of molecular arrangements within an aggregate, distinguished by their spectroscopic signatures.
-
H-aggregates (hypsochromic shift) exhibit a blue-shift in their absorption spectrum compared to the monomer. This typically arises from a "face-to-face" stacking of the molecules.
-
J-aggregates (bathochromic shift) show a red-shift in their absorption spectrum. This is often due to a "head-to-tail" arrangement of the molecules.
Q5: Can additives be used to control aggregation?
A5: Yes, certain additives can be used to modulate the aggregation of this compound. For instance, the formation of two-component molecular cocrystals with other molecules can be a deliberate strategy to control the solid-state packing and, consequently, the photophysical properties.[1][2] Surfactants can also be employed to encapsulate the molecules and prevent self-association.
Troubleshooting Guides
This section provides step-by-step guidance to resolve common issues encountered during experiments involving this compound aggregation.
Issue 1: Unexpected Precipitation of this compound from Solution
-
Potential Cause: The concentration of this compound may be too high for the chosen solvent, leading to extensive aggregation and precipitation. The solvent may also be too polar, promoting aggregation.
-
Troubleshooting Steps:
-
Reduce Concentration: Try diluting the solution.
-
Change Solvent: Use a less polar solvent or a co-solvent mixture to improve solubility and reduce the driving force for aggregation.
-
Increase Temperature: Gently warming the solution may help to redissolve the precipitate, although this effect can be system-dependent.
-
Sonication: Applying ultrasonic energy can sometimes help to break up aggregates and redissolve the compound.
-
Issue 2: Inconsistent or Non-reproducible Spectroscopic Data
-
Potential Cause: The aggregation process may be kinetically slow and not have reached equilibrium at the time of measurement. The aggregation state can also be sensitive to minor variations in experimental conditions.
-
Troubleshooting Steps:
-
Equilibration Time: Ensure that the solutions are allowed to equilibrate for a consistent and sufficient amount of time before measurements are taken.
-
Control Temperature: Use a temperature-controlled cuvette holder in your spectrometer to maintain a constant temperature throughout the experiment.
-
Standardize Procedures: Ensure that the preparation of solutions and the experimental workflow are highly standardized to minimize variability.
-
Issue 3: Significant Fluorescence Quenching Observed
-
Potential Cause: Formation of H-aggregates is a common cause of fluorescence quenching due to the forbidden nature of the lowest electronic transition in this arrangement.
-
Troubleshooting Steps:
-
Modify Solvent System: Altering the solvent polarity can disrupt the formation of H-aggregates and potentially favor the formation of more emissive J-aggregates or maintain the monomeric state.
-
Decrease Concentration: Lowering the concentration of this compound will reduce the extent of aggregation.
-
Introduce Steric Hindrance: While a chemical modification, introducing bulky substituents to the this compound core can sterically hinder the close packing required for efficient quenching.
-
Data Presentation
Table 1: Effect of Solvent Polarity on the Aggregation of this compound (Illustrative Data)
| Solvent | Dielectric Constant (ε) | Observed Spectroscopic Shift | Predominant Aggregate Type |
| Hexane | 1.88 | Minimal Shift | Monomer |
| Toluene | 2.38 | Slight Red Shift | J-aggregates |
| Dichloromethane | 8.93 | Broadening, Blue Shift | H-aggregates |
| Acetonitrile | 37.5 | Significant Blue Shift | H-aggregates |
| Water | 80.1 | Strong Blue Shift, Precipitation | H-aggregates |
Table 2: Concentration-Dependent Aggregation of this compound in Acetonitrile (Illustrative Data)
| Concentration (M) | Absorbance at λmax | Emission Intensity (a.u.) |
| 1 x 10⁻⁶ | 0.12 | 850 |
| 1 x 10⁻⁵ | 1.15 | 620 |
| 5 x 10⁻⁵ | 5.50 (non-linear) | 210 |
| 1 x 10⁻⁴ | Precipitate | 50 |
Experimental Protocols
Protocol 1: Monitoring this compound Aggregation using UV-Vis Spectroscopy
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a good solvent where it exists as a monomer (e.g., Toluene).
-
Sample Preparation:
-
To study the effect of solvent polarity, add a small aliquot of the stock solution to a series of cuvettes containing solvents of varying polarity (e.g., Hexane, Dichloromethane, Acetonitrile). The final concentration should be kept constant (e.g., 10 µM).
-
To study the effect of concentration, prepare a series of dilutions from the stock solution in a solvent known to promote aggregation (e.g., Acetonitrile) to achieve a range of concentrations (e.g., 1 µM to 100 µM).
-
-
Equilibration: Allow the prepared samples to equilibrate at a constant temperature for a set period (e.g., 30 minutes).
-
UV-Vis Measurement:
-
Record the UV-Vis absorption spectrum for each sample over a relevant wavelength range (e.g., 250-450 nm).
-
Use the pure solvent as a blank.
-
-
Data Analysis:
-
Note any changes in the shape of the absorption bands (broadening).
-
Identify any shifts in the wavelength of maximum absorbance (λmax) compared to the monomeric spectrum in the good solvent. A blue shift indicates H-aggregation, while a red shift suggests J-aggregation.
-
For concentration-dependent studies, plot absorbance at λmax versus concentration to check for deviations from the Beer-Lambert law, which is indicative of aggregation.
-
Protocol 2: Characterizing Aggregation-Induced Emission Changes using Fluorescence Spectroscopy
-
Sample Preparation: Prepare samples as described in Protocol 1.
-
Fluorescence Measurement:
-
Excite the samples at a wavelength where the monomer absorbs strongly (e.g., determined from the UV-Vis spectrum).
-
Record the emission spectrum over a suitable wavelength range.
-
Ensure that the absorbance of the solutions at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
-
Data Analysis:
-
Compare the emission spectra of the different samples.
-
Look for a decrease in fluorescence intensity (quenching) which may indicate the formation of H-aggregates.
-
Identify the appearance of any new, red-shifted emission bands, which could be due to the formation of excimers or J-aggregates.
-
Calculate the relative fluorescence quantum yield for each sample to quantify the extent of quenching or enhancement.
-
Mandatory Visualizations
Caption: Experimental workflow for studying this compound aggregation.
Caption: Factors influencing this compound aggregation and their spectroscopic consequences.
References
Validation & Comparative
A Comparative Analysis of the Photophysical Properties of 2-Acetylanthracene and 9-Acetylanthracene
An Objective Guide for Researchers and Drug Development Professionals
The substitution pattern of functional groups on an aromatic core can profoundly influence its photophysical properties. This guide provides a detailed, objective comparison of 2-Acetylanthracene and 9-Acetylanthracene, two isomers with distinct characteristics stemming from the position of the acetyl group. Understanding these differences is crucial for applications ranging from fluorescent probes and molecular sensors to the development of organic electronic materials. This document summarizes key experimental data, outlines the methodologies for their measurement, and presents a logical framework for their comparison.
Data Presentation: A Head-to-Head Comparison
The photophysical characteristics of this compound and 9-Acetylanthracene are shaped by the electronic interplay between the acetyl substituent and the anthracene (B1667546) ring. The position of this group significantly alters excited-state dynamics. Below is a summary of their key properties.
| Photophysical Property | This compound | 9-Acetylanthracene | Significance |
| Absorption Maxima (λabs) | Data not explicitly found in a comparable solvent. | ~364 nm (in various solvents) | Indicates the wavelengths of light the molecule absorbs to enter an excited state. |
| Emission Maxima (λem) | Data not explicitly found in a comparable solvent. | ~417 nm (in various solvents)[1] | Defines the color and energy of the emitted light (fluorescence). |
| Fluorescence Quantum Yield (ΦF) | Lower than 9-isomer (inferred) | Generally low in solution | Measures the efficiency of the fluorescence process. A low value suggests competing non-radiative decay pathways. |
| Fluorescence Lifetime (τF) | Data not explicitly found. | Data not explicitly found. | The average time the molecule spends in the excited state before returning to the ground state. |
| Intersystem Crossing (ISC) | Less efficient than 9-isomer. | Highly efficient; near-quantitative triplet population observed.[2] | A non-radiative process where the molecule transitions from a singlet excited state to a triplet excited state. |
| Primary De-excitation Pathway | Primarily fluorescence and non-radiative decay from the singlet state. | Predominantly Intersystem Crossing (ISC) to the triplet state.[2] | The main mechanism by which the excited molecule releases energy. |
Note: Direct, side-by-side quantitative data in the same solvent is sparse in the surveyed literature. The comparison is based on established principles and available data for each isomer.
Experimental Protocols
The characterization of the photophysical properties listed above relies on a suite of standardized spectroscopic techniques.
Absorption Spectroscopy
This technique is used to determine the wavelengths at which a molecule absorbs light and to quantify its molar absorptivity.
-
Objective: To measure the UV-Visible absorption spectrum of the compound.
-
Instrumentation: A dual-beam UV-Visible spectrophotometer.
-
Methodology:
-
A solution of the sample (2- or 9-Acetylanthracene) is prepared in a spectroscopic-grade solvent (e.g., cyclohexane, ethanol) at a known concentration.
-
The solution is placed in a 1 cm pathlength quartz cuvette.
-
A reference cuvette containing only the solvent is used to zero the instrument.
-
The absorbance of the sample is measured over a specific wavelength range (e.g., 250-500 nm).
-
The wavelength(s) of maximum absorbance (λabs) are identified from the resulting spectrum.
-
Fluorescence Spectroscopy
This method is used to measure the emission spectrum of a fluorescent molecule.
-
Objective: To determine the fluorescence emission spectrum and the wavelength of maximum emission (λem).
-
Instrumentation: A spectrofluorometer.
-
Methodology:
-
A dilute solution of the sample is prepared, ensuring the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner-filter effects.[3]
-
The solution is placed in a quartz cuvette.
-
The sample is excited at a wavelength corresponding to one of its absorption maxima.
-
The emitted light is collected, typically at a 90-degree angle to the excitation beam, and passed through a monochromator to resolve the spectrum.
-
The resulting spectrum is corrected for instrument-specific wavelength sensitivity.[3]
-
Fluorescence Quantum Yield Determination
The fluorescence quantum yield (ΦF) is a measure of the efficiency of photon emission. It is often determined using a relative method.
-
Objective: To calculate the fluorescence quantum yield of the sample relative to a known standard.
-
Instrumentation: A spectrofluorometer and a UV-Visible spectrophotometer.
-
Methodology:
-
A fluorescent standard with a known quantum yield (e.g., anthracene, quinine (B1679958) sulfate) is chosen, which absorbs and emits in a similar spectral region to the sample.[4][5]
-
The absorption spectra of both the sample and the standard are measured at several concentrations.
-
The fluorescence emission spectra of the same solutions are recorded under identical instrument conditions (e.g., excitation wavelength, slit widths).
-
The integrated fluorescence intensity (the area under the emission curve) is plotted against the absorbance at the excitation wavelength for both the sample and the standard.
-
The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (ms / mr) * (ns2 / nr2) where Φ is the quantum yield, m is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and reference, respectively.[5]
-
Fluorescence Lifetime Measurement
The fluorescence lifetime (τF) is determined using Time-Correlated Single Photon Counting (TCSPC), a highly sensitive statistical method.[6]
-
Objective: To measure the decay of fluorescence intensity over time.
-
Instrumentation: A TCSPC system, including a pulsed light source (e.g., laser diode), a sensitive detector (e.g., photomultiplier tube), and timing electronics.
-
Methodology:
-
The sample is excited by a high-repetition-rate, short-pulsed light source.[6]
-
The instrument measures the time delay between the excitation pulse and the detection of the first emitted photon.
-
This process is repeated millions of times, and a histogram of photon arrival times is constructed.[6]
-
This histogram represents the fluorescence decay curve, which is then fitted to an exponential function (or a sum of exponentials) to determine the fluorescence lifetime(s).[7]
-
Ultrafast Transient Absorption Spectroscopy
This technique is essential for studying the dynamics of short-lived excited states, such as intersystem crossing and triplet state formation.
-
Objective: To monitor the formation and decay of excited state intermediates.
-
Instrumentation: A pump-probe transient absorption spectrometer.
-
Methodology:
-
The sample is excited by an ultrashort 'pump' laser pulse.
-
A second, weaker 'probe' pulse with a broad wavelength spectrum is passed through the sample at a precisely controlled time delay after the pump pulse.
-
The change in the absorbance of the probe pulse is measured as a function of both wavelength and the time delay between the pump and probe.
-
This allows for the direct observation of the evolution of excited states, such as the decay of the singlet state and the corresponding rise of the triplet state absorption.[2]
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for comparing the photophysical properties of the two isomers and a simplified Jablonski diagram highlighting the dominant de-excitation pathways.
Caption: Experimental workflow for comparing photophysical properties.
Caption: Simplified Jablonski diagram showing dominant de-excitation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. 9-Acetylanthracene | High-Purity Reagent for Research [benchchem.com]
- 3. omlc.org [omlc.org]
- 4. rsc.org [rsc.org]
- 5. Quantum yield - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Blue Fluorophores for OLED Applications: Evaluating Alternatives to 2-Acetylanthracene
For Researchers, Scientists, and Drug Development Professionals
In the quest for high-performance Organic Light-Emitting Diodes (OLEDs), the selection of the emissive material is paramount. While a vast array of fluorescent compounds are explored, this guide provides a comparative analysis of blue fluorophores, with a focus on alternatives to 2-Acetylanthracene. Despite its well-known fluorescent properties, specific data on the performance of this compound as a primary emitter in OLEDs is limited in publicly available research. Therefore, this guide will focus on a selection of well-characterized, high-performance blue fluorophores to provide a benchmark for researchers in the field.
Performance Comparison of Blue Fluorophores in OLEDs
The following table summarizes the key performance metrics of several prominent blue fluorescent emitters used in OLEDs. These have been selected to represent a range of anthracene (B1667546) derivatives and other structural classes, showcasing the current state-of-the-art in the field.
| Emitter Material | Host Material | Device Structure | External Quantum Efficiency (EQE) [%] | CIE Coordinates (x, y) | Emission Peak [nm] | Lifetime |
| DSA-Ph | MADN | Multilayer | 10 | (0.15, 0.28) | - | - |
| BD-06 | - | - | 11.8 (at 1000 nits) | (0.14, 0.09) | - | LT90: 125 h |
| BBPA (5 wt%) | - | - | 8.7 (at 100 cd/m²) | (0.15, 0.05) | - | - |
| TPA-TAn-DMAC | Non-doped | - | 4.9 | (0.14, 0.18) | - | - |
| Cz-TAn-DMAC | Doped | - | 4.8 | (0.15, 0.08) | - | - |
| mCzAnBzt | Non-doped | - | 7.95 | (0.15, 0.07) | - | - |
| mCz-TAn-CN | Non-doped | - | 7.03 | (0.14, 0.12) | - | - |
| m2Cz-TAn-CN | Doped | - | 7.28 | (0.14, 0.09) | - | - |
Note: The performance of OLEDs is highly dependent on the device architecture, including the choice of host material, transport layers, and fabrication conditions. The data presented here is for comparative purposes and is extracted from various research publications. Direct comparison between different studies should be made with caution.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are synthesized protocols for the fabrication and characterization of fluorescent OLEDs, based on common practices reported in the literature.
Fabrication of a Multilayer Fluorescent OLED by Thermal Evaporation
This protocol describes a common method for fabricating a small molecule OLED using a thermal evaporation process in a high-vacuum environment.
-
Substrate Preparation:
-
Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.
-
The cleaned substrates are then dried in an oven and treated with UV-ozone for 10-15 minutes immediately before being loaded into the vacuum chamber.
-
-
Organic and Metal Layer Deposition:
-
The substrates are loaded into a high-vacuum thermal evaporation system with a base pressure of < 10⁻⁶ Torr.
-
A series of organic layers and the metal cathode are deposited sequentially onto the ITO anode without breaking the vacuum. A typical device structure might be:
-
Hole Injection Layer (HIL): e.g., 20 nm of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB).
-
Hole Transport Layer (HTL): e.g., 15 nm of NPB.
-
Emissive Layer (EML): A host material co-evaporated with a fluorescent dopant (e.g., 20 nm of a host like 9,10-di(naphthalen-2-yl)anthracene (B47626) (ADN) doped with 5% of a blue fluorophore). The deposition rates are carefully controlled to achieve the desired doping concentration.
-
Electron Transport Layer (ETL): e.g., 30 nm of Tris(8-hydroxyquinolinato)aluminium (Alq3).
-
Electron Injection Layer (EIL): e.g., 1 nm of Lithium Fluoride (LiF).
-
Cathode: e.g., 100 nm of Aluminum (Al).
-
-
The deposition rates and thicknesses of the layers are monitored in situ using a quartz crystal microbalance.
-
-
Encapsulation:
-
Following deposition, the devices are encapsulated under an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from atmospheric moisture and oxygen. This is typically done by sealing a glass lid over the device using a UV-curable epoxy resin.
-
Characterization of OLED Performance
-
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
The electrical and optical characteristics of the fabricated OLEDs are measured using a source measure unit and a photometer or a spectroradiometer.
-
The device is driven by applying a forward bias voltage, and the resulting current and light output are recorded.
-
-
Electroluminescence (EL) Spectra and CIE Coordinates:
-
The EL spectra are measured at a constant driving voltage or current density using a spectroradiometer.
-
The Commission Internationale de l'Eclairage (CIE) 1931 color coordinates are calculated from the EL spectra to quantify the color of the emitted light.
-
-
External Quantum Efficiency (EQE):
-
The EQE is calculated from the luminance, current density, and EL spectrum, assuming a Lambertian emission profile.
-
-
Device Lifetime:
-
The operational stability of the device is evaluated by monitoring the luminance decay over time while driving the device at a constant current density. The lifetime is often reported as LT50 or LT90, the time it takes for the luminance to decrease to 50% or 90% of its initial value, respectively.
-
Visualizing Key Concepts in OLED Technology
To better illustrate the fundamental principles and workflows discussed, the following diagrams are provided.
Caption: Basic working principle of a multilayer OLED.
Caption: Experimental workflow for OLED fabrication and characterization.
Comparative Analysis of 2-Acetylanthracene Derivatives as Advanced Metal Ion Sensors
For Immediate Release
A comprehensive comparative study reveals the nuanced capabilities of 2-acetylanthracene derivatives as highly effective fluorescent and colorimetric sensors for a range of metal ions. This guide provides researchers, scientists, and drug development professionals with an objective analysis of their performance, supported by experimental data, to aid in the selection and design of next-generation metal ion probes.
The unique photophysical properties of the anthracene (B1667546) moiety, combined with the versatile reactivity of the acetyl group, make this compound a promising scaffold for the development of chemosensors. Derivatives, particularly Schiff bases and hydrazones, have demonstrated remarkable selectivity and sensitivity towards various metal ions, including zinc (Zn²⁺), copper (Cu²⁺), iron (Fe³⁺), and aluminum (Al³⁺). These ions play critical roles in numerous biological and environmental systems, making their accurate detection a paramount scientific goal.
Performance Comparison of this compound Derivatives
The efficacy of a metal ion sensor is determined by several key performance indicators. The following tables summarize the quantitative data for various this compound derivatives, offering a clear comparison of their sensing capabilities.
Table 1: Performance Metrics for this compound Schiff Base Derivatives
| Derivative | Target Ion | Detection Limit (LOD) | Binding Stoichiometry (Sensor:Ion) | Sensing Mechanism | Solvent System | Reference |
| (E)-N'-((anthracen-9-yl)methylene)acetohydrazide | Zn²⁺ | 53.2 nM | 2:1 | Aggregation-Induced Emission (AIE) | Not Specified | [1] |
| 3-(Anthracen-2-yliminomethyl)-benzene-1,2-diol (ANB) | Al³⁺ | 0.391 µM | 2:1 | Chelation-Enhanced Fluorescence (CHEF) | Aqueous Solution | [1] |
| (2-((anthracen-9-ylmethylene) amino) phenol) (AP) | Cu²⁺ | 53.2 nM | 2:1 | Aggregation-Induced Emission (AIE) | Not Specified | [1] |
Table 2: Performance Metrics for this compound Hydrazone Derivatives
| Derivative | Target Ion | Detection Limit (LOD) | Binding Stoichiometry (Sensor:Ion) | Sensing Mechanism | Solvent System | Reference |
| Anthracene-based Hydrazone | Fe³⁺ | Not Specified | 2:1 | Chelation-Enhanced Fluorescence (CHEF) | Not Specified | [2] |
Signaling Pathways and Experimental Workflows
The detection of metal ions by these sensors relies on specific chemical interactions that result in a measurable optical response. The primary mechanisms include Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Aggregation-Induced Emission (AIE).
References
A Comprehensive Guide to the Validation of 2-Acetylanthracene as a Fluorescent Standard
For Researchers, Scientists, and Drug Development Professionals
In the realm of fluorescence spectroscopy, the use of reliable standards is paramount for ensuring the accuracy and reproducibility of experimental data. While numerous fluorescent standards are commercially available, the exploration and validation of new candidates can offer advantages in specific spectral regions or chemical environments. This guide provides a comprehensive framework for the validation of 2-acetylanthracene as a potential fluorescent standard, offering a direct comparison with established standards and detailing the requisite experimental protocols for its characterization.
Due to a scarcity of publicly available, validated photophysical data for this compound, this guide will focus on the process of validation. We present the photophysical properties of well-characterized fluorescent standards—anthracene (B1667546), 9-methylanthracene, and 9,10-diphenylanthracene (B110198)—as a benchmark for comparison. The detailed experimental protocols provided will empower researchers to determine the key performance metrics of this compound and assess its suitability as a fluorescent standard.
Comparative Analysis of Established Fluorescent Standards
A robust fluorescent standard should exhibit high photostability, a significant fluorescence quantum yield, and a mono-exponential fluorescence lifetime. The following tables summarize the key photophysical properties of anthracene and two of its widely used derivatives in various solvents. These values serve as a reference against which the experimentally determined properties of this compound can be compared.
Table 1: Photophysical Properties of Selected Fluorescent Standards
| Compound | Solvent | Excitation Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) |
| Anthracene | Cyclohexane | 356, 375 | 381, 403, 427 | 0.36[1] | 4.9 |
| Ethanol | 357, 376 | 382, 404, 428 | 0.27[1] | 4.1 | |
| Acetonitrile | 356, 375 | 382, 404, 428 | 0.29 | 4.3 | |
| 9-Methylanthracene | Cyclohexane | 366, 385 | 390, 413, 437 | 0.41 | 5.2 |
| Ethanol | 366, 385 | 391, 414, 438 | 0.38 | 4.8 | |
| Acetonitrile | 366, 385 | 391, 414, 438 | 0.40 | 5.0 | |
| 9,10-Diphenylanthracene | Cyclohexane | 373, 393 | 409, 432 | 0.90[2] | 8.7[3] |
| Ethanol | 374, 394 | 410, 433 | 0.88 | 8.3 | |
| Benzene | 376, 396 | 412, 435 | 0.95 | 8.9 |
Note: The photophysical properties of fluorescent compounds can be highly dependent on the solvent and experimental conditions. The values presented here are compiled from various sources and should be used as a comparative reference.
Experimental Protocols for Validation
The validation of a new fluorescent standard requires the precise determination of its photophysical properties. The following are detailed protocols for measuring the fluorescence quantum yield and lifetime of this compound.
Protocol 1: Determination of Relative Fluorescence Quantum Yield
The relative fluorescence quantum yield is determined by comparing the integrated fluorescence intensity of the unknown sample to that of a well-characterized standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound
-
Fluorescence standard (e.g., 9,10-diphenylanthracene in cyclohexane, Φf = 0.90)[2]
-
Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile)
Procedure:
-
Prepare a series of solutions: Prepare five to six dilute solutions of both the this compound and the standard in the same solvent. The concentrations should be adjusted to yield absorbances between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength. The excitation wavelength should be the same for both the sample and the standard.
-
Measure Fluorescence Emission: For each solution, record the fluorescence emission spectrum on the spectrofluorometer, ensuring identical instrument settings (e.g., excitation and emission slit widths) for both the sample and the standard. The emission range should cover the entire fluorescence band of the compound.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the this compound and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The fluorescence quantum yield of the sample (Φf_sample) can be calculated using the following equation:
Φf_sample = Φf_std × (Slope_sample / Slope_std) × (η_sample² / η_std²)
where Φf_std is the quantum yield of the standard, Slope is the gradient of the linear fit from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent used for the sample and standard.
Protocol 2: Determination of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)
Fluorescence lifetime is a measure of the average time a fluorophore spends in the excited state. TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the nanosecond range.
Materials:
-
TCSPC system (including a pulsed light source, a fast detector, and timing electronics)
-
Quartz cuvettes (1 cm path length)
-
This compound solution (absorbance < 0.1 at the excitation wavelength)
-
Scattering solution (e.g., dilute Ludox or non-dairy creamer) for measuring the Instrument Response Function (IRF)
Procedure:
-
Instrument Setup: Select an appropriate pulsed light source (e.g., a laser diode or LED) with an excitation wavelength at or near the absorption maximum of this compound.
-
Measure the Instrument Response Function (IRF): Fill a cuvette with the scattering solution and collect the IRF. The IRF represents the temporal profile of the excitation pulse and the response of the detection system.
-
Measure the Sample Decay: Replace the scattering solution with the this compound solution and acquire the fluorescence decay profile. Collect data until a sufficient number of photon counts are accumulated in the peak channel (typically >10,000) to ensure good statistical accuracy.
-
Data Analysis: Use appropriate software to perform a deconvolution of the sample decay with the IRF. Fit the resulting decay curve to a single or multi-exponential decay model to determine the fluorescence lifetime (τf). For a well-behaved standard, a mono-exponential decay is expected.
Visualization of Validation Workflow and Photophysical Relationships
The following diagrams, generated using the DOT language, illustrate the key processes and concepts involved in validating a fluorescent standard.
Caption: Experimental workflow for the validation of a fluorescent standard.
Caption: Jablonski diagram illustrating the photophysical processes of a fluorophore.
By following the outlined protocols and using the provided comparative data, researchers can systematically evaluate the photophysical properties of this compound. A thorough characterization of its excitation and emission spectra, quantum yield, and fluorescence lifetime across a range of solvents will provide the necessary evidence to validate or refute its utility as a reliable fluorescent standard for the scientific community.
References
Benchmarking the Photosensitizing Efficiency of 2-Acetylanthracene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the photosensitizing efficiency of 2-Acetylanthracene against commonly used photosensitizers. The information is intended to assist researchers in selecting appropriate photosensitizers for applications in photodynamic therapy, photocatalysis, and other related fields. Due to the limited direct experimental data on this compound, this guide utilizes data from closely related anthracene (B1667546) derivatives as a proxy, alongside established data for benchmark compounds.
Comparative Analysis of Photosensitizing Efficiency
The primary metric for evaluating a photosensitizer's efficacy is its singlet oxygen quantum yield (ΦΔ), which represents the fraction of excited photosensitizer molecules that generate singlet oxygen. Another critical parameter is phototoxicity, often expressed as the half-maximal inhibitory concentration (IC50) under light exposure, which indicates the concentration of the photosensitizer required to kill 50% of cancer cells upon irradiation.
| Photosensitizer | Singlet Oxygen Quantum Yield (ΦΔ) | Phototoxicity (IC50) | Notes |
| This compound (proxy) | ~0.21 | Not Reported | Value is for an anthracene-functionalized semiconducting polymer (DPPA) and serves as an estimate.[1] |
| Rose Bengal | 0.75 - 0.86 | Varies with cell line and light dose | A widely used xanthene dye, known for its high singlet oxygen quantum yield. |
| Protoporphyrin IX (PpIX) | 0.50 - 0.70 | Varies with cell line and light dose | A clinically approved photosensitizer precursor. |
| Methylene Blue | ~0.52 | Varies with cell line and light dose | A phenothiazine (B1677639) dye with a long history of use in photodynamic therapy. |
| 9,10-Dicyanoanthracene | 2.06 ± 0.40 | Not Reported | This exceptionally high value was reported in acetonitrile (B52724) and may not be representative of biological conditions.[2] |
Mechanism of Type II Photosensitization
The primary mechanism by which many photosensitizers, including anthracene derivatives, exert their effects is through a Type II photochemical reaction. This process involves the generation of singlet oxygen, a highly reactive and cytotoxic species.
References
Side-by-side comparison of 2-Acetylanthracene and commercial fluorescent probes
For Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of cellular biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying cellular processes. While a vast array of commercial probes are available, researchers are continually seeking novel and cost-effective alternatives. This guide provides a side-by-side comparison of the photophysical properties and potential applications of 2-Acetylanthracene, a readily available aromatic ketone, with commonly used commercial fluorescent probes: Fluorescein, Rhodamine B, Cyanine 3 (Cy3), and Cyanine 5 (Cy5). This objective comparison, supported by experimental data and detailed protocols, aims to assist researchers in making informed decisions for their specific experimental needs.
Photophysical Properties: A Quantitative Comparison
The selection of a fluorescent probe is primarily dictated by its photophysical characteristics. These properties determine the probe's brightness, photostability, and suitability for specific imaging modalities and multiplexing experiments. The following table summarizes the key photophysical parameters for this compound's parent compound, anthracene (B1667546), and the selected commercial fluorescent probes. It is important to note that the properties of fluorescent dyes can be highly dependent on their local environment, including the solvent and temperature.
| Property | Anthracene (in Cyclohexane) | Fluorescein (in PBS, pH 7.4) | Rhodamine B (in Ethanol) | Cy3 (in PBS) | Cy5 (in PBS) |
| Excitation Max (λex) | 356 nm | 494 nm | 543 nm | 550 nm | 650 nm |
| Emission Max (λem) | 405 nm | 518 nm | 565 nm | 570 nm | 670 nm |
| Molar Absorptivity (ε) | 9,700 M⁻¹cm⁻¹ at 356 nm | ~70,000 M⁻¹cm⁻¹ at 494 nm | ~110,000 M⁻¹cm⁻¹ at 543 nm | ~150,000 M⁻¹cm⁻¹ at 550 nm | ~250,000 M⁻¹cm⁻¹ at 650 nm |
| Fluorescence Quantum Yield (Φ) | 0.27 - 0.36 | ~0.9 | 0.49 - 0.70 | ~0.20 | ~0.20 |
| Fluorescence Lifetime (τ) | ~4-5 ns | ~4 ns | ~1.7 ns | ~0.2 ns | ~1.0 ns |
| Stokes Shift | 49 nm | 24 nm | 22 nm | 20 nm | 20 nm |
Note: Data for anthracene is provided as a proxy for this compound due to the limited availability of comprehensive photophysical data for this compound in solution under standardized conditions. The acetyl group on the anthracene core may cause slight shifts in its spectral properties.
In-Depth Analysis of Performance
This compound (as represented by Anthracene):
Anthracene, the core structure of this compound, exhibits fluorescence in the blue region of the spectrum. Its relatively large Stokes shift is advantageous in minimizing self-absorption and improving signal-to-noise ratios. However, its molar absorptivity and quantum yield are generally lower than those of the highlighted commercial probes, resulting in lower overall brightness. The ultraviolet excitation wavelength may also induce autofluorescence in biological samples and potentially cause photodamage with prolonged exposure.
Commercial Fluorescent Probes:
-
Fluorescein: A widely used green-emitting fluorophore with a high quantum yield, making it very bright. Its main drawback is its pH sensitivity and lower photostability compared to other modern dyes.
-
Rhodamine B: A bright, orange-red emitting dye with good photostability. Its properties can be influenced by the polarity of its environment.
-
Cyanine Dyes (Cy3 and Cy5): These are popular for their high molar absorptivity and availability in a range of emission wavelengths, making them ideal for multiplexing and Förster Resonance Energy Transfer (FRET) studies. They are generally more photostable than Fluorescein. Cy5, with its far-red emission, is particularly useful for in vivo imaging due to reduced autofluorescence and deeper tissue penetration of light at these wavelengths.
Experimental Protocols
For accurate and reproducible comparison of fluorescent probes, standardized experimental protocols are crucial. Below are detailed methodologies for two key experiments.
Measurement of Molar Absorptivity
Objective: To determine the molar absorptivity (ε) of a fluorescent probe at its maximum absorption wavelength.
Materials:
-
Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
The fluorescent probe of interest
-
High-purity solvent (e.g., ethanol, PBS)
Procedure:
-
Prepare a stock solution: Accurately weigh a small amount of the fluorescent probe and dissolve it in a known volume of the chosen solvent to create a concentrated stock solution.
-
Prepare a series of dilutions: From the stock solution, prepare a series of dilutions with known concentrations. The concentrations should be chosen to yield absorbance values between 0.1 and 1.0, which is the optimal range for most spectrophotometers.
-
Measure absorbance:
-
Set the spectrophotometer to scan a range of wavelengths to determine the maximum absorption wavelength (λmax).
-
At the λmax, measure the absorbance of the solvent (as a blank) and each of the diluted solutions.
-
-
Data Analysis:
-
Plot a graph of absorbance versus concentration.
-
According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit will be equal to the molar absorptivity (ε) multiplied by the path length of the cuvette (l, typically 1 cm).
-
Calculate ε by dividing the slope by the path length.
-
Measurement of Fluorescence Quantum Yield (Relative Method)
Objective: To determine the fluorescence quantum yield (Φ) of a sample relative to a standard with a known quantum yield.[1]
Materials:
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent probe (sample)
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)
-
Spectrophotometer
Procedure:
-
Prepare solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure absorbance: Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure fluorescence emission:
-
Set the excitation wavelength on the fluorometer.
-
Record the fluorescence emission spectrum for each solution.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slope of each line is proportional to the quantum yield.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (n_sample² / n_standard²)
where n is the refractive index of the solvent. For the same solvent, the refractive index term cancels out.
-
Visualizing Cellular Signaling: A GPCR Pathway Example
Fluorescent probes are instrumental in dissecting complex signaling pathways. The G-protein coupled receptor (GPCR) signaling cascade is a fundamental mechanism in cell communication and a major target for drug development. The following diagram illustrates a simplified GPCR signaling pathway that can be visualized using fluorescent probes to monitor changes in second messengers like cyclic AMP (cAMP) or calcium ions (Ca²⁺).
Caption: A simplified schematic of a G-protein coupled receptor (GPCR) signaling pathway.
Experimental Workflow for Probe Comparison
The systematic evaluation of a novel fluorescent probe against established commercial standards is a critical step in its validation. The workflow for such a comparison is outlined below.
Caption: Workflow for the comparative evaluation of fluorescent probes.
Conclusion
This guide provides a foundational comparison of this compound, represented by its parent molecule anthracene, with established commercial fluorescent probes. While commercial probes generally offer superior brightness and photostability, the accessibility and distinct spectral properties of anthracene-based fluorophores may present advantages in specific research contexts, particularly where cost is a significant consideration or when UV-excitation is desirable and manageable. The provided experimental protocols and workflows offer a framework for researchers to conduct their own rigorous comparisons and select the optimal fluorescent probe to illuminate their scientific questions. Further characterization of this compound's photophysical properties in various solvent systems will be crucial in fully elucidating its potential as a versatile fluorescent probe.
References
A Comparative Guide to Analytical Methods for 2-Acetylanthracene Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the detection and quantification of 2-Acetylanthracene. The performance of High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Fluorescence Spectroscopy are compared, with supporting data and detailed experimental protocols to inform method selection and cross-validation.
Cross-Validation of Analytical Methods: An Overview
Cross-validation is a critical process in analytical method development and implementation. It serves to demonstrate the equivalence of two or more analytical methods, ensuring that results are reliable and reproducible across different laboratories, instruments, or analytical techniques. This is particularly important when transferring a method, comparing data from different studies, or when multiple methods are used within a single study. The fundamental goal is to ensure that any observed differences in results are within acceptable limits, thereby maintaining data integrity and consistency.
Caption: Workflow for Analytical Method Cross-Validation.
Comparison of Analytical Methods for this compound Detection
The selection of an appropriate analytical method for this compound detection depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of four common analytical techniques. Please note that where direct experimental data for this compound was not available, estimations based on the analysis of similar polycyclic aromatic hydrocarbons (PAHs) are provided and should be confirmed through method validation.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectroscopy | Fluorescence Spectroscopy |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. | Measurement of light absorption by the analyte in a solution. | Measurement of light emitted by the analyte after excitation. |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 0.01 - 1 ng/mL | ~1 µg/mL | 0.01 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 30 ng/mL | 0.05 - 5 ng/mL | ~5 µg/mL | 0.05 - 5 ng/mL |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.99 | > 0.999 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 90 - 110% | 95 - 105% |
| Precision (% RSD) | < 5% | < 10% | < 10% | < 5% |
| Selectivity | Moderate to High | Very High | Low | High |
| Throughput | High | Moderate | High | High |
| Cost | Moderate | High | Low | Moderate |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Autosampler
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
This compound standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 80:20 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound in acetonitrile. From this stock, prepare a series of calibration standards by serial dilution with the mobile phase.
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 25 °C
-
Detection wavelength: 254 nm
-
-
Analysis: Inject the standard solutions to construct a calibration curve. Inject the sample solutions to determine the concentration of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
GC-MS system with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
Reagents:
-
Helium (carrier gas)
-
Methanol (B129727) or Acetonitrile (solvent)
-
This compound standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent. Concentrate the extract if necessary and reconstitute in a known volume of solvent.
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier gas flow: 1.0 mL/min (Helium)
-
Ion source temperature: 230 °C
-
Quadrupole temperature: 150 °C
-
Ionization mode: Electron Ionization (EI) at 70 eV
-
Acquisition mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 220, 205, 176).
-
-
Analysis: Inject the standards to create a calibration curve. Inject the prepared samples to quantify this compound.
UV-Visible (UV-Vis) Spectroscopy
Instrumentation:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Reagents:
-
Ethanol or other suitable UV-transparent solvent
-
This compound standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in the chosen solvent. Prepare a series of calibration standards by serial dilution.
-
Wavelength of Maximum Absorbance (λmax) Determination: Scan a standard solution of this compound across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance. Anthracene (B1667546) derivatives typically show strong absorption around 254 nm and other bands in the 300-400 nm region.[1]
-
Calibration Curve: Measure the absorbance of each calibration standard at the determined λmax. Plot absorbance versus concentration to create a calibration curve.
-
Sample Analysis: Dissolve the sample in the solvent and measure its absorbance at the λmax. Determine the concentration from the calibration curve.
Fluorescence Spectroscopy
Instrumentation:
-
Spectrofluorometer
-
Quartz cuvettes
Reagents:
-
Ethanol or other suitable fluorescent-grade solvent
-
This compound standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in the chosen solvent. Prepare a series of very dilute calibration standards.
-
Excitation and Emission Wavelengths Determination: Record the excitation and emission spectra of a standard solution to determine the optimal excitation and emission wavelengths. For anthracene derivatives, excitation is often in the UV region (e.g., 250-380 nm), with emission at longer wavelengths.[2]
-
Calibration Curve: Measure the fluorescence intensity of each calibration standard at the optimal excitation and emission wavelengths. Plot fluorescence intensity versus concentration to create a calibration curve.
-
Sample Analysis: Dissolve the sample in the solvent and measure its fluorescence intensity under the same conditions. Determine the concentration from the calibration curve. Fluorescence spectroscopy is generally more sensitive than UV-Vis absorption spectroscopy.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of the Residual Anthracene Concentration in Cultures of Haloalkalitolerant Actinomycetes by Excitation Fluorescence, Emission Fluorescence, and Synchronous Fluorescence: Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
Isomer Effects on Biological Activity: A Comparative Guide to Acetylanthracene Compounds
For Researchers, Scientists, and Drug Development Professionals
The substitution pattern of functional groups on a core molecular scaffold can profoundly influence biological activity. In the case of acetylanthracene, the isomeric position of the acetyl group at positions 1, 2, or 9 of the anthracene (B1667546) ring system dictates the molecule's physicochemical properties and, consequently, its interactions with biological targets. While direct comparative studies on the biological activities of 1-, 2-, and 9-acetylanthracene (B57403) are limited in publicly available literature, this guide provides a comparative overview based on studies of their derivatives and related anthracene compounds. This analysis, supported by experimental protocols and pathway visualizations, aims to inform further research and drug discovery efforts.
Comparative Biological Activity Data
| Derivative Class | Isomeric Origin | Bacterial Strain | MIC (µg/mL)[1] |
| Fluoroquinolone Derivative | 2-Acetylanthracene | Staphylococcus aureus | >100[1] |
| Escherichia coli | >100[1] | ||
| Pseudomonas aeruginosa | >100[1] | ||
| Fluoroquinolone Derivative | 9-Acetylanthracene | Staphylococcus aureus | 50[1] |
| Escherichia coli | 25[1] | ||
| Pseudomonas aeruginosa | 100[1] |
These findings, while not a direct comparison of the parent isomers, suggest that the substitution position on the anthracene ring can significantly impact the antibacterial potency of resulting derivatives. The derivatives of 9-acetylanthracene, in this particular study, demonstrated greater antibacterial activity against Staphylococcus aureus and Escherichia coli compared to the derivatives of this compound.[1]
Potential Signaling Pathways
The precise signaling pathways modulated by acetylanthracene isomers are not well-elucidated. However, anthracene derivatives have been shown to induce apoptosis in cancer cells.[2] A plausible mechanism of action could involve the activation of intrinsic or extrinsic apoptotic pathways. Below is a generalized diagram of a potential apoptotic signaling pathway that could be influenced by these compounds.
References
- 1. Synthesis and In-vitro Antibacterial Activities of Acetylanthracene and Acetylphenanthrene Derivatives of Some Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anthracene-9, 10-dione derivatives induced apoptosis in human cervical cancer cell line (CaSki) by interfering with HPV E6 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the performance of different 2-Acetylanthracene synthesis routes
For chemists and pharmaceutical scientists engaged in the synthesis of complex aromatic molecules, the selection of an optimal synthetic pathway is paramount. This guide provides a comparative evaluation of the primary synthesis routes to 2-acetylanthracene, a key intermediate in various chemical and pharmaceutical applications. We will delve into the performance of different synthetic strategies, supported by available experimental data, and provide detailed methodologies for the key reactions discussed.
Performance Comparison of this compound Synthesis Routes
The synthesis of this compound is predominantly achieved through the Friedel-Crafts acylation of anthracene (B1667546). However, the regioselectivity of this reaction is a critical challenge, with the 1-, 2-, and 9-positions of the anthracene nucleus being susceptible to acylation. The choice of solvent has been identified as a key factor in directing the substitution to the desired 2-position. An alternative approach involves the isomerization of other acetylanthracene isomers to the thermodynamically more stable this compound.
| Synthesis Route | Reagents & Catalyst | Solvent | Reaction Time | Yield | Purity | Key Advantages | Key Disadvantages |
| Direct Friedel-Crafts Acylation | Anthracene, Acetyl Chloride, Aluminum Chloride | Nitrobenzene (B124822) | Not Specified | Pronounced 2-substitution[1] | Not Specified | Direct, one-pot synthesis. | Use of toxic nitrobenzene; potential for isomer formation. |
| Isomerization of 9-Acetylanthracene (B57403) | 9-Acetylanthracene | Polyphosphoric Acid | Not Specified | Nearly complete conversion reported[1] | Not Specified | High conversion to the desired isomer. | Requires synthesis of the starting 9-isomer; use of a strong acid. |
Experimental Protocols
Route 1: Direct Friedel-Crafts Acylation of Anthracene in Nitrobenzene
This method leverages the directing effect of nitrobenzene to favor the formation of this compound.[1][2]
Materials:
-
Anthracene
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride
-
Nitrobenzene (dry)
-
Ice
-
Concentrated Hydrochloric Acid
-
Benzene (B151609) (for washing)
-
Ethanol (for recrystallization)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and a calcium chloride drying tube, suspend anthracene in dry nitrobenzene and acetyl chloride.
-
Cool the flask in an ice-calcium chloride bath to maintain a temperature between -5°C and 0°C.
-
Gradually add anhydrous aluminum chloride in small portions, ensuring the temperature does not exceed 0°C.
-
After the addition is complete, continue stirring the mixture for an additional 30 minutes at 0°C.
-
Allow the reaction temperature to slowly rise to 10°C. A red complex may form.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
The crude product will precipitate. Collect the solid by suction filtration.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.
Note: This is a generalized procedure based on established methods for Friedel-Crafts acylation of anthracene.[2] The original literature describing this specific synthesis in nitrobenzene should be consulted for precise molar ratios and reaction times.[1]
Route 2: Isomerization of 9-Acetylanthracene
This route takes advantage of the thermodynamic stability of this compound compared to the kinetically favored 9-acetylanthracene.[1] The isomerization can be effected using a strong acid catalyst like polyphosphoric acid.
Materials:
-
9-Acetylanthracene
-
Polyphosphoric Acid (PPA)
Procedure:
-
Synthesize 9-acetylanthracene via Friedel-Crafts acylation of anthracene using a non-polar solvent like benzene or chloroform.[2]
-
In a reaction vessel, heat a mixture of 9-acetylanthracene and polyphosphoric acid.
-
The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), to determine the point of maximum conversion to this compound.
-
Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with a suitable organic solvent.
-
The organic layer is then washed, dried, and the solvent evaporated to yield the crude product.
-
Further purification can be achieved by column chromatography or recrystallization.
Visualizing the Synthetic Pathways
To better understand the chemical transformations and workflows, the following diagrams have been generated.
References
A Comparative Analysis of the Aggregation Behavior of Substituted Anthracenes
For Researchers, Scientists, and Drug Development Professionals
The aggregation of aromatic molecules is a phenomenon of significant interest in materials science, chemical sensing, and drug delivery. Anthracene (B1667546), a well-studied polycyclic aromatic hydrocarbon, and its derivatives exhibit diverse aggregation behaviors, which are highly dependent on the nature and position of their substituents. This guide provides a comparative analysis of the aggregation behavior of substituted anthracenes, supported by experimental data, to aid researchers in the selection and design of molecules with tailored aggregation properties.
The Influence of Substituents on Anthracene Aggregation
The aggregation of anthracene derivatives in solution is primarily driven by non-covalent interactions, such as π-π stacking, van der Waals forces, and hydrogen bonding. Substituents on the anthracene core can profoundly influence these interactions, leading to either enhanced or diminished aggregation. This aggregation, in turn, has a significant impact on the photophysical properties of the molecules, often resulting in either aggregation-caused quenching (ACQ) or aggregation-induced emission (AIE).
-
Aggregation-Caused Quenching (ACQ): In many traditional fluorophores, including unsubstituted anthracene, aggregation leads to a decrease in fluorescence intensity.[1] This is often due to the formation of non-emissive excimers or π-π stacking arrangements that favor non-radiative decay pathways.
-
Aggregation-Induced Emission (AIE): In contrast, some substituted anthracenes exhibit the opposite behavior, where they are weakly fluorescent in dilute solutions but become highly emissive upon aggregation.[2][3] This phenomenon, known as AIE, is typically attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission.[2][3]
The tendency of a substituted anthracene to undergo ACQ or AIE is largely determined by the interplay of steric and electronic effects of the substituents.
Comparative Data on Substituted Anthracenes
The following table summarizes the photophysical properties of various substituted anthracenes, highlighting the effect of different substituents on their aggregation behavior. The fluorescence quantum yield (ΦF) is a key parameter for quantifying the emission efficiency in both the solution and aggregated states.
| Substituent(s) | Position(s) | Solvent/State | ΦF (Solution) | ΦF (Aggregate/Solid) | Aggregation Behavior | Reference |
| Unsubstituted | - | Cyclohexane | 0.36 | Low (ACQ) | ACQ | [4] |
| Phenyl | 2 | - | - | - | Deteriorated intermolecular interactions with increasing electron-withdrawing ability | [5] |
| Thiazole | 2 | - | - | - | Deteriorated intermolecular interactions with increasing electron-withdrawing ability | [5] |
| Pentafluorophenyl | 2 | - | - | - | Deteriorated intermolecular interactions with increasing electron-withdrawing ability | [5] |
| Aldehyde | 9 | - | Low | High | AIE | [1] |
| Dicarboxaldehyde | 9,10 | - | Low | High | AIE | [1] |
| Piperidyl | 1,4 | Toluene/Solid | 0.447 | 0.492 | Aggregation-Enhanced Emission (AEE) | |
| Piperidyl | 1,5 | Toluene/Solid | 0.588 | 0.344 | ACQ | |
| Piperidyl | 9,10 | Toluene/Solid | 0.024 | 0.856 | AIE | |
| Hexyl-cyanostilbene | - | Solid | - | 0.43 | AIE | [4] |
| Dodecyl-cyanostilbene | - | Solid | - | 0.37 | AIE | [4] |
| 9,10-dithienylanthracene (DTA) | 9,10 | DMF/H2O | Low | High | AIE | [6] |
| 9,10-difurylanthracene (DFA) | 9,10 | DMF/H2O | Low | High | AIE | [6] |
| 9,10-dipyrrylanthracene (DPA) | 9,10 | DMF/H2O | Low | High | AIE | [6] |
| 9,10-di-(N-t-butyloxycarboryl-2-pyrryl)anthracene (DBPA) | 9,10 | DMF/H2O | High | Low | ACQ | [6] |
Experimental Protocols
The study of anthracene aggregation typically involves a combination of spectroscopic and particle sizing techniques. Below are detailed methodologies for key experiments.
UV-Vis Absorption Spectroscopy for Monitoring Aggregation
This method is used to observe changes in the electronic absorption spectrum of the anthracene derivative as it aggregates. The formation of aggregates often leads to a broadening, a hypsochromic (blue) shift (H-aggregates), or a bathochromic (red) shift (J-aggregates) of the absorption bands.
Materials:
-
Substituted anthracene of interest
-
A "good" solvent in which the anthracene is highly soluble (e.g., tetrahydrofuran (B95107) (THF), chloroform)
-
A "poor" or "anti-solvent" in which the anthracene is insoluble (e.g., water, hexane)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and micropipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the substituted anthracene in the "good" solvent at a concentration of approximately 10-3 M.
-
Preparation of Solvent Mixtures: Prepare a series of solutions with varying ratios of the "good" and "poor" solvents. For a THF/water system, this is often done by adding increasing volumes of water to a fixed volume of the THF stock solution.
-
Sample Preparation: For each solvent ratio, prepare a sample in a quartz cuvette with a final anthracene concentration of approximately 10-5 M. Ensure thorough mixing.
-
Spectral Measurement: Record the UV-Vis absorption spectrum of each sample over a relevant wavelength range (typically 250-500 nm). Use a blank containing the corresponding solvent mixture for baseline correction.
-
Data Analysis: Plot the absorption spectra for all solvent ratios. Analyze the changes in the position, shape, and intensity of the absorption bands to infer the onset and nature of aggregation.
Fluorescence Spectroscopy for Quantifying Emission Changes
Fluorescence spectroscopy is crucial for determining whether a substituted anthracene exhibits ACQ or AIE. The fluorescence quantum yield (ΦF) is measured in both the dissolved and aggregated states.
Materials:
-
Substituted anthracene samples in varying solvent ratios (prepared as in the UV-Vis protocol)
-
Fluorometer
-
Quartz fluorescence cuvettes
-
A standard fluorophore with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, ΦF = 0.54)
Procedure:
-
Excitation Wavelength Selection: Determine the optimal excitation wavelength from the absorption spectrum (usually the absorption maximum, λmax).
-
Emission Spectra Acquisition: For each sample, record the fluorescence emission spectrum by exciting at the chosen wavelength.
-
Quantum Yield Calculation (Relative Method):
-
Measure the absorbance of both the sample and the standard at the excitation wavelength. Ensure the absorbance is below 0.1 to avoid inner filter effects.
-
Measure the integrated fluorescence intensity of both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation: ΦF,sample = ΦF,std × (Isample / Istd) × (Astd / Asample) × (ηsample2 / ηstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
-
Data Analysis: Plot the fluorescence quantum yield as a function of the "poor" solvent fraction. A significant increase in ΦF with increasing "poor" solvent indicates AIE, while a decrease indicates ACQ.
Dynamic Light Scattering (DLS) for Aggregate Size Analysis
DLS is a non-invasive technique used to measure the size distribution of particles in a suspension. It is ideal for determining the size of the aggregates formed by the substituted anthracenes.
Materials:
-
Suspension of anthracene aggregates in the desired solvent mixture
-
DLS instrument
-
DLS cuvettes
Procedure:
-
Sample Preparation: Prepare a sample of the aggregated anthracene in the desired solvent mixture. The concentration should be optimized to give a stable and sufficient scattering signal. The sample should be free of dust and other large particles, which can be achieved by filtration if necessary.
-
Instrument Setup: Set the parameters on the DLS instrument, including the laser wavelength, scattering angle, temperature, and solvent viscosity and refractive index.
-
Measurement: Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature. Perform the DLS measurement, which typically involves acquiring data for a set duration.
-
Data Analysis: The instrument's software will analyze the fluctuations in the scattered light intensity to generate a correlation function. From this, the diffusion coefficient of the particles is calculated, and the Stokes-Einstein equation is used to determine the hydrodynamic diameter (size) of the aggregates. The output will typically be a size distribution histogram or curve.
Visualizing Aggregation Phenomena and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key concepts and processes involved in the study of anthracene aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization and aggregation induced emission properties of anthracene based conjugated molecules - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. Anthracene-incorporated cyanostilbene based donor–acceptor systems: intramolecular charge transfer and aggregation induced emission - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Suppressing aggregation induced quenching in anthracene based conjugated polymers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00118C [pubs.rsc.org]
- 6. Aggregation-induced emission compounds based on 9,10-diheteroarylanthracene and their applications in cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 2-Acetylanthracene: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the operational disposal of 2-acetylanthracene, this guide offers procedural, step-by-step instructions to ensure the safe handling and disposal of this chemical in a research environment.
This compound, a polycyclic aromatic hydrocarbon (PAH) derivative, requires careful management as a hazardous chemical waste due to its potential toxicity. Adherence to proper disposal protocols is crucial to protect personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1] All handling of solid this compound and its waste should be conducted in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure to dust.[1][2][3][4]
Step-by-Step Disposal Procedure
1. Waste Collection:
-
Pure this compound: Unused or excess this compound should be disposed of in its original container whenever possible.[5] If the original container is not available or suitable, use a designated hazardous waste container.
-
Contaminated Labware: Disposable labware (e.g., gloves, weighing paper, pipette tips) contaminated with this compound should be collected in a separate, clearly labeled hazardous waste container.[1][5] Non-disposable glassware must be decontaminated before reuse. A common procedure is to triple rinse with a suitable solvent (e.g., acetone (B3395972), ethanol), collecting all rinsate as hazardous waste.[6]
-
Solid Waste Mixture: Do not mix this compound waste with other incompatible chemical waste streams.[7][8][9]
2. Container Selection and Labeling:
-
Container Type: Use a container that is compatible with solid chemical waste and has a secure, tight-fitting lid.[7][8][10] High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.
-
Labeling: All waste containers must be clearly and accurately labeled.[11][12][13] The label must include:
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[9][15]
-
The approximate quantity or concentration of the waste.
-
The date when the waste was first added to the container (accumulation start date).[13]
-
The name and contact information of the generating researcher or lab.
3. Temporary Storage in a Satellite Accumulation Area (SAA):
-
Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[8][16] This area should be at or near the point of waste generation and under the control of laboratory personnel.[16][17]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.[6][16] The secondary container should be made of a compatible material and be large enough to hold the entire contents of the primary container.
-
Segregation: Store this compound waste away from incompatible materials.[7][8]
4. Requesting Waste Pickup:
-
Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) department.
-
Ensure all labeling is complete and accurate before the scheduled pickup.[12]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Satellite Accumulation Area (SAA) Volume Limit | Up to 55 gallons of hazardous waste | [14][17] |
| SAA Time Limit | Up to 12 months from the accumulation start date | [17][18] |
| Container Headspace | Leave at least 10% of the container volume as headspace to allow for expansion. | [16] |
Experimental Protocols
Decontamination of Glassware:
-
Initial Rinse: Rinse the contaminated glassware with a minimal amount of a suitable solvent (e.g., acetone or ethanol) to remove the bulk of the this compound residue. Collect this initial rinsate in the designated hazardous waste container for this compound.
-
Second and Third Rinses: Repeat the rinsing process two more times, ensuring all surfaces of the glassware are thoroughly washed. Collect all rinsate as hazardous waste.[6]
-
Final Wash: After triple rinsing, the glassware can typically be washed with soap and water. Follow your laboratory's standard operating procedures for cleaning glassware.
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. ehs.stanford.edu [ehs.stanford.edu]
- 3. umdearborn.edu [umdearborn.edu]
- 4. SOP: Acutely Toxic Chemicals | PennEHRS [ehrs.upenn.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. sites.rowan.edu [sites.rowan.edu]
- 10. healthsafety.vcu.edu [healthsafety.vcu.edu]
- 11. wattbarind.com [wattbarind.com]
- 12. Section 2: Waste Containers, Storage and Labelling - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 14. iwaste.epa.gov [iwaste.epa.gov]
- 15. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 16. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 17. odu.edu [odu.edu]
- 18. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Laboratory Personnel: A Guide to Handling 2-Acetylanthracene
For researchers and scientists in the dynamic field of drug development, the safe handling of chemical compounds is of paramount importance. This guide provides essential safety and logistical information for handling 2-Acetylanthracene, ensuring the well-being of laboratory personnel and the integrity of research. Adherence to these protocols is critical for maintaining a secure and efficient laboratory environment.
This compound is a solid chemical that requires careful handling to avoid potential health risks. Inhalation, ingestion, or skin contact may cause irritation.[1][2] Therefore, the use of appropriate personal protective equipment (PPE) and adherence to established operational procedures are mandatory.
Operational Plan for Handling
A systematic approach to handling this compound is crucial to minimize exposure and ensure safety. The following step-by-step plan outlines the necessary precautions and procedures.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is required.[1]
-
Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
-
Assemble PPE: Before handling the compound, don all required personal protective equipment as specified in the table below.
2. Handling Procedures:
-
Avoid Dust Formation: Use handling techniques that minimize the generation of dust.[1][3]
-
Personal Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled.[1][3] Always wash hands thoroughly with soap and water after handling.[1][3]
-
Clothing: Work clothes should be laundered separately.[1][3]
3. Spill Management:
-
Minor Spills: For small, dry spills, use dry clean-up procedures to avoid generating dust.[1][3] Sweep or vacuum the spilled material and place it in a sealed, labeled container for disposal.[1][3]
-
Major Spills: In the event of a large spill, evacuate the area and alert emergency responders.[3] Only personnel with appropriate training and equipment should manage large spills.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment for handling this compound.
| Protection Type | PPE Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To prevent eye contact which can cause irritation.[1][4] |
| Hand Protection | Compatible, chemical-resistant gloves (e.g., PVC). A glove with a protection class of 3 or higher (breakthrough time >60 minutes) is recommended for brief contact.[3] | To prevent skin absorption. Gloves must be inspected before use.[1][3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 type) is necessary when dust may be generated.[4] | To prevent inhalation of dust particles which may cause respiratory irritation.[1][2] |
| Body Protection | Laboratory coat, overalls, or a P.V.C. apron.[3] | To protect skin and personal clothing from contamination.[1][3] |
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste material, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.
-
Disposal Method: Dispose of the waste in accordance with all applicable federal, state, and local regulations. This may involve incineration in a licensed facility or burial in a designated landfill.[1][3] Do not allow the chemical to enter drains or water courses.[3][5]
-
Container Decontamination: Decontaminate empty containers before disposal.[3]
Workflow for Safe Handling of this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
